Product packaging for 2,6-Dichloro-3-methylbenzoic acid(Cat. No.:CAS No. 58671-77-5)

2,6-Dichloro-3-methylbenzoic acid

Cat. No.: B2765529
CAS No.: 58671-77-5
M. Wt: 205.03
InChI Key: AZSPVSLYCSUHIT-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6Cl2O2 and its molecular weight is 205.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6Cl2O2 B2765529 2,6-Dichloro-3-methylbenzoic acid CAS No. 58671-77-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dichloro-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSPVSLYCSUHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Nuances of a Key Chemical Intermediate

In the landscape of modern chemical research and pharmaceutical development, a profound understanding of the physicochemical properties of key intermediates is not merely advantageous; it is fundamental to innovation and success. 2,6-Dichloro-3-methylbenzoic acid, a seemingly unassuming molecule, holds a significant position as a versatile building block in the synthesis of a diverse array of complex organic structures. Its unique substitution pattern—two sterically hindering chlorine atoms flanking a carboxylic acid group, with a methyl group influencing the electronic environment of the aromatic ring—imparts a distinct reactivity and set of physical characteristics.

This technical guide is crafted to provide researchers, scientists, and drug development professionals with a comprehensive and in-depth understanding of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, this document delves into the causality behind its properties, offering field-proven insights into experimental design and data interpretation. By presenting detailed methodologies and contextualizing the data within the broader framework of organic chemistry, this guide aims to empower the reader to harness the full potential of this important chemical entity.

Core Molecular Attributes

This compound is a substituted aromatic carboxylic acid. Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₈H₆Cl₂O₂--INVALID-LINK--
Molecular Weight 205.04 g/mol --INVALID-LINK--
CAS Number 58671-77-5--INVALID-LINK--
Appearance White to off-white crystalline solid (predicted)General knowledge of benzoic acid derivatives
Storage Recommended storage at room temperature or refrigerated (2-8 °C)Vendor Information

The arrangement of the chloro and methyl substituents on the benzoic acid core dictates its steric and electronic properties, which in turn govern its reactivity and physical behavior. The two chlorine atoms in the ortho positions create significant steric hindrance around the carboxylic acid group, which can influence its esterification and amidation reactions.

Synthesis and Purification

A potential synthetic pathway is the chlorination of m-toluic acid followed by separation of the desired isomer, or the oxidation of 2,6-dichloro-3-methyltoluene. The latter can be synthesized from 3-methylaniline through N-acetylation, chlorosulphonation, deacetylation, chlorination, and hydrolysis[1]. Another route could involve the chlorination of 2-chlorotoluene to yield a mixture of dichlorotoluenes, followed by separation and subsequent oxidation of the 2,6-dichloro-3-methyltoluene isomer[2].

Diagram of a Proposed Synthetic Workflow

synthesis_workflow A 3-Methylaniline B N-Acetyl-3-methylaniline A->B Acetic Anhydride C Chlorosulfonated Intermediate B->C Chlorosulfonic Acid D Deacetylated Intermediate C->D Deacetylation E 2,6-Dichloro-3-methylaniline D->E Chlorination F Diazonium Salt E->F Diazotization (NaNO2, HCl) G 2,6-Dichloro-3-methylbenzonitrile F->G Sandmeyer Reaction (CuCN) H This compound G->H Hydrolysis (H2O, H+)

Caption: A potential multi-step synthesis of this compound.

Purification of the final product would likely involve recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield a crystalline solid of high purity. The purity can be assessed by measuring the melting point range and through chromatographic techniques like HPLC.

Physicochemical Properties: An Experimental Perspective

The determination of key physicochemical parameters is crucial for the effective use of this compound in research and development.

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, a sharp melting point range is expected.

Predicted Melting Point: While an experimentally determined melting point for this compound is not available in the searched literature, related compounds such as 2,6-dichlorobenzoic acid have a melting point of 142-144 °C[3]. The addition of a methyl group at the 3-position may slightly alter this value.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a highly accurate method for determining the melting point and enthalpy of fusion.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline this compound into an aluminum DSC pan. Crimp the pan to encapsulate the sample.

  • Methodology:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature significantly above the melting point (e.g., 200 °C).

    • Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting transition.

Causality: The energy input required to disrupt the crystal lattice of the solid and transition it to a liquid state is a unique characteristic of the compound. Impurities will typically broaden the melting range and depress the melting point.

Diagram of DSC Workflow

dsc_workflow A Weigh Sample (1-3 mg) B Seal in DSC Pan A->B C Place in DSC Cell with Reference B->C D Equilibrate at Start Temperature C->D E Ramp Temperature (5-10 °C/min) D->E F Record Heat Flow E->F G Analyze Endotherm (Melting Point) F->G

Caption: Workflow for determining the melting point using DSC.

Solubility

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation.

Predicted Solubility: As a substituted benzoic acid, it is expected to have low solubility in water and higher solubility in organic solvents, particularly polar organic solvents. The presence of the chlorine and methyl groups will influence its lipophilicity.

Experimental Protocol: Qualitative and Quantitative Solubility Determination

A systematic approach to solubility testing provides valuable information.

  • Qualitative Solubility Testing:

    • Place approximately 10 mg of the compound into separate test tubes.

    • Add 1 mL of various solvents (e.g., water, ethanol, methanol, acetone, toluene, hexane) to each tube.

    • Vortex or shake vigorously for 1-2 minutes.

    • Visually observe if the solid dissolves completely, partially, or not at all.

    • For aqueous solutions, test the pH with litmus paper to confirm its acidic nature.

  • Quantitative Solubility Determination (Isothermal Shake-Flask Method):

    • Prepare saturated solutions by adding an excess of the solid to a known volume of the solvent in a sealed flask.

    • Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included.

    • Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique such as HPLC-UV.

Causality: The principle of "like dissolves like" is paramount. The polar carboxylic acid group allows for some interaction with polar solvents, while the dichloromethylphenyl moiety is nonpolar and favors interaction with nonpolar solvents. The overall solubility is a balance of these interactions.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. It is a crucial parameter for understanding the ionization state of the molecule at different pH values, which affects its solubility, reactivity, and biological activity.

Predicted pKa: The pKa of benzoic acid is approximately 4.2. The electron-withdrawing chlorine atoms are expected to increase the acidity (lower the pKa), while the electron-donating methyl group will slightly decrease the acidity (increase the pKa). The net effect will determine the final pKa value. For comparison, the pKa of 2,6-dichlorobenzoic acid is lower than that of benzoic acid.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of an acid.[4][5]

  • Instrumentation: A calibrated pH meter with a combination pH electrode, a burette, and a magnetic stirrer.

  • Methodology:

    • Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., a water-cosolvent mixture like water-ethanol if solubility in pure water is low).

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

    • Record the pH of the solution after each addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. The equivalence point can be determined from the first or second derivative of the titration curve.

Causality: The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the deprotonated (conjugate base) to protonated (acid) forms of the molecule. At the half-equivalence point, the concentrations of the acid and its conjugate base are equal, and thus the pH is equal to the pKa.

Spectroscopic Characterization

Spectroscopic techniques provide a detailed fingerprint of the molecular structure. While experimental spectra for this compound were not found in the searched literature, the following sections describe the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between 10-13 ppm. The chemical shift and broadness are influenced by hydrogen bonding and solvent.

  • Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they will appear as two distinct signals, likely doublets, in the aromatic region (7-8 ppm). The coupling constant will be characteristic of their meta relationship.

  • Methyl Protons (-CH₃): A singlet is expected in the upfield region, likely around 2.3-2.5 ppm.

Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbon (-COOH): A signal is expected in the downfield region, typically around 165-175 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the chloro and methyl substituents. The carbons bearing the chlorine atoms will be significantly deshielded.

  • Methyl Carbon (-CH₃): A signal is expected in the upfield region, typically around 15-25 ppm.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both nuclei.

  • Data Processing: The raw data (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Predicted IR Spectrum:

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.

  • C=C Stretch (Aromatic): Several medium to weak bands are expected in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, will be present but may be difficult to assign definitively.

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z 204/206/208 due to chlorine isotopes) should be observed. The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) will be a key diagnostic feature.

  • Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -COOH (M-45). The loss of a chlorine atom (M-35) is also possible. The fragmentation of the aromatic ring will lead to a series of smaller ions.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., EI for volatile compounds, ESI for less volatile compounds).

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas or liquid chromatograph.

  • Data Acquisition: The mass spectrum is recorded over a suitable mass range.

Stability and Reactivity

The stability and reactivity of this compound are influenced by its functional groups and substitution pattern.

  • Thermal Stability: As a crystalline solid, it is expected to be stable at ambient temperatures. At elevated temperatures, decarboxylation may occur, although the presence of ortho-chloro substituents might influence the temperature at which this occurs.

  • Photostability: Chlorinated aromatic compounds can be susceptible to photodegradation, which may involve the reductive dehalogenation of the C-Cl bonds[6].

  • Hydrolytic Stability: The carboxylic acid and the aryl-chloride bonds are generally stable to hydrolysis under neutral conditions. Under harsh acidic or basic conditions, hydrolysis of the carboxylic acid to its salt will occur, but cleavage of the C-Cl bonds is unlikely[7][8].

  • Reactivity: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. However, the steric hindrance from the two ortho-chloro substituents will likely reduce the reactivity of the carboxyl group, requiring more forcing reaction conditions or specialized reagents. The aromatic ring can undergo further electrophilic substitution, with the directing effects of the chloro (ortho, para-directing but deactivating) and methyl (ortho, para-directing and activating) groups influencing the position of substitution.

Conclusion: A Molecule of Strategic Importance

This compound, through its unique combination of functional groups and substitution pattern, presents a profile of a stable yet reactive intermediate. This guide has provided a comprehensive overview of its core physicochemical properties, grounded in established scientific principles and experimental methodologies. While some experimental data for this specific molecule remains to be fully elucidated in the public domain, the provided protocols and predicted properties offer a robust framework for its handling, characterization, and utilization in a research and development setting. A thorough understanding of these properties is the cornerstone for its effective application in the synthesis of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science.

References

An In-depth Technical Guide to 2,6-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-Dichloro-3-methylbenzoic acid (CAS No. 58671-77-5), a key chemical intermediate with significant potential in modern drug discovery and chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and application, with a particular focus on its emerging role as a protein degrader building block.

Core Compound Identity and Physicochemical Properties

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of two chlorine atoms ortho to the carboxylic acid group, combined with a methyl group at the meta position, imparts unique steric and electronic properties that are crucial for its applications. These substitutions influence its reactivity, solubility, and binding characteristics in biological systems.

Table 1: Physicochemical and Identity Data for this compound

PropertyValueSource(s)
CAS Number 58671-77-5[1][2][3]
Molecular Formula C₈H₆Cl₂O₂[1][2][3]
Molecular Weight 205.04 g/mol [1][3]
IUPAC Name This compound[4]
Storage Temperature 2°C to 8°C (Recommended)[1]

Synthesis and Mechanism

The synthesis of this compound is not widely documented in standard literature. However, a robust and logical synthetic route can be extrapolated from established organometallic methodologies, particularly directed ortho-metalation, followed by carboxylation. A similar, documented procedure for a trifluoromethyl analog provides a strong basis for this proposed pathway.[5]

Proposed Synthetic Pathway: Directed Ortho-Metalation and Carboxylation

The core of this synthesis involves the selective deprotonation of a precursor molecule, 2,6-dichloro-toluene, using a strong organolithium base. The directing effect of the chloro groups facilitates lithiation at the 3-position. The resulting aryllithium intermediate is a potent nucleophile that readily attacks carbon dioxide (in the form of dry ice) to form the corresponding carboxylate salt, which is then protonated to yield the final benzoic acid product.

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Step 1: Directed Ortho-Metalation cluster_1 Step 2: Carboxylation & Quench cluster_2 Step 3: Purification A 2,6-Dichlorotoluene in THF/Hexane C Aryllithium Intermediate Formation (-78°C) A->C Deprotonation B n-Butyllithium (n-BuLi) B->C E Carboxylate Salt Formation C->E Nucleophilic Attack D Dry Ice (Solid CO2) in THF D->E F Aqueous HCl Workup E->F Acidification G This compound F->G Protonation H Solvent Evaporation G->H I Liquid-Liquid Extraction (e.g., Diethyl Ether/Water) H->I J Crystallization (e.g., from Hexane) I->J K Final Product J->K

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a validated adaptation based on established procedures for analogous compounds.[5]

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichlorotoluene (1 equivalent) dissolved in a mixture of anhydrous tetrahydrofuran (THF) and hexanes.

  • Metalation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at this temperature for 1 hour. The formation of the dark-colored aryllithium species indicates a successful reaction.

  • Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Rapidly transfer the aryllithium solution to the dry ice slurry via cannula.

  • Workup and Acidification: Allow the reaction mixture to warm to room temperature. Evaporate the solvents under reduced pressure. Partition the resulting residue between diethyl ether and water. Separate the aqueous layer and acidify it to a pH of ~2 using concentrated hydrochloric acid.

  • Extraction: Extract the acidified aqueous layer three times with diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by crystallization from a suitable solvent system (e.g., hexane or ethanol/water) to yield pure this compound.

Reactivity and Applications in Drug Discovery

The chemical architecture of this compound makes it a valuable scaffold in medicinal chemistry. Its primary application is as a building block for more complex molecules, particularly in the field of targeted protein degradation.[3]

Role as a Protein Degrader Building Block

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes small molecules, often called Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A PROTAC molecule typically consists of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two.

This compound serves as a precursor or fragment for the synthesis of ligands that bind to E3 ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), or to the target protein itself. The specific substitution pattern can be fine-tuned to optimize binding affinity, selectivity, and pharmacokinetic properties.

Diagram 2: Role in Targeted Protein Degradation

cluster_Target Target Protein cluster_PROTAC PROTAC Molecule cluster_E3 Ubiquitination Machinery TP Disease-Causing Protein Proteasome Proteasome (Degradation) TP->Proteasome Polyubiquitination Leads to Degradation PROTAC PROTAC L1 Target Ligand PROTAC->L1 L1->TP Binds L2 E3 Ligase Ligand (Derived from C₈H₆Cl₂O₂) E3 E3 Ubiquitin Ligase L2->E3 Recruits E3->TP Transfers Ubiquitin Ub Ubiquitin Ub->E3 PROtac PROtac PROtac->L2

Caption: The role of this compound derivatives in PROTACs.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard spectroscopic methods are employed for this purpose. While a comprehensive public database of spectra for this specific molecule is limited, the expected spectral data can be reliably predicted based on its structure and comparison with analogous compounds.[6][7][8]

Table 2: Predicted Analytical Data for this compound

TechniqueExpected Features
¹H NMR - Carboxylic Acid Proton (COOH): A broad singlet, typically downfield (>10 ppm).- Aromatic Protons (Ar-H): Two doublets in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the two protons on the benzene ring.- Methyl Protons (CH₃): A singlet in the aliphatic region (approx. 2.3-2.6 ppm).
¹³C NMR - Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.- Aromatic Carbons (Ar-C): Multiple signals between 120-145 ppm. Carbons attached to chlorine will show distinct chemical shifts.- Methyl Carbon (CH₃): A signal in the aliphatic region (approx. 15-25 ppm).
FT-IR (cm⁻¹) - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.- C=O Stretch (Carbonyl): A strong, sharp peak around 1700-1725 cm⁻¹.- C-Cl Stretch: Signals in the fingerprint region, typically 600-800 cm⁻¹.- Aromatic C=C Stretches: Peaks in the 1450-1600 cm⁻¹ region.
Mass Spec. (ESI-) - [M-H]⁻: An ion peak at m/z corresponding to the molecular weight minus one proton (approx. 203.97), showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).

Safety, Handling, and Storage

As a chlorinated organic acid, this compound requires careful handling to minimize exposure and ensure laboratory safety. The following guidelines are based on safety data for structurally similar compounds.[9][10]

Hazard Profile:

  • Harmful if swallowed (H302).

  • Causes skin irritation (H315).

  • Causes serious eye irritation (H319).

  • May cause respiratory irritation (H335).

Table 3: Recommended Safety and Handling Procedures

AspectRecommendation
Personal Protective Equipment (PPE) - Gloves: Chemical-resistant gloves (e.g., nitrile).- Eye Protection: Safety glasses with side shields or goggles.- Lab Coat: Standard laboratory coat.- Respiratory: Use in a well-ventilated fume hood. Avoid generating dust.[9]
Handling - Avoid contact with skin, eyes, and clothing.[10]- Do not breathe dust.- Wash hands thoroughly after handling.- Use only in a well-ventilated area.[10]
First Aid - Skin Contact: Wash off immediately with plenty of soap and water.[9]- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]- Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.- Inhalation: Move person into fresh air.[9]
Storage - Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]- Recommended storage at 2-8°C.[1]
Disposal - Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

References

An In-depth Technical Guide to the Structure Elucidation of 2,6-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's structure is a foundational pillar of chemical research. The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. This technical guide provides a comprehensive, in-depth exploration of the structure elucidation of 2,6-dichloro-3-methylbenzoic acid, a substituted aromatic carboxylic acid. While this compound serves as a specific case study, the principles and methodologies detailed herein are broadly applicable to the structural characterization of a wide array of small organic molecules.

This guide is structured to provide not just a procedural overview but a deep dive into the causality behind the analytical choices, reflecting a field-proven approach to structural verification. We will navigate through the interpretation of predicted Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and illustrative diagrams to provide a holistic understanding of the structure elucidation process.

Molecular Identity and Predicted Spectroscopic Data

Before delving into the spectral interpretation, let's establish the basic molecular identity of our target compound.

Table 1: Molecular Identity of this compound

PropertyValue
Molecular Formula C₈H₆Cl₂O₂
Molecular Weight 205.04 g/mol
IUPAC Name This compound

Due to the limited availability of published experimental spectra for this specific compound, the following sections will utilize predicted spectroscopic data. These predictions are generated based on established algorithms and extensive databases of known compounds, providing a reliable foundation for structural interpretation[1][2].

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their neighboring atoms. The predicted ¹H NMR spectrum of this compound is summarized in Table 2.

Table 2: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-13Singlet (broad)1H-COOH
~7.45Doublet1HH-4
~7.25Doublet1HH-5
~2.40Singlet3H-CH₃

Interpretation of the ¹H NMR Spectrum:

  • Carboxylic Acid Proton (-COOH): A broad singlet is predicted in the downfield region of the spectrum (~11-13 ppm). This significant downfield shift is characteristic of a carboxylic acid proton due to the strong deshielding effect of the two oxygen atoms and its acidic nature. The broadness of the signal is a result of hydrogen bonding and chemical exchange with residual water in the NMR solvent.

  • Aromatic Protons (H-4 and H-5): The benzene ring has two remaining protons. The proton at position 4 (H-4) is predicted to appear as a doublet around 7.45 ppm. The proton at position 5 (H-5) is also expected to be a doublet at approximately 7.25 ppm. The splitting into doublets is due to coupling with each other (a three-bond or meta-coupling is not typically resolved in standard 1D spectra, but a four-bond or para-coupling can sometimes be observed as a small splitting). The relative downfield shifts of these protons are influenced by the electron-withdrawing effects of the chlorine atoms and the carboxylic acid group.

  • Methyl Protons (-CH₃): A singlet with an integration of three protons is predicted around 2.40 ppm. This signal corresponds to the methyl group attached to the benzene ring. The singlet nature of this peak indicates that there are no adjacent protons to couple with.

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. The predicted ¹³C NMR spectrum is detailed in Table 3.

Table 3: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (δ, ppm)Assignment
~168C=O (Carboxylic Acid)
~138C-3
~135C-2/C-6
~132C-1
~130C-4
~128C-5
~20-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is expected to have the most downfield chemical shift, around 168 ppm, due to the strong deshielding effect of the two oxygen atoms.

  • Aromatic Carbons:

    • C-3: The carbon bearing the methyl group is predicted around 138 ppm.

    • C-2 and C-6: The two carbons attached to the chlorine atoms are expected to be in a similar chemical environment and are predicted to resonate around 135 ppm. The direct attachment of the electronegative chlorine atoms causes a significant downfield shift.

    • C-1: The carbon to which the carboxylic acid is attached is predicted at approximately 132 ppm.

    • C-4 and C-5: The two carbons bearing protons are predicted to appear at around 130 ppm and 128 ppm, respectively.

  • Methyl Carbon (-CH₃): The carbon of the methyl group is predicted to have the most upfield chemical shift, around 20 ppm, which is typical for an alkyl carbon attached to an aromatic ring.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for the acidic proton.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to approximately 16 ppm, centered around 8 ppm.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a standard proton-decoupled pulse sequence.

    • Set the spectral width to approximately 220 ppm, centered around 120 ppm.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Visualization of the Elucidation Workflow

Elucidation_Workflow cluster_Techniques Spectroscopic Techniques cluster_Data Observed Data cluster_Interpretation Structural Interpretation 1H_NMR ¹H NMR Proton_Data Proton Environments (Chemical Shift, Multiplicity, Integration) 1H_NMR->Proton_Data 13C_NMR ¹³C NMR Carbon_Data Carbon Skeleton (Chemical Shifts) 13C_NMR->Carbon_Data IR IR Spectroscopy Functional_Groups Functional Groups (Vibrational Frequencies) IR->Functional_Groups MS Mass Spectrometry Molecular_Weight Molecular Weight & Formula (m/z, Isotopic Pattern) MS->Molecular_Weight Connectivity Connectivity & Neighboring Groups Proton_Data->Connectivity Carbon_Framework Carbon Framework Carbon_Data->Carbon_Framework Key_Bonds Identification of Key Bonds Functional_Groups->Key_Bonds Molecular_Formula Confirmation of Molecular Formula Molecular_Weight->Molecular_Formula Final_Structure Elucidated Structure: This compound Connectivity->Final_Structure Carbon_Framework->Final_Structure Key_Bonds->Final_Structure Molecular_Formula->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 4: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethyl
1710-1680C=O stretchCarboxylic acid (conjugated)
1600-1450C=C stretchAromatic ring
1320-1210C-O stretchCarboxylic acid
800-600C-Cl stretchAryl halide

Interpretation of the IR Spectrum:

  • O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹, while the C-H stretches of the methyl group will be observed in the 2950-2850 cm⁻¹ region.

  • C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of a carboxylic acid that is conjugated with an aromatic ring.

  • C=C Stretches: Aromatic ring C=C stretching vibrations will give rise to several absorptions in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: The C-O stretching vibration of the carboxylic acid is expected to appear in the 1320-1210 cm⁻¹ range.

  • C-Cl Stretch: The C-Cl stretching vibrations for aryl chlorides typically appear in the 800-600 cm⁻¹ region.

Experimental Protocol: FTIR Data Acquisition

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the powdered sample directly on the ATR crystal.

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

  • Instrument Setup:

    • Record a background spectrum of the empty ATR crystal or the KBr pellet press to subtract atmospheric and instrumental absorptions.

  • Data Acquisition:

    • Place the sample in the instrument's sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and information about its structure through the analysis of its fragmentation pattern.

Table 5: Predicted Mass Spectrometry Data for this compound

m/z (mass-to-charge ratio)Interpretation
204/206/208Molecular ion ([M]⁺) peak cluster
187/189/191Loss of -OH
159/161Loss of -COOH
124Loss of -COOH and Cl

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak is expected to appear as a cluster of peaks at m/z 204, 206, and 208. This characteristic isotopic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative intensities of these peaks (approximately 9:6:1) are a definitive indicator of a molecule containing two chlorine atoms.

  • Fragmentation Pattern:

    • A significant fragment is expected from the loss of a hydroxyl radical (-OH), resulting in a peak cluster at m/z 187/189/191.

    • Loss of the entire carboxylic acid group (-COOH) would lead to a fragment at m/z 159/161.

    • Subsequent loss of a chlorine atom from this fragment would give a peak at m/z 124.

Experimental Protocol: GC-MS Data Acquisition

  • Sample Preparation:

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Gas Chromatography (GC) Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms) is suitable for separating many organic compounds.

    • Injector Temperature: Typically set around 250 °C.

    • Oven Program: A temperature ramp is used to elute the compound from the column, for example, starting at 50 °C and ramping to 280 °C at 10 °C/min.

    • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) is a standard technique for small molecules.

    • Mass Range: Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 40-300).

Visualization of the Molecular Structure

Caption: 2D structure of this compound.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound, as detailed in this guide, exemplifies a synergistic approach where multiple spectroscopic techniques are employed to build a comprehensive and self-validating picture of the molecule's architecture. While ¹H and ¹³C NMR provide the detailed framework of proton and carbon environments and their connectivity, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and elemental composition through its isotopic pattern and fragmentation.

The logical progression from proposing a structure based on one technique to validating and refining it with data from others is the cornerstone of modern organic structure analysis. The protocols and interpretive strategies outlined here serve as a robust foundation for researchers and scientists in their quest for structural certainty in drug discovery and chemical development.

References

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2,6-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic features of 2,6-dichloro-3-methylbenzoic acid (C₈H₆Cl₂O₂). In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of molecular entities is a cornerstone of robust research and development. This document, intended for researchers, chemists, and drug development professionals, outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of public experimental spectra, this guide leverages established spectroscopic principles and comparative data from analogous structures to present a reliable predictive analysis. Furthermore, it furnishes detailed, field-proven protocols for data acquisition, ensuring that practitioners can generate and interpret high-quality data in their own laboratories.

Foundational Analysis: Molecular Structure and Its Spectroscopic Implications

The first principle in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a substituted aromatic carboxylic acid. Its structure comprises a benzene ring substituted with two chlorine atoms, a methyl group, and a carboxylic acid group.

The positioning of these substituents is critical:

  • Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and will be a primary focus in both IR and NMR spectroscopy.

  • Chlorine Atoms (-Cl): Located at positions 2 and 6 (ortho to the carboxyl group), these electronegative atoms exert a significant electron-withdrawing inductive effect. Their presence is also a key indicator in mass spectrometry due to chlorine's distinct isotopic signature.

  • Methyl Group (-CH₃): Positioned at C3, this group is weakly electron-donating and provides a simple, sharp signal in ¹H NMR.

These features create a unique electronic environment that dictates the molecule's spectroscopic fingerprint.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum will reveal the electronic environment of each unique hydrogen atom. The electron-withdrawing nature of the carboxyl and chloro groups will deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
COOH 10.0 - 13.0 Singlet (broad) 1H Acidic proton, chemical shift is concentration and solvent dependent.
Ar-H5 ~ 7.45 Doublet 1H Coupled to H4 (J ≈ 8 Hz).
Ar-H4 ~ 7.35 Doublet 1H Coupled to H5 (J ≈ 8 Hz).

| CH₃ | ~ 2.50 | Singlet | 3H | Aliphatic protons adjacent to the aromatic ring. |

Causality Behind Predictions: The two aromatic protons (H4 and H5) form an AX spin system and are expected to appear as a pair of doublets. The specific chemical shifts are estimated based on substituent effects observed in related compounds like 2,6-dichlorobenzoic acid and 3-methylbenzoic acid[1][2]. The methyl group, being adjacent to two chlorine atoms and a carboxylic acid group (in ortho and meta positions, respectively), will be slightly downfield compared to toluene.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides a map of the carbon backbone. Due to the lack of symmetry in the substitution pattern on the benzene ring, all eight carbon atoms are chemically non-equivalent and should produce distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C=O (C7) 168 - 172 Carbonyl carbon of a carboxylic acid, significantly deshielded[3].
C-CH₃ (C3) 138 - 142 Aromatic carbon attached to the methyl group.
C-Cl (C2, C6) 133 - 137 Aromatic carbons attached to chlorine; deshielded by the halogen.
C-COOH (C1) 131 - 135 Aromatic carbon attached to the carboxyl group.
C-H (C4, C5) 128 - 132 Aromatic carbons attached to hydrogens.

| CH₃ (C8) | 20 - 24 | Aliphatic methyl carbon. |

Causality Behind Predictions: The chemical shifts are estimated based on the principle of substituent additivity. The carboxyl carbon (C7) will be the most downfield signal. The carbons directly bonded to the electronegative chlorine atoms (C2, C6) will also be significantly deshielded. The remaining aromatic carbons will appear in the typical aromatic region, with their precise shifts determined by the combined electronic effects of all substituents[3][4].

Protocol for NMR Data Acquisition

This protocol ensures reproducibility and high-quality data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A 1. Weigh 10-15 mg of sample B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C 3. Add internal standard (TMS) B->C D 4. Transfer to a 5 mm NMR tube C->D E 5. Insert sample and lock/shim instrument D->E F 6. Acquire ¹H Spectrum (16 scans, 1s relaxation delay) E->F G 7. Acquire ¹³C Spectrum (1024+ scans, proton decoupled) E->G H 8. Apply Fourier Transform F->H G->H I 9. Phase correction H->I J 10. Baseline correction I->J K 11. Calibrate to TMS (0.00 ppm) J->K L 12. Integrate ¹H signals K->L For ¹H

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy Analysis

FT-IR spectroscopy is an excellent technique for identifying the functional groups within a molecule. The spectrum is dominated by the vibrations of the carboxylic acid group and the substituted aromatic ring.

Predicted IR Absorption Bands

The most characteristic feature of a carboxylic acid's IR spectrum is the extremely broad O-H stretch resulting from hydrogen-bonded dimers.

Table 3: Predicted FT-IR Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Rationale
O-H Stretch (Carboxylic Acid) 2500 - 3300 Strong, Very Broad Characteristic of H-bonded carboxylic acid dimers[5].
C-H Stretch (Aromatic) 3050 - 3100 Medium Aromatic C-H bond vibrations.
C-H Stretch (Aliphatic) 2850 - 3000 Medium Methyl group C-H vibrations.
C=O Stretch (Carbonyl) 1680 - 1710 Strong, Sharp Carbonyl of an aromatic carboxylic acid. Conjugation lowers the frequency[4].
C=C Stretch (Aromatic) 1550 - 1600 Medium-Strong Benzene ring stretching vibrations.
O-H Bend 1210 - 1320 Medium In-plane bending coupled with C-O stretching.

| C-Cl Stretch | 700 - 800 | Strong | Carbon-chlorine bond vibrations. |

Causality Behind Predictions: The positions of these bands are well-established in the literature. The broadness of the O-H stretch is a hallmark of carboxylic acids and is a direct consequence of strong intermolecular hydrogen bonding[6]. The C=O stretch is sharp and intense, and its position slightly below 1700 cm⁻¹ is typical for aromatic acids where conjugation with the ring slightly weakens the double bond.

Protocol for FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid method for acquiring IR spectra of solid samples.

IR_Workflow A 1. Clean ATR crystal (e.g., with isopropanol) B 2. Record a background spectrum A->B C 3. Place a small amount of solid sample onto the crystal B->C D 4. Apply pressure with the anvil C->D E 5. Acquire the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) D->E F 6. Process data (ATR and baseline correction) E->F

Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and valuable structural information from the fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization)

For halogenated compounds, the isotopic distribution is the most revealing feature. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will exhibit a distinctive pattern of three peaks for the molecular ion and any chlorine-containing fragments.

Table 4: Predicted Key Fragments in the EI-MS of this compound

m/z (for ³⁵Cl) Proposed Fragment Isotopic Pattern Rationale
204 [M]⁺ M, M+2, M+4 (9:6:1 ratio) Molecular ion. Molecular weight is 205.04 g/mol [7].
187 [M-OH]⁺ M', M'+2, M'+4 Loss of a hydroxyl radical, a common fragmentation for carboxylic acids.
159 [M-COOH]⁺ M'', M''+2, M''+4 Loss of the entire carboxyl group as a radical.

| 124 | [C₇H₄Cl]⁺ | M''', M'''+2 | Subsequent loss of a chlorine radical from the [M-COOH]⁺ fragment. |

Causality Behind Predictions: Upon electron ionization, the molecule forms a molecular ion ([M]⁺)[8][9]. The most prominent feature will be the isotopic cluster at m/z 204, 206, and 208, with relative intensities of approximately 9:6:1, which is a definitive sign of two chlorine atoms[4]. Subsequent fragmentation often proceeds via the loss of stable neutral species or radicals. The loss of •OH (17 amu) and •COOH (45 amu) are characteristic fragmentation pathways for benzoic acids[10].

Protocol for Mass Spectrometry Data Acquisition (EI-MS)

This protocol outlines a standard procedure for analyzing a solid sample via direct insertion.

MS_Workflow A 1. Load sample onto a direct insertion probe B 2. Insert probe into the high-vacuum source A->B C 3. Heat probe to volatilize the sample B->C D 4. Ionize sample (Electron Ionization, 70 eV) C->D E 5. Analyze ions with mass analyzer (e.g., Quadrupole) D->E F 6. Detect and record the mass spectrum E->F

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. ¹H and ¹³C NMR define the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, and MS provides the molecular weight along with a characteristic isotopic signature confirming the presence of two chlorine atoms. The predictive data and robust protocols detailed in this guide provide a solid framework for researchers to identify, characterize, and ensure the quality of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Solubility of 2,6-Dichloro-3-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that profoundly influences its lifecycle, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,6-Dichloro-3-methylbenzoic acid in various organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide furnishes researchers with the foundational principles, detailed experimental protocols, and theoretical considerations necessary to conduct such an investigation. By leveraging established methodologies for similar benzoic acid derivatives, this document empowers scientists to generate reliable and reproducible solubility data, essential for advancing drug development and manufacturing processes.

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the realm of pharmaceutical development, the characterization of a compound's solubility is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent.[1][2][3] The solubility of this compound, a substituted benzoic acid, in organic solvents is a pivotal parameter that governs several key processes:

  • Synthesis and Purification: The choice of solvent is paramount for achieving optimal reaction kinetics and for the effective crystallization and purification of the final compound.

  • Formulation: Developing a stable and effective dosage form, whether it be a tablet, capsule, or injectable, is intrinsically linked to the API's solubility in various excipients and solvent systems.

  • Bioavailability: The rate and extent to which an API is absorbed by the body are often dictated by its dissolution characteristics, which are a direct consequence of its solubility.[1]

This guide will provide a robust framework for approaching the solubility determination of this compound, addressing both the theoretical underpinnings and the practical execution of these critical experiments.

Theoretical Framework: Factors Influencing the Solubility of this compound

The solubility of this compound is a complex interplay of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding. A more nuanced appreciation requires consideration of the following factors:

  • Molecular Structure: this compound possesses both a polar carboxylic acid group (-COOH) capable of hydrogen bonding and a largely non-polar dichlorinated methylbenzene ring. The presence of two electron-withdrawing chlorine atoms and a methyl group on the aromatic ring influences the overall polarity and intermolecular interactions.

  • Solvent Properties: The polarity, hydrogen bonding capacity (protic vs. aprotic), and dielectric constant of the solvent are critical determinants of its ability to solvate the solute.

  • Temperature: For most solid compounds, solubility in organic solvents increases with temperature, as the dissolution process is often endothermic.[4]

It is anticipated that this compound will exhibit higher solubility in polar organic solvents that can effectively interact with the carboxylic acid moiety, and moderate to low solubility in non-polar solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

The following section outlines a detailed protocol for the experimental determination of the solubility of this compound using the widely accepted shake-flask method. This method is considered the gold standard for its reliability in achieving thermodynamic equilibrium.

Materials and Equipment
  • This compound (analytical grade)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane) of high purity

  • Analytical balance

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

Experimental Workflow

The experimental workflow for determining the solubility of this compound is depicted in the following diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess 2,6-Dichloro-3- methylbenzoic acid to solvent B Place in thermostatically controlled shaker bath A->B  Initial Setup C Agitate at constant temperature for 24-48 hours B->C  Start Equilibration D Allow to settle for 2-4 hours C->D  Post-Agitation E Withdraw supernatant D->E  Careful Sampling F Filter through 0.22 µm syringe filter E->F  Remove Particulates G Dilute sample accurately F->G  Prepare for Analysis H Analyze by HPLC or UV-Vis spectrophotometry G->H  Quantification

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette.

  • Filtration: Immediately filter the withdrawn sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.

Data Presentation and Interpretation

For a comprehensive understanding, the solubility of this compound should be determined in a range of solvents with varying polarities. The results should be presented in a clear and organized manner, as shown in the hypothetical data table below.

SolventPolarity IndexTemperature (°C)Solubility (mg/mL)
Hexane0.125Hypothetical Value
Toluene2.425Hypothetical Value
Ethyl Acetate4.425Hypothetical Value
Acetone5.125Hypothetical Value
Ethanol5.225Hypothetical Value
Methanol6.625Hypothetical Value

The relationship between solvent polarity and the solubility of this compound can be visualized to provide further insight into the dissolution mechanism.

G cluster_solvents Solvent Polarity cluster_solubility Expected Solubility of this compound Non-Polar Non-Polar Polar Aprotic Polar Aprotic Non-Polar->Polar Aprotic Low Low Non-Polar->Low  Dominant van der Waals forces Polar Protic Polar Protic Polar Aprotic->Polar Protic Moderate Moderate Polar Aprotic->Moderate  Dipole-dipole interactions High High Polar Protic->High  Hydrogen bonding with  carboxylic acid group Low->Moderate Moderate->High

Caption: Expected solubility trend with solvent polarity.

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a comprehensive and scientifically rigorous framework for its determination. By following the detailed experimental protocols and considering the underlying theoretical principles, researchers can generate the critical solubility data needed to advance their research and development efforts. The methodologies outlined herein are grounded in established scientific practice and are designed to yield accurate and reproducible results, thereby supporting the informed selection of solvents for synthesis, purification, and formulation of this important compound.

References

An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-3-methylbenzoic Acid from m-Toluic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dichloro-3-methylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its specific substitution pattern, with chlorine atoms flanking the methyl group and ortho to the carboxylic acid, imparts unique properties that are leveraged in the development of complex molecular architectures. This guide provides a comprehensive, in-depth technical overview of a viable synthetic route starting from the readily available m-toluic acid. The proposed pathway is designed for researchers, scientists, and professionals in drug development, emphasizing not just the procedural steps but the underlying chemical principles and rationale for the chosen methodologies.

The synthesis of highly substituted aromatic compounds like this compound presents a significant challenge in regioselectivity. Direct chlorination of m-toluic acid is unlikely to yield the desired isomer in high purity due to the competing directing effects of the methyl (ortho-, para-directing) and carboxylic acid (meta-directing) groups. Therefore, a more controlled, multi-step approach is necessary. The synthetic strategy detailed herein proceeds through a key intermediate, 2,6-dichloro-3-methylaniline, which is then converted to the target benzoic acid. This route offers a logical and experimentally sound approach to achieving the desired product.

Overall Synthetic Strategy

The synthesis is strategically divided into three main stages, each encompassing several key transformations:

  • Stage 1: Preparation of the Key Intermediate, 2,6-Dichloro-3-methylaniline, from m-Toluic Acid. This stage involves the conversion of the starting material, m-toluic acid, into m-toluidine, followed by a protection-chlorination-deprotection sequence to install the two chlorine atoms at the desired positions.

  • Stage 2: Conversion of 2,6-Dichloro-3-methylaniline to 2,6-Dichloro-3-methylbenzonitrile via the Sandmeyer Reaction. This classic transformation in aromatic chemistry allows for the conversion of the amino group to a nitrile, which serves as a precursor to the carboxylic acid.

  • Stage 3: Hydrolysis of 2,6-Dichloro-3-methylbenzonitrile to this compound. The final step involves the hydrolysis of the nitrile functionality to the corresponding carboxylic acid.

The following diagram illustrates the overall synthetic workflow:

Synthetic_Workflow m-Toluic Acid m-Toluic Acid m-Toluidine m-Toluidine m-Toluic Acid->m-Toluidine Conversion 2,6-Dichloro-3-methylaniline 2,6-Dichloro-3-methylaniline m-Toluidine->2,6-Dichloro-3-methylaniline Dichlorination 2,6-Dichloro-3-methylbenzonitrile 2,6-Dichloro-3-methylbenzonitrile 2,6-Dichloro-3-methylaniline->2,6-Dichloro-3-methylbenzonitrile Sandmeyer Reaction This compound This compound 2,6-Dichloro-3-methylbenzonitrile->this compound Hydrolysis

Caption: Overall synthetic workflow for the preparation of this compound from m-toluic acid.

Stage 1: Synthesis of 2,6-Dichloro-3-methylaniline

This initial stage is the most intricate, requiring careful control of regioselectivity. The strategy involves protecting the highly reactive para-position of m-toluidine to direct the subsequent chlorination to the ortho-positions.

Step 1.1: Conversion of m-Toluic Acid to m-Toluidine

The conversion of a carboxylic acid to an aniline can be achieved through several named reactions, such as the Curtius, Hofmann, or Schmidt rearrangements. A common laboratory-scale approach involves the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate, followed by hydrolysis.

Conceptual Protocol:

  • Activation of the Carboxylic Acid: m-Toluic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

  • Formation of the Acyl Azide: The acid chloride is then reacted with sodium azide (NaN₃) to form m-toluoyl azide.

  • Curtius Rearrangement: Gentle heating of the acyl azide in an inert solvent induces the Curtius rearrangement, where it loses nitrogen gas to form m-tolyl isocyanate.

  • Hydrolysis: The isocyanate is then hydrolyzed with aqueous acid or base to yield m-toluidine.

Step 1.2: Dichlorination of m-Toluidine

Direct chlorination of m-toluidine would lead to a mixture of products. To achieve the desired 2,6-dichlorination, a protection-chlorination-deprotection strategy is employed. A robust method involves the use of the acetanilide derivative and a temporary para-blocking group.[1]

Experimental Protocol:

  • Acetylation of m-Toluidine: m-Toluidine is acetylated with acetic anhydride in acetic acid to form N-acetyl-m-toluidine. This protects the amino group and reduces its activating effect.

  • Para-Bromination: The N-acetyl-m-toluidine is then brominated. The acetamido group is a strong ortho-, para-director, and due to steric hindrance from the methyl group at the 3-position, bromination occurs predominantly at the para-position (position 4) to yield 4-bromo-N-acetyl-m-toluidine.

  • Dichlorination: The 4-bromo-N-acetyl-m-toluidine is then subjected to chlorination. With the para-position blocked, chlorination is directed to the two available ortho-positions (2 and 6) to give 2,6-dichloro-4-bromo-N-acetyl-m-toluidine.

  • Reductive Debromination and Hydrolysis: The bromo group is selectively removed by catalytic hydrogenation, and the acetamido group is hydrolyzed under acidic conditions to yield the desired 2,6-dichloro-3-methylaniline.[1]

The following diagram illustrates the dichlorination strategy:

Dichlorination_Strategy m-Toluidine m-Toluidine N-Acetyl-m-toluidine N-Acetyl-m-toluidine m-Toluidine->N-Acetyl-m-toluidine Acetylation 4-Bromo-N-acetyl-m-toluidine 4-Bromo-N-acetyl-m-toluidine N-Acetyl-m-toluidine->4-Bromo-N-acetyl-m-toluidine para-Bromination 2,6-Dichloro-4-bromo-N-acetyl-m-toluidine 2,6-Dichloro-4-bromo-N-acetyl-m-toluidine 4-Bromo-N-acetyl-m-toluidine->2,6-Dichloro-4-bromo-N-acetyl-m-toluidine Dichlorination 2,6-Dichloro-3-methylaniline 2,6-Dichloro-3-methylaniline 2,6-Dichloro-4-bromo-N-acetyl-m-toluidine->2,6-Dichloro-3-methylaniline Debromination & Hydrolysis

References

An In-Depth Technical Guide to 2,6-Dichloro-3-methylbenzoic Acid: From Commercial Availability to Advanced Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,6-dichloro-3-methylbenzoic acid, a key chemical intermediate with growing significance in medicinal chemistry and targeted therapeutics. We will delve into its commercial availability, plausible synthetic routes, physicochemical properties, and critically, its emerging role as a building block in the development of novel protein degraders.

Commercial Availability and Procurement

This compound (CAS No: 58671-77-5) is readily available from a range of chemical suppliers catering to the research and development sector. Procurement for laboratory-scale quantities is straightforward, with options varying in purity and available quantities. Below is a summary of representative suppliers.

Table 1: Commercial Suppliers of this compound

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichS656658AldrichCPR250 mg
Ivy Fine ChemicalsHD03-468Not SpecifiedBulk/Commercial
Santa Cruz Biotechnologysc-225021Not Specified1 g, 5 g
A1SuppliersNot SpecifiedNot SpecifiedInquire
BLDpharmBD138665>95%1 g, 5 g, 25 g
AmbeedA201775>98%1 g, 5 g, 10 g, 25 g

Note: "AldrichCPR" indicates that the product is provided for early discovery research and analytical data is not collected by the supplier; the buyer is responsible for confirming identity and purity.[1] It is imperative for researchers to consult the specific product documentation and certificate of analysis from their chosen supplier to ensure the material meets the requirements of their intended application.

Synthesis Methodology: A Plausible Route

While specific, peer-reviewed synthetic protocols for this compound are not extensively published, a highly plausible and efficient method can be adapted from the synthesis of structurally similar compounds, such as 2,6-dichloro-3-(trifluoromethyl)benzoic acid.[2] The proposed synthesis involves the directed ortho-lithiation of a suitable dichlorotoluene precursor followed by carboxylation with dry ice (solid carbon dioxide).

A likely starting material for this synthesis is 2,6-dichlorotoluene. The key challenge in the synthesis of polysubstituted aromatics is achieving the correct regiochemistry. In this case, the methyl group of 2,6-dichlorotoluene is not sufficiently activating to direct lithiation to the 3-position. A more viable precursor would be a starting material that allows for directed lithiation. An alternative approach could involve the chlorination of 3-methylbenzoic acid, although this may lead to a mixture of isomers requiring separation.

A plausible synthetic route, analogous to established methods for similar compounds, would be the lithiation of 1,3-dichloro-2-methylbenzene followed by quenching with carbon dioxide.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G 2,6-Dichlorotoluene 2,6-Dichlorotoluene Intermediate_Lithiate Intermediate_Lithiate 2,6-Dichlorotoluene->Intermediate_Lithiate n-BuLi, THF, -78 °C This compound This compound Intermediate_Lithiate->this compound 1. CO2 (s) 2. H3O+

A plausible synthetic route for this compound.

Materials:

  • 2,6-Dichlorotoluene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hexanes

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2,6-dichlorotoluene (1 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Carboxylation: The reaction flask is opened to a positive pressure of nitrogen, and an excess of freshly crushed dry ice is added in portions. The reaction mixture is allowed to slowly warm to room temperature overnight with continuous stirring.

  • Workup: The reaction is quenched by the slow addition of 1 M HCl. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as hexanes or an ethanol/water mixture, to yield this compound as a solid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. Therefore, all glassware must be dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Low Temperature: The lithiation step is performed at -78 °C to control the reactivity of the organolithium reagent and to prevent side reactions, such as decomposition of the reagent or unwanted reactions with the solvent.

  • Dry Ice: Solid carbon dioxide serves as the electrophile to introduce the carboxylic acid functionality. It is used in excess to ensure complete reaction with the lithiated intermediate.

  • Acidic Workup: The addition of acid protonates the carboxylate salt formed after the reaction with CO2, yielding the final benzoic acid product.

Physicochemical and Toxicological Profile

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C8H6Cl2O2[3]
Molecular Weight 205.04 g/mol [3]
CAS Number 58671-77-5[3]
Appearance Solid (form may vary)General
Melting Point Not explicitly stated in searches
Solubility Not explicitly stated in searches

Toxicological Information and Safe Handling:

  • Hazard Statements: Based on analogous compounds, it may cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]

  • Precautionary Statements:

    • Wear protective gloves, eye protection, and face protection.[4]

    • Use only in a well-ventilated area.[5]

    • Avoid breathing dust.[5]

    • Wash hands thoroughly after handling.[4]

First Aid Measures:

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • In case of skin contact: Wash with plenty of soap and water.[4]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[5]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

Applications in Drug Discovery: A Building Block for PROTACs

The primary application of this compound in contemporary drug discovery is as a degrader building block .[3] Specifically, it is a precursor for the synthesis of ligands that can be incorporated into Proteolysis Targeting Chimeras (PROTACs).

What are PROTACs?

PROTACs are heterobifunctional molecules designed to eliminate specific target proteins from the cell.[6][7] They consist of three key components:

  • A ligand that binds to the target protein of interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A linker that connects the two ligands.

This tripartite structure allows the PROTAC to act as a molecular bridge, bringing the target protein into close proximity with the E3 ligase.[8] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's natural protein disposal machinery, the proteasome.[8][9]

G cluster_0 PROTAC-Mediated Protein Degradation cluster_1 Ubiquitination & Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 recruits E3->POI Ubiquitination Ub Ubiquitin Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Mechanism of action for a PROTAC molecule.

Role of this compound:

Substituted benzoic acids, such as this compound, are versatile starting materials for the synthesis of the "warhead" ligand that binds to the protein of interest. The carboxylic acid group can be readily converted into other functional groups, such as amides, esters, or other moieties, to facilitate covalent or non-covalent interactions with the target protein's binding site. The specific substitution pattern of the dichloromethylphenyl group provides a scaffold that can be further modified to optimize binding affinity, selectivity, and pharmacokinetic properties of the resulting PROTAC.

The development of PROTACs is a rapidly growing area of pharmaceutical research, offering the potential to target proteins that have been traditionally considered "undruggable" with conventional small-molecule inhibitors. By providing a synthetically accessible and modifiable scaffold, this compound serves as a valuable tool for researchers developing novel targeted protein degraders for a wide range of diseases, including cancer and immunological disorders.[10]

Conclusion

This compound has evolved from a specialty chemical to a key enabler in the cutting-edge field of targeted protein degradation. Its commercial availability and plausible synthetic routes make it an accessible starting material for medicinal chemists. The true value of this compound lies in its potential as a versatile building block for the creation of novel PROTACs, a therapeutic modality with the potential to revolutionize the treatment of numerous diseases. As research into targeted protein degradation continues to expand, the demand for and importance of such foundational chemical building blocks are set to increase significantly.

References

2,6-Dichloro-3-methylbenzoic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 2,6-Dichloro-3-methylbenzoic Acid

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the safety protocols and handling precautions for this compound (CAS No: 58671-77-5).[1] As a specialized chemical, often used in complex organic synthesis and as a building block in drug discovery, a thorough understanding of its properties and potential hazards is paramount to ensuring a safe laboratory environment.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a culture of safety through understanding.

Compound Identification and Physicochemical Profile

A foundational aspect of chemical safety is the accurate identification and understanding of the substance's physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 58671-77-5[1]
Molecular Formula C₈H₆Cl₂O₂[1]
Molecular Weight 205.04 g/mol [1]
Appearance Solid, powder form[1][2]
Storage Temperature Room temperature[1][3]
Chemical Stability Stable under normal storage conditions[4][5]
Incompatibilities Strong oxidizing agents[4][5]

The stability of this compound under standard laboratory conditions is a key advantage; however, its incompatibility with strong oxidizing agents necessitates careful consideration of reaction partners and storage segregation to prevent potentially hazardous reactions.[4][5]

Hazard Identification and Toxicological Assessment

While specific toxicological data for this compound is not extensively published, a reliable hazard assessment can be constructed by examining data from structurally analogous compounds, such as other dichlorinated benzoic acids. This approach, known as "read-across," is a scientifically valid method for inferring potential hazards in the absence of direct data.

Table 2: GHS Hazard Classifications of Structurally Related Compounds

Hazard StatementDescriptionCommonality among AnaloguesSource
H315 Causes skin irritationHigh[2][6][7][8][9]
H319 Causes serious eye irritationHigh[2][6][7][8][9]
H335 May cause respiratory irritationHigh[7][9][10][11]
H302 Harmful if swallowedModerate[7][12][13]

Based on this analysis, it is prudent to handle this compound as a substance that is, at a minimum, an irritant to the skin, eyes, and respiratory tract, and potentially harmful if ingested.[2][6][7][8][9][10][11][12][13] The primary routes of exposure are therefore inhalation of dust particles, direct skin or eye contact, and accidental ingestion.[10][14]

Engineering Controls and Risk Mitigation

The cornerstone of laboratory safety is the implementation of robust engineering controls to minimize exposure. Personal Protective Equipment (PPE) should always be considered the final line of defense.

Primary Engineering Controls:

  • Ventilation: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood or a ventilated enclosure to control airborne concentrations.[3][4][15] This is critical to mitigate the risk of respiratory tract irritation.[7][9][10][11]

  • Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[5]

Standard Operating Procedure for Safe Handling

The following protocol is designed to be a self-validating system, incorporating checks and rationale to ensure safety at each step.

Protocol: Weighing and Dispensing of this compound

  • Preparation and Pre-Handling Checks:

    • Verify the chemical fume hood is functioning correctly (check airflow monitor). This is your primary containment.

    • Don all required PPE as outlined in Section 5. Pay special attention to glove integrity.[15]

    • Decontaminate the work surface within the fume hood before and after the procedure.

    • Prepare all necessary equipment (spatulas, weigh boats, containers) within the fume hood to minimize movement in and out of the controlled space.

  • Chemical Handling:

    • Gently open the container, avoiding any sudden movements that could aerosolize the powder.

    • Use a dedicated, clean spatula to carefully transfer the desired amount of the compound to a weigh boat. The principle here is to minimize dust generation through slow, deliberate actions.[4][5]

    • If transferring to a reaction vessel, do so carefully within the fume hood.

    • Securely close the primary container immediately after dispensing.[3][15]

  • Post-Handling and Decontamination:

    • Clean all equipment that came into contact with the chemical.

    • Wipe down the work surface within the fume hood again.

    • Carefully remove PPE, avoiding contact with the outer surfaces of gloves and lab coat.[3]

    • Wash hands thoroughly with soap and water after the procedure is complete.[3][6][15]

Personal Protective Equipment (PPE) Selection

The appropriate selection and use of PPE are critical for preventing direct contact with the chemical.

  • Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH standards are mandatory.[3] If there is a risk of splashing, chemical safety goggles should be used.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (such as nitrile) must be worn. Always inspect gloves for tears or punctures before use.[3][15] Use proper glove removal technique to avoid contaminating your skin.[3][6]

    • Lab Coat: A lab coat or other protective clothing should be worn to protect street clothes and skin.[15][16]

  • Respiratory Protection: Under normal conditions of use within a fume hood, respiratory protection is not typically required. However, if engineering controls are not available or in the case of a large spill, a NIOSH-approved respirator with a particulate filter should be used.[15][16]

PPE_Selection cluster_mandatory_ppe Core PPE Requirements start Task: Handling This compound fume_hood Is the work performed in a certified fume hood? start->fume_hood eye_protection Mandatory: Safety Glasses with Side-Shields (EN166 / NIOSH) gloves Mandatory: Chemical-Resistant Gloves (e.g., Nitrile) lab_coat Mandatory: Lab Coat respirator Recommended: NIOSH-Approved Respirator with Particulate Filter fume_hood->respirator No / Spill Scenario   no_respirator Respirator Not Required (under normal use) fume_hood->no_respirator  Yes

PPE selection flowchart for handling the compound.

Storage and Waste Disposal

Proper storage and disposal are essential for laboratory safety and environmental protection.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4][15] It should be stored away from incompatible materials, particularly strong oxidizing agents.[4][5]

  • Waste Disposal: All waste material must be treated as hazardous.

    • Collect solid waste in a clearly labeled, sealed container.

    • Do not dispose of the chemical down the drain or with general waste.[15][16]

    • Disposal should be carried out by a licensed chemical waste disposal company, often via controlled incineration with flue gas scrubbing.[15] Always follow local, state, and federal regulations.[4]

Emergency Procedures

A clear and practiced emergency plan is crucial.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][14][15]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation develops or persists, seek medical attention.[3][14][15]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[3][14][15]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][4][15]

Spill Response:

The response to a spill should be dictated by its size and location.

Spill_Response spill Spill of this compound Occurs assess Assess Spill Size & Location spill->assess small_spill Small Spill (Inside Fume Hood) assess->small_spill Small & Contained large_spill Large Spill (Outside Containment) assess->large_spill Large or Uncontained small_protocol 1. Ensure PPE is worn. 2. Gently cover with absorbent material. 3. Sweep up into a labeled waste container. 4. Decontaminate the area. small_spill->small_protocol large_protocol 1. Evacuate immediate area. 2. Alert others and restrict access. 3. If safe, increase ventilation. 4. Contact institutional safety personnel. large_spill->large_protocol

Decision tree for spill response procedures.

For any significant spill, the priority is personnel safety. Evacuate the area and contact your institution's environmental health and safety department.[3]

Conclusion

While this compound is a valuable compound in research and development, it requires careful and informed handling. By understanding its potential hazards, implementing robust engineering controls, adhering to established protocols, and using appropriate personal protective equipment, researchers can work with this chemical safely and effectively. The principles of risk assessment, exposure minimization, and emergency preparedness are the foundations of a strong safety culture.

References

A Technical Guide to the Environmental Fate of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Environmental Journey of Substituted Benzoic Acids

Substituted benzoic acids (SBAs) are a class of aromatic carboxylic acids characterized by a central benzene ring bonded to a carboxyl group and one or more additional functional groups. Their environmental significance stems from their widespread use as intermediates in chemical synthesis, active ingredients in pharmaceuticals (e.g., p-aminobenzoic acid, PABA, in sunscreens), and herbicides, and as breakdown products of more complex contaminants like polychlorinated biphenyls (PCBs).[1][2][3] Understanding the environmental fate of these compounds—the complex interplay of transformation and transport processes that govern their persistence, mobility, and ultimate impact—is critical for accurate environmental risk assessment and sustainable chemical development.

This guide provides an in-depth analysis of the core principles governing the environmental fate of SBAs. We will move beyond simple descriptions to explore the causal mechanisms behind their behavior, focusing on how molecular structure dictates reactivity and interaction with the environment. The primary fate processes are transformation (biodegradation and photodegradation) and transport (sorption and mobility).[4][5] This document synthesizes current scientific understanding, presents field-proven methodologies based on international standards, and offers a framework for predicting and assessing the environmental lifecycle of this important chemical class.

Core Principles: How Molecular Structure Dictates Environmental Behavior

The environmental behavior of an SBA is not arbitrary; it is dictated by its physicochemical properties, which are, in turn, controlled by the nature and position of the substituents on the benzene ring.

The Central Role of Acidity (pKa)

The carboxyl group (-COOH) is the primary determinant of an SBA's behavior in aqueous environments. Its acidity (pKa) dictates the equilibrium between the uncharged carboxylic acid form and the charged carboxylate anion. At environmental pH values (typically 5-9), most SBAs, with pKa values around 4, exist predominantly as the more water-soluble and mobile anionic form. This speciation profoundly influences sorption behavior and bioavailability.

The Decisive Influence of Ring Substituents

Substituents alter the electron density of the aromatic ring and the carboxyl group, thereby modifying the molecule's reactivity, acidity, and susceptibility to degradation.[6][7][8]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) pull electron density away from the ring. This stabilizes the negative charge of the conjugate base (carboxylate anion), making the compound more acidic (lower pKa) than unsubstituted benzoic acid.[7][8] This increased polarity can influence both microbial recognition and sorption potential.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH₃), and methyl (-CH₃) push electron density into the ring. This destabilizes the conjugate base, making the compound less acidic (higher pKa).[6]

  • The Ortho-Effect: A unique phenomenon where nearly all substituents in the ortho position (adjacent to the carboxyl group) increase the acid strength, regardless of their electronic nature. This is believed to be a combination of steric hindrance, which disrupts the coplanarity of the carboxyl group with the ring, and direct electronic interactions.[7][8]

Understanding these electronic effects is the cornerstone of predicting how a specific SBA will behave in the environment. An EWG, for example, may make the ring more susceptible to nucleophilic attack by microbial enzymes, while an EDG may direct enzymatic attack to different positions.

Key Transformation Pathways: The Degradation of Substituted Benzoic Acids

Transformation processes break down the parent SBA molecule into simpler compounds, ultimately leading to mineralization (conversion to CO₂, H₂O, and mineral salts) or the formation of stable transformation products.

Biodegradation: Nature's Primary Recycling Tool

Microbial metabolism is the most significant pathway for the degradation of most SBAs in soil and water.

3.1.1 Aerobic Biodegradation

In the presence of oxygen, bacteria employ a sophisticated enzymatic toolkit to dismantle the stable aromatic ring.

  • Initial Enzymatic Attack: The process is typically initiated by dioxygenase enzymes , which incorporate both atoms of molecular oxygen into the aromatic ring, creating a cis-dihydrodiol. This is a critical activation step that destabilizes the aromatic system. Subsequent dehydrogenation yields a substituted catechol or protocatechuate, which are central intermediates.[1][9][10]

  • Aromatic Ring Cleavage: Once the dihydroxy-intermediate is formed, the ring is cleaved by another set of dioxygenases. The cleavage pattern is highly dependent on the substituents:

    • ortho (Intradiol) Cleavage: The bond between the two hydroxyl groups is broken. This pathway is common for the mineralization of chlorocatechols.[9][10]

    • meta (Extradiol) Cleavage: The bond adjacent to one of the hydroxyl groups is broken. This pathway is typical for methyl-substituted catechols.[10]

  • Causality in Pathway Selection: The choice between ortho and meta cleavage is a critical juncture. Forcing a substrate down the "wrong" path can lead to problems. For instance, the ortho cleavage of some methylcatechols can result in the formation of dead-end metabolites like methylmuconolactones, which are resistant to further degradation and halt the process.[9][10]

  • The Fate of Halogens: For halogenated SBAs, dehalogenation is a necessary step. This can occur at different stages. Some bacteria, for instance, metabolize 4-chlorobenzoic acid (4-CBA) via an initial hydrolytic dehalogenation that replaces the chlorine with a hydroxyl group, forming 4-hydroxybenzoic acid and bypassing a chlorocatechol intermediate entirely.[11] In other organisms, the chlorocatechol is formed first, and the chlorine is removed only after the aromatic ring has been cleaved.[12]

3.1.2 Anaerobic Biodegradation

In environments lacking oxygen, such as deep sediments or flooded soils, a different microbial strategy is employed. The first step is often reductive dechlorination , where the halogen substituent is removed and replaced with a hydrogen atom.[1] This process detoxifies the molecule and makes the aromatic ring more susceptible to subsequent fermentation and cleavage.

Photodegradation: The Role of Sunlight

In sunlit surface waters, photodegradation can be a significant abiotic transformation pathway.

  • Direct Photolysis: Occurs when the SBA molecule itself absorbs photons of UV light, leading to its decomposition. The efficiency of this process is highly pH-dependent because the protonated (neutral) and deprotonated (anionic) forms of the acid have different light absorption spectra and quantum yields.[13][14][15]

  • Indirect Photolysis: More commonly, other substances in the water, collectively known as dissolved organic matter (DOM), absorb sunlight and become excited. They can then transfer this energy or generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen, which in turn attack and degrade the SBA.

  • Dual Role of DOM: It is crucial to recognize that DOM can both promote degradation (via photosensitization) and inhibit it. The inhibitory "light screening" effect occurs when DOM absorbs sunlight, preventing it from reaching the target SBA molecule, thereby slowing direct photolysis.[13][14]

  • Example Pathway (p-Aminobenzoic Acid - PABA): The photodegradation of the sunscreen agent PABA is complex. Proposed pathways include the oxidation of the amino group followed by hydroxylation, as well as di- or tri-polymerization of reactive intermediates.[13][14]

Transport and Mobility: Where Do They Go?

The transport and mobility of SBAs determine their distribution in the environment and their bioavailability for degradation or uptake by organisms.

Sorption to Soil and Sediment

Sorption is the process by which chemicals bind to solid particles like soil or sediment. This is a critical control on mobility; a strongly sorbed compound is less likely to leach into groundwater or be available to microorganisms in the aqueous phase.[16]

  • Governing Factors: The extent of sorption is a function of the chemical's structure and the properties of the soil.

    • Soil Characteristics: Soils rich in organic matter, clay content, and amorphous metal oxides (iron and aluminum) generally exhibit higher sorption capacities for SBAs.[17][18][19][20]

    • Chemical Speciation (pH): Environmental pH is paramount. At pH values above the pKa, the anionic form of the SBA predominates. This negatively charged anion can be repelled by negatively charged clay and organic matter surfaces, reducing sorption. Conversely, at low pH, the neutral form is more prevalent and can sorb more readily via mechanisms like hydrogen bonding.

  • Irreversibility and Bioavailability: Sorption of phenolic acids (a class that includes hydroxybenzoic acids) can be rapid and largely irreversible.[17][18] This sequestration can dramatically reduce the compound's bioavailability, meaning it is physically protected from microbial degradation even if it is inherently biodegradable.[16]

Methodologies for Environmental Fate Assessment

To ensure data quality and regulatory acceptance, the assessment of environmental fate must follow standardized, validated protocols. The OECD Guidelines for the Testing of Chemicals are the internationally recognized gold standard for this purpose.[5][21][22] Section 3 of these guidelines is dedicated specifically to "Environmental Fate and Behaviour".[4][21]

Workflow for Environmental Fate Assessment

A logical workflow is essential for a comprehensive assessment. It begins with basic screening tests and progresses to more complex simulations if required.

G cluster_0 Tier 1: Screening cluster_1 Tier 2: Simulation & Confirmation cluster_2 Outcome biodegrad Ready Biodegradability (e.g., OECD 301) soil_sim Soil Simulation Test (OECD 307) biodegrad->soil_sim If not readily biodegradable risk Environmental Risk Assessment biodegrad->risk If readily biodegradable sorption Adsorption/Desorption Screening (OECD 106) sorption->soil_sim ident Metabolite ID soil_sim->ident photodeg Phototransformation (OECD 316) photodeg->ident ident->risk

Caption: General workflow for environmental fate assessment of a chemical.
Experimental Protocol: Ready Biodegradability (OECD 301D, Closed Bottle Test)

This protocol is a self-validating system designed to assess whether a chemical is likely to undergo rapid and ultimate biodegradation in an aerobic aquatic environment.

  • Objective: To determine the extent of mineralization by measuring oxygen consumption.

  • Methodology:

    • Preparation: Prepare a defined mineral salt medium. This is the "causality" step: it ensures the test substance is the only significant source of carbon and energy, so oxygen depletion can be directly attributed to its degradation.

    • Inoculum: Add a small volume of microbial inoculum, typically from the effluent of a domestic wastewater treatment plant. This provides a diverse, environmentally relevant microbial community.

    • Test Setup: Add the test substance (e.g., 2-5 mg/L) to sealed, airtight bottles filled completely with the inoculated medium.

    • Controls (Self-Validation):

      • Blank Control: Inoculum only. Measures the background respiration of the microorganisms.

      • Reference Control: A readily biodegradable substance (e.g., sodium benzoate). Validates the activity of the inoculum.

      • Toxicity Control: Test substance + reference substance. Ensures the test substance is not toxic to the microbes at the tested concentration.

    • Incubation: Incubate the bottles in the dark at a constant temperature (20±1 °C) for 28 days.

    • Measurement: Periodically measure the dissolved oxygen concentration in the bottles.

    • Calculation: Calculate the percentage biodegradation by comparing the oxygen consumed in the test bottles (corrected for the blank) to the theoretical oxygen demand (ThOD) of the substance. A pass level is typically >60% ThOD within the 28-day period.

Experimental Protocol: Adsorption/Desorption (Based on OECD 106, Batch Equilibrium Method)

This protocol provides a trustworthy measure of a chemical's tendency to partition between the aqueous and solid phases.

  • Objective: To determine the adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

  • Methodology:

    • Soil Selection: Select a range of characterized soils with varying organic carbon content, clay content, and pH.

    • Solution Preparation: Prepare a solution of the test substance in 0.01 M CaCl₂. The CaCl₂ provides a background electrolyte matrix similar to soil porewater and helps flocculate clays for easier separation.

    • Equilibration: Add a known volume of the test solution to a known mass of soil in a centrifuge tube. Shake the tubes at a constant temperature for a predetermined time (e.g., 24 hours) to allow the system to reach equilibrium.

    • Separation: Centrifuge the tubes at high speed to separate the solid phase (soil) from the aqueous phase (supernatant).

    • Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of the test substance remaining in the solution. The amount sorbed is calculated by the difference from the initial concentration.

    • Controls: Run "blank" tubes without soil to check for adsorption to the vessel walls.

    • Calculation: The adsorption coefficient (Kd) is calculated as the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. Normalizing Kd to the fraction of organic carbon in the soil gives the Koc, a more universal measure for comparing sorption across different soils.

Core Analytical Technique: HPLC

High-Performance Liquid Chromatography (HPLC) is the workhorse analytical technique for quantifying SBAs in environmental matrices.[23] A typical setup involves:

  • Stationary Phase: A C18 reverse-phase column.[24]

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) to control pH.[24][25]

  • Detection: A UV detector set to a wavelength where the SBA absorbs strongly (e.g., 225-280 nm).[24][25]

Data Synthesis and Visualization

Table 1: Influence of Substituents on Aerobic Biodegradation Pathways
Substituent TypeExample CompoundTypical Initial AttackPrimary IntermediateDominant Ring Cleavage PathwayKey Considerations
Halogen 4-Chlorobenzoic AcidDioxygenation or Hydrolytic Dehalogenation4-Chlorocatechol or 4-Hydroxybenzoic Acidortho-cleavage[12]Dehalogenation is the rate-limiting step; pathway can vary by microbial strain.[11]
Methyl 3-Methylbenzoic AcidDioxygenation3-Methylcatecholmeta-cleavage[9]ortho-cleavage can lead to dead-end metabolites.[9][10]
Amino 4-Aminobenzoic AcidDioxygenation4-Aminocatecholortho-cleavageThe amino group can be oxidized or removed during degradation.
Hydroxy 4-Hydroxybenzoic AcidMonohydroxylationProtocatechuic Acidortho-cleavageOften a central metabolite in the degradation of many other aromatic compounds.[11]
Nitro 4-Nitrobenzoic AcidDioxygenation or Nitro-reduction4-Nitrocatechol or 4-Hydroxylaminobenzoic AcidVariesThe nitro group is strongly electron-withdrawing and often needs to be reduced before ring cleavage can proceed efficiently.
Diagram: Aerobic Degradation Pathway of a Chlorobenzoic Acid

This diagram illustrates the central steps in the aerobic microbial degradation of a representative chlorobenzoic acid (CBA) via a dioxygenase-initiated pathway.

G cluster_0 Key Steps CBA Chlorobenzoic Acid (CBA) Dioxy Dioxygenase Attack (+O2) Intermediate1 Chlorodihydrodiol Dioxy->Intermediate1 [Enzyme 1] Dehydro Dehydrogenation (-2H) Intermediate2 Chlorocatechol Dehydro->Intermediate2 [Enzyme 2] Cleavage Ring Cleavage Dioxygenase Metabolites Further Metabolism Cleavage->Metabolites *Dechlorination can occur here TCA TCA Cycle Intermediates Metabolites->TCA Intermediate1->Dehydro Intermediate2->Cleavage

Caption: Key enzymatic steps in the aerobic degradation of chlorobenzoic acid.

Conclusion and Outlook

The environmental fate of substituted benzoic acids is a complex but predictable field of study, governed by the fundamental principles of physical organic chemistry and microbiology. The identity, number, and position of substituents on the aromatic ring are the ultimate determinants of a compound's acidity, reactivity, and susceptibility to degradation. Aerobic biodegradation via dioxygenase-initiated pathways represents the most significant route of removal from the environment, though photodegradation and anaerobic processes can be important in specific compartments. Transport is primarily controlled by sorption to soil and sediment, a process heavily influenced by environmental pH and soil organic matter content.

For professionals in research and drug development, a proactive understanding of these principles is not merely an academic exercise. It is a prerequisite for designing molecules that are not only efficacious but also environmentally benign. By employing standardized methodologies, such as the OECD guidelines, and integrating fate assessment early in the development lifecycle, we can ensure the sustainable use of this versatile and important class of chemicals.

References

Methodological & Application

Application Notes and Protocols for the Use of 2,6-Dichloro-3-methylbenzoic Acid as a Fungicide Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide for the utilization of 2,6-dichloro-3-methylbenzoic acid as a versatile precursor for the synthesis of novel benzamide-based fungicides. This document is intended to provide researchers, medicinal chemists, and professionals in the agrochemical industry with the foundational knowledge, synthetic protocols, and biological evaluation methodologies necessary to explore this promising class of compounds. The structure of this guide is designed to follow a logical workflow from chemical synthesis to biological validation, emphasizing the scientific rationale behind the experimental designs.

Introduction: The Rationale for Developing Novel Benzanilide Fungicides

The constant evolution of fungal pathogens and the increasing demand for sustainable agricultural practices necessitate the continuous development of new fungicidal agents with novel modes of action. Benzanilide and related amide-containing compounds have emerged as a significant class of fungicides, with several commercial successes. These molecules often act by inhibiting crucial fungal enzymes, such as succinate dehydrogenase (SDHI) or tubulin, leading to the disruption of fungal respiration or cell division.[1][2]

This compound presents a valuable starting scaffold for the synthesis of new fungicidal candidates. The dichloro substitution pattern on the aromatic ring is a common feature in many active agrochemicals, often enhancing their biological activity and metabolic stability. The additional methyl group offers a point for further structural modification and can influence the molecule's conformation and binding affinity to its target protein. By derivatizing the carboxylic acid moiety into a range of amides, a diverse chemical library can be generated for screening against various plant pathogenic fungi.

Synthetic Strategy: From Carboxylic Acid to Bioactive Amide

The primary synthetic route to access fungicidal benzamides from this compound involves a two-step process: activation of the carboxylic acid, followed by amidation with a selected amine. The most common and efficient method for activating the carboxylic acid is its conversion to the corresponding acyl chloride.

Synthesis of 2,6-Dichloro-3-methylbenzoyl Chloride (Intermediate 1)

The conversion of this compound to its acyl chloride is a crucial first step. Thionyl chloride (SOCl₂) is a widely used and effective reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Protocol 1: Preparation of 2,6-Dichloro-3-methylbenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous toluene (or other suitable inert solvent)

  • Rotary evaporator

  • Standard laboratory glassware with a reflux condenser and drying tube

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride drying tube, suspend this compound (1.0 eq) in anhydrous toluene.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 2,6-dichloro-3-methylbenzoyl chloride can be used in the next step without further purification or can be purified by vacuum distillation.

Synthesis of N-Aryl-2,6-dichloro-3-methylbenzamides (Target Compounds)

The newly synthesized acyl chloride is a reactive electrophile that readily undergoes nucleophilic attack by primary or secondary amines to form a stable amide bond. This reaction is the cornerstone for creating a library of potential fungicides. The choice of the amine component is critical for determining the biological activity of the final compound. Substituted anilines are a common choice for this reaction, leading to the formation of N-arylbenzamides, a class of compounds with known fungicidal properties.

Protocol 2: General Procedure for the Synthesis of N-(substituted-phenyl)-2,6-dichloro-3-methylbenzamides

Materials:

  • 2,6-Dichloro-3-methylbenzoyl chloride (Intermediate 1)

  • Substituted aniline (e.g., 4-chloroaniline, 4-fluoroaniline, etc.) (1.0 - 1.2 eq)

  • Triethylamine (or other suitable base) (1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Standard laboratory glassware

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted aniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of 2,6-dichloro-3-methylbenzoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-(substituted-phenyl)-2,6-dichloro-3-methylbenzamide.

Visualization of the Synthetic Workflow:

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 2,6-Dichloro-3-methylbenzoic_acid This compound SOCl2 Thionyl Chloride (SOCl₂) Intermediate_1 2,6-Dichloro-3-methylbenzoyl Chloride 2,6-Dichloro-3-methylbenzoic_acid->Intermediate_1 SOCl2->Intermediate_1 Reflux Substituted_Aniline Substituted Aniline (R-Ar-NH₂) Target_Compound N-(substituted-phenyl)-2,6-dichloro-3-methylbenzamide Intermediate_1->Target_Compound Substituted_Aniline->Target_Compound Base (e.g., Et₃N) G Fungicide N-Aryl-2,6-dichloro-3-methylbenzamide Target_Enzyme Fungal Target Enzyme (e.g., Succinate Dehydrogenase) Fungicide->Target_Enzyme Binds to Inhibition Inhibition Target_Enzyme->Inhibition Cellular_Process Essential Cellular Process (e.g., Respiration) Inhibition->Cellular_Process Disruption Disruption Cellular_Process->Disruption Fungal_Growth Fungal Growth Disruption->Fungal_Growth Inhibition_of_Growth Inhibition of Fungal Growth Fungal_Growth->Inhibition_of_Growth

References

Application Notes & Protocols: Elucidating the Role of Dichlorinated Benzoic Acid Isomers in the Synthesis of the Fungicide Zoxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Zoxamide (3,5-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-4-methylbenzamide) is a potent benzamide fungicide highly effective against Oomycete pathogens, which cause devastating diseases like late blight in potatoes and downy mildew in grapevines.[1][2] Its mechanism of action involves the disruption of the microtubule cytoskeleton by binding to β-tubulin, which inhibits nuclear division in the pathogen.[3][4] The synthesis of zoxamide is a multi-step process hinging on the formation of a critical amide bond. This guide provides a detailed technical overview of this synthesis, with a specific focus on the role of the aromatic carboxylic acid precursor. We will clarify the precise isomeric structure required for the synthesis—3,5-dichloro-4-methylbenzoic acid—and detail the protocols for its activation and subsequent amidation. Furthermore, we will address the distinct role of the related isomer, 2,6-dichloro-3-methylbenzoic acid, to provide a comprehensive understanding for researchers in agrochemical synthesis and development.

The Keystone Precursor: 3,5-Dichloro-4-methylbenzoic Acid

The molecular structure of zoxamide unequivocally shows a 3,5-dichloro-4-methylbenzoyl moiety.[1] Therefore, the direct and industrially relevant precursor is 3,5-dichloro-4-methylbenzoic acid , not its 2,6-dichloro-3-methyl isomer. The substitution pattern on the aromatic ring is critical for the molecule's final conformation and its binding affinity to the target protein (β-tubulin), which dictates its fungicidal efficacy.

The primary role of 3,5-dichloro-4-methylbenzoic acid is to serve as the acyl donor in the final amidation step. However, carboxylic acids are not sufficiently reactive to readily form amide bonds with amines.[5] The hydroxyl group of the carboxylic acid must first be converted into a better leaving group. This is achieved by transforming the carboxylic acid into a highly reactive acyl chloride derivative, 3,5-dichloro-4-methylbenzoyl chloride .[2][6] This activation step dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the primary amine of the other key intermediate.

Diagram of the Core Zoxamide Synthesis Pathway

G cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Amidation A 3,5-Dichloro-4-methylbenzoic Acid B 3,5-Dichloro-4-methylbenzoyl Chloride A->B  + SOCl2 (Thionyl Chloride)  - SO2, - HCl D Zoxamide B->D  + (C)  Base (e.g., Pyridine)  - HCl C 3-Amino-1-chloro-3-methylpentan-2-one

Caption: Core two-stage synthesis of Zoxamide.

Protocol 1: Synthesis of 3,5-Dichloro-4-methylbenzoyl Chloride

This protocol details the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride. Thionyl chloride is a preferred reagent because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[7]

Materials and Reagents:

  • 3,5-dichloro-4-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser and gas trap (to neutralize HCl fumes)

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a base trap (e.g., a bubbler with NaOH solution). Ensure the entire apparatus is under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: To the flask, add 3,5-dichloro-4-methylbenzoic acid (1.0 eq). Add sufficient anhydrous solvent (e.g., Toluene) to create a stirrable slurry.

  • Thionyl Chloride Addition: Add thionyl chloride (approx. 2.0-3.0 eq) to the flask. This is typically done in excess to ensure complete conversion and to act as a solvent.[8][9]

  • Catalyst Addition: Add a catalytic amount of DMF (1-2 drops). DMF catalyzes the reaction by forming a reactive Vilsmeier intermediate.

  • Reaction: Heat the mixture to reflux (for Toluene, ~110°C) and maintain for 2-4 hours.[10] Monitor the reaction for the cessation of gas evolution (HCl and SO₂). Reaction progress can also be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or GC-MS to check for the disappearance of the starting carboxylic acid and the appearance of the methyl ester.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to co-evaporate with an anhydrous solvent like toluene twice to ensure all residual SOCl₂ is removed.[11]

  • Product: The resulting crude 3,5-dichloro-4-methylbenzoyl chloride is a yellow oil or low-melting solid and is often used directly in the next step without further purification due to its reactivity.[8]

Protocol 2: Amidation for Zoxamide Synthesis

This protocol describes the coupling of the synthesized acyl chloride with the amine intermediate to form the final zoxamide product. This is a classic nucleophilic acyl substitution reaction.[12][13]

Materials and Reagents:

  • Crude 3,5-dichloro-4-methylbenzoyl chloride (from Protocol 1)

  • 3-amino-1-chloro-3-methylpentan-2-one (or its hydrochloride salt)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • A non-nucleophilic base (e.g., Pyridine, Triethylamine, or Diisopropylethylamine)

  • Standard laboratory glassware for reaction and workup

Procedure:

  • Setup: In a clean, dry flask under an inert atmosphere, dissolve the amine intermediate (1.0 eq) and the base (1.1-1.5 eq) in the anhydrous solvent. The base is crucial for neutralizing the HCl generated during the reaction.

  • Acyl Chloride Addition: Dissolve the crude 3,5-dichloro-4-methylbenzoyl chloride in a minimal amount of anhydrous solvent. Add this solution dropwise to the cooled (0°C) amine solution with vigorous stirring.[10] Maintaining a low temperature helps control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours) until the reaction is complete, as monitored by TLC or LC-MS.

  • Aqueous Workup: Quench the reaction by adding water. If DCM is the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove the base, then with a saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude zoxamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure product.

Analysis of the Isomer: this compound

While this compound is a valid chemical compound, it is not the direct precursor for commercially produced zoxamide.[14] Using this isomer in the synthesis described above would result in the formation of an entirely different molecule: 2,6-dichloro-N-(1-chloro-3-methyl-2-oxopentan-3-yl)-3-methylbenzamide .

  • Structural Impact: The positioning of the chlorine atoms and the methyl group on the benzene ring is fundamental to the molecule's three-dimensional shape and electronic properties. The 2,6-dichloro substitution pattern would create significant steric hindrance around the amide bond, potentially altering its rotational freedom and how the molecule fits into the binding site of the target enzyme.

  • Biological Activity: Such a structural isomer would be expected to have a different, likely reduced, fungicidal activity compared to zoxamide, as the precise lock-and-key fit with the β-tubulin protein would be disrupted.

  • Synthetic Utility: There are no straightforward, high-yielding industrial processes reported for the isomerization of this compound to 3,5-dichloro-4-methylbenzoic acid. Therefore, this compound serves as a useful example of the importance of isomeric purity in the synthesis of active pharmaceutical or agrochemical ingredients.

Data and Workflow Summary

Table 1: Key Reagent and Reaction Parameters
Parameter3,5-Dichloro-4-methylbenzoic AcidThionyl Chloride3-Amino-1-chloro-3-methylpentan-2-oneZoxamide
Molecular Formula C₈H₆Cl₂O₂SOCl₂C₆H₁₂ClNOC₁₄H₁₆Cl₃NO₂
Molar Mass ( g/mol ) 205.04118.97149.62336.64
Role Acyl SourceActivating AgentNucleophile/Amine SourceFinal Product
Protocol 1 Conditions 1.0 eq, Toluene, Reflux (110°C)2.0-3.0 eq--
Protocol 2 Conditions --1.0 eq, DCM, 0°C to RTProduct

Experimental Workflow Diagram

G cluster_prep Preparation cluster_activation Step 1: Acyl Chloride Formation cluster_amidation Step 2: Amidation cluster_workup Workup & Purification prep1 Assemble and Flame-Dry Glassware under N2 prep2 Charge Carboxylic Acid and Anhydrous Solvent act1 Add Thionyl Chloride and Catalytic DMF prep2->act1 act2 Heat to Reflux (2-4h) act1->act2 act3 Monitor Reaction (TLC/GC) act2->act3 act4 Cool and Concentrate (Rotary Evaporation) act3->act4 amd2 Add Acyl Chloride Solution Dropwise act4->amd2 amd1 Prepare Solution of Amine and Base at 0°C amd1->amd2 amd3 Stir at Room Temp (2-16h) amd2->amd3 amd4 Monitor Reaction (TLC/LC-MS) amd3->amd4 work1 Aqueous Workup: Wash with Acid, Base, Brine amd4->work1 work2 Dry Organic Layer (Na2SO4) work1->work2 work3 Concentrate Solvent work2->work3 work4 Purify Crude Product (Recrystallization or Chromatography) work3->work4 end Pure Zoxamide work4->end

Caption: Step-by-step laboratory workflow for Zoxamide synthesis.

References

Application Note: High-Throughput Quantification of 2,6-Dichloro-3-methylbenzoic Acid Using Validated Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 2,6-Dichloro-3-methylbenzoic acid, a key intermediate and potential impurity in pharmaceutical manufacturing. We present detailed, validated protocols for two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and adherence to regulatory expectations. This document explains the rationale behind experimental choices and provides performance data to guide method selection for specific applications, from routine quality control to impurity profiling.

Introduction

This compound (DMBA) is a halogenated aromatic carboxylic acid. Its accurate quantification is critical in pharmaceutical development and manufacturing to ensure the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). The presence of DMBA as a residual reactant or impurity can impact the final drug product's quality and potentially introduce toxicity. Therefore, robust and reliable analytical methods are essential for its detection and quantification.[1][2]

This guide provides a detailed examination of two orthogonal analytical techniques, HPLC-UV and GC-MS, for the quantification of DMBA. The choice between these methods often depends on the sample matrix, required sensitivity, and the available instrumentation. The protocols herein are presented as self-validating systems, incorporating principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

Method Selection: Rationale and Considerations

The selection of an appropriate analytical method is a critical first step. The physicochemical properties of this compound, including its aromatic nature, carboxylic acid functional group, and moderate polarity, inform the choice of chromatographic technique.

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice for non-volatile or thermally labile compounds like DMBA. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, provides excellent separation and quantification capabilities. UV detection is suitable due to the chromophoric nature of the benzene ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While DMBA itself is not sufficiently volatile for direct GC analysis, a derivatization step to convert the carboxylic acid to a more volatile ester makes this a powerful technique. GC-MS offers superior specificity and sensitivity due to mass-based detection, making it ideal for trace-level impurity analysis and confirmation.[6]

The following workflow provides a high-level overview of the analytical process for both techniques.

Analytical Workflow for DMBA Quantification cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis Sample Sample Containing This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Derivatization Derivatization (for GC-MS) Filtration->Derivatization HPLC_Injection HPLC Injection Filtration->HPLC_Injection GC_Injection GC Injection Derivatization->GC_Injection HPLC_Separation C18 Column Separation HPLC_Injection->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection HPLC_Quantification Quantification UV_Detection->HPLC_Quantification GC_Separation DB-5ms Column Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection (SIM/Scan) GC_Separation->MS_Detection GC_Quantification Quantification MS_Detection->GC_Quantification Derivatization Workflow for GC-MS Start Sample in Solution AddReagent Add Derivatizing Agent (e.g., Diazomethane or TMS derivative) Start->AddReagent Reaction Incubate at Room Temp (10-15 min) AddReagent->Reaction Quench Quench Excess Reagent (e.g., gentle N2 stream) Reaction->Quench Reconstitute Reconstitute in Hexane or Ethyl Acetate Quench->Reconstitute End Ready for GC-MS Injection Reconstitute->End

References

Application Note: A Robust HPLC Method for the Analysis of 2,6-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2,6-Dichloro-3-methylbenzoic acid. This compound is a significant intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its accurate quantification crucial for quality control and process monitoring. The described method is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis, grounded in established chromatographic principles.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a carboxylic acid group and chlorine and methyl substituents on the benzene ring, dictates its physicochemical properties and chromatographic behavior. The accurate determination of its purity and concentration is essential to ensure the quality and efficacy of final products. High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[1]

The principle of this method relies on the partitioning of this compound between a nonpolar stationary phase (C18) and a polar mobile phase.[2] By controlling the mobile phase composition and pH, the retention and separation of the analyte from potential impurities can be optimized.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.

  • Structure: this compound

  • Molecular Formula: C₈H₆Cl₂O₂

  • Molecular Weight: 205.04 g/mol [3]

  • Acidity (pKa): The pKa of the carboxylic acid group is a critical parameter. While the exact pKa for this compound is not widely published, the pKa of benzoic acid is approximately 4.2. The electron-withdrawing effects of the two chlorine atoms are expected to lower the pKa, making it a stronger acid. To ensure the analyte is in its non-ionized, more hydrophobic form for optimal retention and symmetric peak shape in reversed-phase chromatography, the mobile phase pH should be maintained at least 2 units below the pKa.[4] Therefore, a mobile phase pH of 2.5 is recommended.

  • Solubility: Benzoic acid and its derivatives are generally soluble in organic solvents like methanol and acetonitrile. This facilitates the preparation of stock and working standard solutions.

Experimental

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV or PDA detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric acid (analytical grade)

    • Water (HPLC grade or Milli-Q)

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

  • Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions:

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 60% B to 80% B over 10 minutes, then hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 230 nm (or experimentally determined λmax)
Injection Volume 10 µL

Rationale for Parameter Selection:

  • Stationary Phase (C18): A C18 column is a versatile and robust choice for the separation of moderately nonpolar compounds like this compound.[2]

  • Mobile Phase: The use of acetonitrile as the organic modifier generally provides good peak shape and lower backpressure compared to methanol. The addition of phosphoric acid to the aqueous phase ensures a low pH, suppressing the ionization of the carboxylic acid group and promoting retention.[4]

  • Gradient Elution: A gradient is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, leading to a shorter run time and better peak shapes.

  • Flow Rate and Column Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm I.D. column. Maintaining a constant column temperature of 30°C ensures reproducible retention times.

Method Validation Protocol

To ensure the reliability and accuracy of the HPLC method, a thorough validation should be performed according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products, matrix components). Inject a blank, a placebo (if applicable), and the analyte solution.The analyte peak should be well-resolved from any other peaks, and the blank/placebo should show no interfering peaks at the analyte's retention time.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze a series of at least five concentrations across the desired range.The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value. Perform recovery studies by spiking a known amount of analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, 120%).The mean recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. Typically determined based on a signal-to-noise ratio of 3:1.Report the calculated concentration.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1.The precision (RSD) at the LOQ should be ≤ 10%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Experimental Workflow and Data Presentation

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phases, Diluent, and Standards prep_sample Prepare and Filter Sample Solution prep_solutions->prep_sample hplc_system Equilibrate HPLC System prep_sample->hplc_system inject_samples Inject Blank, Standards, and Samples hplc_system->inject_samples acquire_data Acquire Chromatograms inject_samples->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calibration_curve Generate Calibration Curve integrate_peaks->calibration_curve quantify Quantify Analyte in Samples calibration_curve->quantify

References

Application Note: Derivatization of 2,6-Dichloro-3-methylbenzoic Acid for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The analysis of polar, low-volatility compounds such as 2,6-dichloro-3-methylbenzoic acid by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. Direct injection often results in poor chromatographic performance, including broad, tailing peaks and low sensitivity due to interactions with the GC system and thermal degradation. Chemical derivatization is an essential sample preparation step to convert the polar carboxylic acid functional group into a less polar, more volatile, and thermally stable derivative. This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust and widely adopted derivatization protocols: methylation via trimethylsilyldiazomethane (TMSCHN2) and silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These methods significantly improve analytical accuracy, sensitivity, and reproducibility for the GC-MS analysis of this compound and structurally related compounds.

Introduction: The Rationale for Derivatization

Gas Chromatography-Mass Spectrometry is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. However, the inherent properties of many analytes, particularly those containing polar functional groups like carboxylic acids, are incompatible with direct GC analysis.[1][2] this compound, a substituted aromatic carboxylic acid, exemplifies this challenge. Its carboxylic acid moiety (-COOH) contains an active proton, making the molecule polar and capable of strong hydrogen bonding.

Key Challenges with Underivatized Analysis:

  • Low Volatility: The polarity and hydrogen bonding significantly increase the boiling point, making it difficult to vaporize the analyte in the GC inlet without decomposition.[3]

  • Poor Peak Shape: Polar analytes can interact with active silanol groups on the surface of the GC inlet liner and column, leading to severe peak tailing and reduced resolution.[4]

  • Thermal Instability: At the high temperatures required for volatilization, carboxylic acids can decarboxylate or degrade, leading to inaccurate quantification and identification.

Chemical derivatization addresses these issues by chemically modifying the problematic functional group.[5][6][7] This process replaces the active hydrogen of the carboxylic acid with a non-polar group, which effectively "caps" the site of polarity. The resulting derivative is more volatile, more thermally stable, and exhibits significantly improved chromatographic behavior. This note details two primary strategies: esterification (specifically, methylation) and silylation .

Principles of Derivatization Strategies

The selection of a derivatization reagent is guided by reaction efficiency, ease of use, and the properties of the resulting byproducts.[5] For this compound, methylation and silylation are highly effective.

Methylation (Esterification)

This strategy converts the carboxylic acid into its corresponding methyl ester. Methyl esters are significantly less polar and more volatile than their parent acids.[5] While classic reagents like diazomethane are highly effective, they are also explosive and highly toxic, requiring specialized handling.[8] A safer and more convenient alternative is Trimethylsilyldiazomethane (TMSCHN2) , which is commercially available as a stable solution and provides high derivatization yields.[9] The reaction is driven to completion by the release of nitrogen gas.

Silylation

Silylation is a robust and widely used technique that involves replacing the acidic proton with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[5] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts efficiently with carboxylic acids.[10][11] The reaction byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and typically do not interfere with the chromatography of early-eluting peaks.[12] To enhance the reactivity of BSTFA, especially with sterically hindered compounds, a catalyst such as Trimethylchlorosilane (TMCS) is often added.[5]

Experimental Protocols

Safety Note: All derivatization procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Derivatization reagents are moisture-sensitive, toxic, and corrosive.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compoundAnalytical StandardSigma-Aldrich
Trimethylsilyldiazomethane (TMSCHN2)2.0 M in hexanesSigma-Aldrich
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Derivatization GradeSupelco, TCI Chemicals
Trimethylchlorosilane (TMCS)Derivatization GradeSupelco, TCI Chemicals
MethanolAnhydrous, GC GradeFisher Scientific
TolueneAnhydrous, GC GradeFisher Scientific
PyridineAnhydrous, GC GradeSigma-Aldrich
Ethyl AcetateGC GradeFisher Scientific
Reaction Vials (2 mL) with PTFE-lined caps---Agilent, Waters
Heating Block / Water Bath------
Micropipettes and Syringes------
Protocol 1: Methylation with Trimethylsilyldiazomethane (TMSCHN2)

This protocol is valued for its high efficiency and the formation of a stable methyl ester derivative.

Workflow Diagram: Methylation Protocol

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis prep 1. Dissolve sample (e.g., 1 mg in 1 mL Toluene/Methanol) deriv 2. Add TMSCHN2 solution dropwise until yellow color persists prep->deriv quench 3. Quench excess reagent (optional, with acetic acid) deriv->quench analysis 4. Inject directly into GC-MS quench->analysis

Caption: Workflow for methylation of this compound.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. Dissolve the sample in 1 mL of a solvent mixture, such as toluene/methanol (9:1 v/v). The presence of a small amount of methanol facilitates the reaction.

  • Derivatization Reaction: In a fume hood, add the 2.0 M solution of TMSCHN2 dropwise to the sample vial while vortexing gently. Continue adding the reagent until a faint, persistent yellow color is observed, which indicates a slight excess of the reagent and ensures the reaction has gone to completion. The reaction is typically instantaneous at room temperature, evidenced by the cessation of nitrogen gas evolution (bubbling).[5]

  • Quenching (Optional): Allow the reaction to proceed for 5-10 minutes. If desired, a small drop of acetic acid can be added to quench the excess TMSCHN2, which will be indicated by the disappearance of the yellow color. For most applications, this step is not necessary as the excess reagent and its byproducts are sufficiently volatile.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Protocol 2: Silylation with BSTFA + TMCS

This is a powerful, single-step method suitable for a wide range of acidic and hydroxylated compounds.[2]

Workflow Diagram: Silylation Protocol

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis prep 1. Prepare anhydrous sample (e.g., 1 mg in 200 µL Pyridine/Ethyl Acetate) deriv 2. Add BSTFA + 1% TMCS (e.g., 100 µL) prep->deriv heat 3. Heat at 60-70 °C for 30 minutes deriv->heat analysis 4. Cool and inject into GC-MS heat->analysis

Caption: Workflow for silylation of this compound.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. It is critical that the sample and solvent are anhydrous, as silylating reagents react readily with water. Dissolve the sample in 200 µL of a suitable anhydrous solvent like pyridine or ethyl acetate. Pyridine can act as a catalyst and helps to solubilize the analyte.

  • Reagent Addition: Add 100 µL of BSTFA (commonly supplied with 1% TMCS as a catalyst) to the sample vial.

  • Derivatization Reaction: Securely cap the vial and vortex for 30 seconds. Heat the vial in a heating block or water bath at 60-70 °C for 30 minutes to ensure the reaction goes to completion.[10]

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Example GC-MS Analysis Parameters

The following table provides a starting point for the GC-MS analysis of the derivatized products. Method optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Split/Splitless
Inlet Temp 250 °C
Injection Mode Splitless (or Split 10:1, depending on concentration)
Injection Vol. 1 µL
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial: 80 °C, hold 1 min. Ramp: 15 °C/min to 280 °C, hold 5 min.
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40 - 450 amu

Results and Discussion

Expected Chromatographic Improvements

Successful derivatization will yield a sharp, symmetrical chromatographic peak for the analyte with a significantly shorter retention time compared to what would be observed for the underivatized acid (which often elutes poorly, if at all).

Mass Spectral Characteristics

The derivatization process alters the molecular weight and fragmentation pattern of the analyte, which is key for confirmation.

  • Underivatized Acid: MW = 205.03 g/mol

  • Methyl Ester Derivative: MW = 219.05 g/mol (Addition of CH₂)

  • TMS Ester Derivative: MW = 277.13 g/mol (Addition of Si(CH₃)₃ minus H)

The mass spectrum of the methyl ester will likely show a prominent molecular ion (M⁺) at m/z 219 and characteristic fragments corresponding to the loss of -OCH₃ (m/z 188) and -COOCH₃ (m/z 160). The TMS derivative will show a molecular ion at m/z 277 and a characteristic fragment for the TMS group at m/z 73.[13]

Table of Analyte Properties

Compound Structure MW ( g/mol ) Polarity Volatility Expected GC Peak Shape
This compound C₈H₆Cl₂O₂ 205.03 High Very Low Poor (Tailing/None)
Methyl 2,6-dichloro-3-methylbenzoate C₉H₈Cl₂O₂ 219.05 Low High Excellent (Symmetrical)

| Trimethylsilyl 2,6-dichloro-3-methylbenzoate | C₁₁H₁₄Cl₂O₂Si | 277.13 | Low | High | Excellent (Symmetrical) |

Chemical Derivatization Reactions

The following diagram illustrates the chemical transformations during methylation and silylation.

Caption: Chemical conversion of the parent acid to its derivatives.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Derivative Peak 1. Presence of water/moisture in sample or solvent.2. Insufficient reagent volume.3. Reaction time/temperature too low.[10]1. Use anhydrous solvents and dry glassware. Lyophilize sample if necessary.2. Add reagent until a slight excess is confirmed (e.g., persistent color for TMSCHN2).3. Optimize reaction conditions; increase time or temperature as needed.
Broad or Tailing Peak 1. Incomplete derivatization.2. Active sites in the GC inlet or column.1. Re-run derivatization with optimized conditions.2. Use a deactivated inlet liner; perform column conditioning or replace the column.
Extraneous Peaks 1. Impurities in the sample or reagents.2. Side reactions or reagent byproducts.1. Analyze a reagent blank to identify artifact peaks.2. Ensure proper storage of reagents. For silylation, byproducts are expected but should be volatile and elute early.[12]

Conclusion

The successful analysis of this compound by GC-MS is critically dependent on proper sample preparation via chemical derivatization. Both methylation with trimethylsilyldiazomethane and silylation with BSTFA are highly effective and reproducible methods for converting the polar carboxylic acid into a volatile, thermally stable derivative suitable for GC analysis. The implementation of these protocols leads to significant improvements in peak shape, sensitivity, and overall data quality, enabling accurate and reliable quantification in research, quality control, and drug development settings.

References

experimental protocol for the synthesis of 2,6-dichloro-3-methylbenzoyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Synthesis of 2,6-Dichloro-3-methylbenzoyl Chloride

Abstract

This document provides a comprehensive technical guide for the synthesis of 2,6-dichloro-3-methylbenzoyl chloride, a key chemical intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol details the conversion of 2,6-dichloro-3-methylbenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂). We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental protocol, and emphasize the critical safety procedures required for handling the hazardous reagents involved. This guide is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Scientific Principle

2,6-Dichloro-3-methylbenzoyl chloride is a reactive acyl chloride valued for its role as a molecular building block. The introduction of the 2,6-dichloro-3-methylbenzoyl moiety is a key step in the synthesis of various target molecules, including certain classes of non-steroidal anti-inflammatory drugs (NSAIDs) and specialized fungicides.[1][2][3] Its utility stems from the high reactivity of the acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions to form esters, amides, and ketones.[4]

The most reliable and common method for synthesizing acyl chlorides from their parent carboxylic acids is through the use of a chlorinating agent such as thionyl chloride (SOCl₂).[5] This method is highly efficient because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification.[4][6]

Reaction Mechanism

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds via a nucleophilic acyl substitution pathway. The mechanism is a well-established process in organic chemistry:[7][8]

  • Activation of the Carboxylic Acid: The reaction initiates with a nucleophilic attack from the carbonyl oxygen of the carboxylic acid on the electrophilic sulfur atom of thionyl chloride.

  • Formation of a Chlorosulfite Intermediate: This initial attack, followed by the loss of a chloride ion, forms a highly reactive acyl chlorosulfite intermediate. This step effectively converts the hydroxyl group (-OH), a poor leaving group, into a much better leaving group.[6][7]

  • Nucleophilic Attack by Chloride: The chloride ion (Cl⁻) released in the previous step then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate.

  • Product Formation: The tetrahedral intermediate formed in the previous step collapses. This results in the reformation of the carbonyl double bond and the elimination of the leaving group, which fragments into the stable gaseous molecules SO₂ and HCl, yielding the final acyl chloride product.[4]

The reaction can be accelerated by a catalytic amount of N,N-dimethylformamide (DMF). DMF reacts with thionyl chloride to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]Cl, which is a more potent acylating agent and facilitates a faster, more efficient conversion.[9][10]

Experimental Protocol

This protocol describes the synthesis of 2,6-dichloro-3-methylbenzoyl chloride on a laboratory scale. Extreme caution must be exercised throughout this procedure.

Reagents and Materials
Reagent / MaterialCAS No.Molecular Wt. ( g/mol )QuantityMoles (mol)Notes
This compound6574-97-6205.0410.25 g0.05Starting material.[11]
Thionyl Chloride (SOCl₂)7719-09-7118.9722 mL (36 g)0.30Reagent and solvent; use a significant excess. Corrosive and toxic.[12]
N,N-Dimethylformamide (DMF)68-12-273.09~0.2 mL-Catalyst.
Toluene (Anhydrous)108-88-392.142 x 20 mL-For azeotropic removal of excess SOCl₂.
Equipment
  • 100 mL oven-dried, two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Oven-dried reflux condenser

  • Gas outlet adapter connected via tubing to a gas scrubber (containing 2M NaOH solution)

  • Short-path distillation apparatus (for purification)

  • Standard laboratory glassware (graduated cylinders, funnels)

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, butyl rubber or Viton gloves, chemical-resistant lab coat.[12][13]

Step-by-Step Synthesis Procedure

CRITICAL: This entire procedure must be performed in a certified chemical fume hood.

  • Apparatus Setup:

    • Assemble the 100 mL round-bottom flask with a magnetic stir bar. Attach the reflux condenser to the central neck.

    • Connect the top of the condenser to a gas scrubber to neutralize the HCl and SO₂ gases that will evolve during the reaction. Ensure all glassware is completely dry to prevent premature hydrolysis of the reagents and product.

  • Charging the Reagents:

    • To the flask, add this compound (10.25 g, 0.05 mol).

    • Under a steady stream of inert gas (nitrogen or argon), carefully add thionyl chloride (22 mL, 0.30 mol) to the flask.

    • Add 3-4 drops (~0.2 mL) of anhydrous DMF to the stirring mixture. A slight bubbling or color change may be observed.

  • Reaction Execution:

    • Begin stirring the mixture and gently heat it to reflux (boiling point of SOCl₂ is ~76 °C) using the heating mantle.

    • Maintain the reflux for 2-3 hours. The reaction is considered complete when the evolution of gases ceases. This can be observed by the bubbling in the gas scrubber slowing down and stopping.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation at atmospheric pressure (ensure the distillation apparatus is also vented to the scrubber).

    • To remove the final traces of SOCl₂, add 20 mL of anhydrous toluene to the crude product and remove the solvent by rotary evaporation. Repeat this step.[10]

    • The crude 2,6-dichloro-3-methylbenzoyl chloride can be purified by vacuum distillation. The product is a liquid at room temperature.[14] Collect the fraction boiling at the appropriate temperature and pressure.

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_purification 3. Work-up & Purification setup_1 Dry Glassware (Flask, Condenser) setup_2 Add Starting Material (10.25 g) setup_1->setup_2 setup_3 Charge SOCl₂ (22 mL) & DMF (cat.) setup_2->setup_3 react Heat to Reflux (~76°C) for 2-3 hours setup_3->react gas_scrub Vent Evolved Gas (HCl, SO₂) to Scrubber react->gas_scrub pur_1 Cool to RT react->pur_1 pur_2 Distill excess SOCl₂ pur_1->pur_2 pur_3 Azeotrope with Toluene (2x) pur_2->pur_3 pur_4 Vacuum Distill Product pur_3->pur_4

Caption: Experimental workflow for the synthesis of 2,6-dichloro-3-methylbenzoyl chloride.

Critical Safety and Handling

Failure to adhere to strict safety protocols when working with thionyl chloride can result in serious injury.

  • Work Area: All manipulations must be conducted within a high-performance chemical fume hood. An emergency shower and eyewash station must be immediately accessible.[15]

  • Personal Protective Equipment (PPE): At a minimum, wear chemical splash goggles, a full-face shield, a chemical-resistant lab coat, and heavy-duty, acid-resistant gloves (e.g., butyl rubber). Inspect gloves for integrity before use.[12][16]

  • Reactivity Hazards: Thionyl chloride reacts violently with water, alcohols, amines, and strong bases.[13][15] Ensure the reaction setup is completely dry and store the chemical away from incompatible materials. The reaction itself is exothermic.

  • Toxicity and Exposure: Thionyl chloride is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[12] The evolved HCl and SO₂ gases are also highly toxic and corrosive. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[16] In case of inhalation, move to fresh air and seek medical attention.

  • Waste Disposal: All waste containing thionyl chloride or the acyl chloride product must be treated as hazardous waste. Unreacted thionyl chloride should be quenched carefully by slowly adding it to a large excess of ice-cold sodium bicarbonate solution in a fume hood. Do not add water directly to thionyl chloride.

References

Application Notes and Protocols for Assessing the Biological Activity of 2,6-Dichloro-3-methylbenzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Bioactivity of Substituted Benzoic Acids

Substituted benzoic acids represent a versatile class of compounds with a wide spectrum of biological activities, most notably as plant growth regulators. 2,6-Dichloro-3-methylbenzoic acid and its analogs are of particular interest due to their structural similarity to endogenous auxins, a class of phytohormones that orchestrate plant growth and development. This structural mimicry allows them to interfere with auxin signaling pathways, often with potent and selective effects. Understanding the precise biological activities and mechanisms of action of these synthetic analogs is paramount for their application in agriculture as herbicides and for dissecting the intricacies of plant hormonal regulation.

These compounds are often classified as auxinic herbicides. Unlike the natural auxin indole-3-acetic acid (IAA), which is tightly regulated within the plant, synthetic auxins like the analogs of this compound are typically more stable and resistant to degradation.[1] This persistence leads to a sustained and overwhelming stimulation of auxin response pathways, ultimately resulting in phytotoxicity in susceptible plant species.[2][3] The primary herbicidal mechanism involves the perception of these synthetic auxins by the TIR1/AFB family of F-box proteins, which are components of the SCF E3 ubiquitin ligase complex.[2][4] This binding event triggers the degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes.[2][4] The downstream consequences of this dysregulation include excessive ethylene production, accumulation of abscisic acid (ABA), and a cascade of physiological and morphological aberrations that culminate in plant death.[2][5]

This guide provides a comprehensive suite of protocols for researchers, scientists, and drug development professionals to meticulously assess the biological activity of this compound and its analogs. The described methodologies are designed to be robust and self-validating, enabling a thorough characterization of these compounds, from their impact on fundamental cellular processes to their efficacy as herbicides.

I. Core Assays for Auxin-Related Activity

The primary mode of action for many benzoic acid derivatives is the disruption of auxin homeostasis. The following protocols are fundamental for characterizing the auxin-like or anti-auxin properties of this compound analogs.

A. Root Growth Inhibition Assay: A Primary Indicator of Auxin Activity

Scientific Rationale: Auxin exhibits a dose-dependent effect on root growth. At optimal concentrations, it promotes root elongation and lateral root formation. However, at supra-optimal concentrations, characteristic of auxinic herbicides, it strongly inhibits primary root growth.[6][7] This assay provides a simple, yet powerful, primary screen for the auxin-like activity of test compounds.

Experimental Workflow:

Caption: Workflow for the root growth inhibition assay.

Protocol 1: Arabidopsis thaliana Root Growth Inhibition Assay

  • Seed Sterilization:

    • Sterilize Arabidopsis thaliana (Col-0) seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes.

    • Rinse the seeds 4-5 times with sterile distilled water.

    • Suspend the seeds in sterile 0.1% agarose and store at 4°C for 2-3 days for stratification.

  • Seed Plating and Germination:

    • Plate the sterilized seeds on Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar.

    • Germinate the seeds vertically in a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.

  • Seedling Transfer and Treatment:

    • After 4-5 days of growth, select seedlings with comparable primary root lengths.

    • Prepare MS agar plates containing a range of concentrations of the this compound analog (e.g., 0.01, 0.1, 1, 10, 100 µM) and a solvent control (e.g., DMSO).

    • Carefully transfer the selected seedlings to the treatment plates.

  • Incubation and Measurement:

    • Incubate the plates vertically for an additional 3-5 days under the same growth conditions.

    • At the end of the incubation period, scan the plates at high resolution.

    • Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the percentage of root growth inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

Compound AnalogIC50 (µM) for Root Growth Inhibition
This compound[Insert experimental value]
Analog X[Insert experimental value]
Analog Y[Insert experimental value]
IAA (Control)[Insert experimental value]
B. Auxin-Responsive Reporter Gene Assay (DR5::GUS)

Scientific Rationale: The DR5 promoter is a synthetic promoter containing multiple repeats of an auxin response element (AuxRE) that drives the expression of a reporter gene, typically β-glucuronidase (GUS), in response to auxin.[8][9] This assay provides a sensitive and spatially resolved method to visualize and quantify auxin activity within plant tissues.[10][11] Treatment with auxinic compounds will lead to a strong induction of GUS expression.

Experimental Workflow:

Caption: Workflow for the DR5::GUS reporter assay.

Protocol 2: DR5::GUS Histochemical Staining

  • Plant Material:

    • Use transgenic Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.

    • Grow seedlings as described in Protocol 1.

  • Treatment:

    • Incubate 5-7 day old seedlings in liquid MS medium containing the desired concentration of the test compound or a solvent control for a defined period (e.g., 6-24 hours).

  • GUS Staining:

    • Transfer the seedlings into GUS staining solution (100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL X-Gluc).

    • Vacuum infiltrate the seedlings for 10-15 minutes to facilitate substrate penetration.

    • Incubate at 37°C in the dark until a blue color develops (typically 2-16 hours).

  • Destaining and Visualization:

    • Remove the staining solution and destain the seedlings with a series of ethanol washes (e.g., 70%, 85%, 100%) to remove chlorophyll.

    • Mount the seedlings on a microscope slide in 50% glycerol and observe under a light microscope.

    • Capture images for documentation and comparison of staining patterns.

C. Radiolabeled Auxin Transport Assay

Scientific Rationale: Polar auxin transport, mediated by influx and efflux carriers, is crucial for establishing auxin gradients that control plant development.[12] Many synthetic auxins and auxin transport inhibitors exert their effects by disrupting this process.[13] This assay directly measures the movement of radiolabeled auxin (e.g., ³H-IAA) through plant tissues and can quantify the inhibitory effect of test compounds.[14]

Experimental Workflow:

Caption: Workflow for the radiolabeled auxin transport assay.

Protocol 3: ³H-IAA Transport Assay in Arabidopsis Hypocotyls

  • Plant Material:

    • Grow Arabidopsis thaliana seedlings in the dark for 3-4 days to promote hypocotyl elongation.

    • Excise hypocotyl segments of a defined length (e.g., 1 cm).

  • Assay Setup:

    • Prepare donor agar blocks (1% agar in MS medium) containing ³H-IAA and the test compound at various concentrations (or solvent control).

    • Prepare receiver agar blocks (1% agar in MS medium) without ³H-IAA.

    • Place the apical end of the hypocotyl segment on the donor block and the basal end on the receiver block.

  • Transport Period:

    • Incubate the setup in a humid chamber in the dark for a defined period (e.g., 6-18 hours) to allow for auxin transport.

  • Quantification:

    • After the incubation period, collect the receiver blocks.

    • Place each receiver block in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of ³H-IAA transported to the receiver block for each treatment.

    • Determine the percentage of inhibition of auxin transport by the test compound relative to the control.

Data Presentation:

Compound AnalogConcentration (µM)% Inhibition of Auxin Transport
This compound1[Insert value]
10[Insert value]
Analog X1[Insert value]
10[Insert value]
NPA (Positive Control)1[Insert value]

II. Assessment of Herbicidal Activity

For analogs demonstrating potent auxin-like activity, a direct assessment of their herbicidal efficacy is the next logical step.

A. Whole Plant Spray Assay

Scientific Rationale: This assay mimics the practical application of a herbicide and provides a comprehensive evaluation of its phytotoxicity, taking into account factors such as uptake, translocation, and metabolism within the whole plant.

Protocol 4: Post-emergence Herbicidal Efficacy Assay

  • Plant Growth:

    • Grow susceptible weed species (e.g., Amaranthus retroflexus, Galium aparine) and a tolerant crop species (e.g., Triticum aestivum) in pots containing a standard potting mix in a greenhouse or controlled environment chamber.

    • Allow the plants to reach a specific growth stage (e.g., 2-4 true leaves).

  • Herbicide Application:

    • Prepare spray solutions of the test compounds at various application rates (e.g., corresponding to grams per hectare) in a suitable solvent with a surfactant.

    • Apply the solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.

    • Include a solvent-only control and a commercial standard herbicide for comparison.

  • Evaluation:

    • Return the plants to the greenhouse and observe for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • At the end of the experiment, visually assess the percentage of injury or mortality.

    • For a quantitative assessment, harvest the above-ground biomass, and measure the fresh and dry weights to calculate the percent growth reduction compared to the control.

III. Exploration of Additional Biological Activities

Benzoic acid derivatives can exhibit a range of biological activities beyond their effects on plant growth.

A. Antifungal Activity Assay

Scientific Rationale: Some benzoic acid derivatives have been shown to possess antifungal properties.[15] A simple agar diffusion assay can be used as a preliminary screen for this activity.

Protocol 5: Agar Disk Diffusion Assay for Antifungal Activity

  • Fungal Culture:

    • Culture a target fungal species (e.g., Fusarium oxysporum, Candida albicans) on a suitable agar medium (e.g., Potato Dextrose Agar).

  • Assay Preparation:

    • Prepare a suspension of fungal spores or cells in sterile water.

    • Spread the fungal suspension evenly over the surface of fresh agar plates.

  • Compound Application:

    • Impregnate sterile paper discs with a known concentration of the test compound dissolved in a suitable solvent.

    • Place the discs onto the inoculated agar plates.

    • Include a solvent-only control disc and a disc with a known antifungal agent (e.g., nystatin).

  • Incubation and Measurement:

    • Incubate the plates at the optimal growth temperature for the fungus.

    • After a suitable incubation period (e.g., 24-72 hours), measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited).

Data Presentation:

Compound AnalogConcentration (µ g/disc )Zone of Inhibition (mm)
This compound10[Insert value]
Analog X10[Insert value]
Nystatin (Positive Control)10[Insert value]

IV. Mechanistic Insights and Structure-Activity Relationships

Causality Behind Experimental Choices: The selection of these assays is based on the well-established mechanism of action of auxinic herbicides.[1][2][3] The root growth inhibition assay provides a rapid and sensitive primary screen for auxin-like activity. The DR5::GUS assay offers a more detailed view of the transcriptional response to the compound, confirming its interaction with the auxin signaling pathway. The radiolabeled auxin transport assay directly investigates the compound's effect on a key process often targeted by auxin transport inhibitors. The whole plant spray assay validates the in planta efficacy of the compound as a herbicide. The antifungal assay explores potential secondary activities.

Structure-Activity Relationship (SAR) Considerations: The biological activity of benzoic acid derivatives is highly dependent on the nature and position of substituents on the aromatic ring.[16] For this compound analogs, key structural features to consider include:

  • The Carboxylic Acid Group: Essential for activity, as it mimics the carboxylate of IAA and interacts with the auxin receptor.[3]

  • Substitution at the 2 and 6 Positions: Dichlorination at these positions often enhances herbicidal activity by increasing the molecule's stability and altering its binding affinity to the auxin receptor.

  • Substitution at the 3 Position: The methyl group at this position can influence the molecule's lipophilicity and steric fit within the receptor pocket, potentially modulating its potency and selectivity.

By systematically synthesizing and testing analogs with variations at these positions, researchers can establish a clear SAR, guiding the design of more potent and selective compounds.

V. References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. --INVALID-LINK--

  • Sterling, T. M., & Hall, J. C. (1997). Mechanism of action of natural auxins and the auxinic herbicides. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology (pp. 111-141). IOS Press.

  • Grossmann, K. (2007). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. --INVALID-LINK--

  • University of Nebraska-Lincoln. (2018). Auxin and Auxinic Herbicide Mechanisms of Action. UNL MediaHub. --INVALID-LINK--

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. --INVALID-LINK--

  • Lewis, D. R., & Muday, G. K. (2009). Measurement of auxin transport in Arabidopsis thaliana. Nature protocols, 4(3), 437-451. --INVALID-LINK--

  • van Noorden, G. Long-distance Auxin Transport Assay. University of Minnesota. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Auxin Inhibition using 2,3,5-Triiodobenzoic Acid, Sodium Salt (TIBA). BenchChem. --INVALID-LINK--

  • Ma, Q., & Robert, S. (2014). Auxin signaling: a big question to be addressed by small molecules. Journal of integrative plant biology, 56(11), 1038-1050. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Testing the Herbicidal Activity of Phosphonothrixin. BenchChem. --INVALID-LINK--

  • Katekar, G. F., & Geissler, A. E. (1977). Auxin activity of substituted benzoic acids and their effect on polar auxin transport. Plant physiology, 60(6), 826-829. --INVALID-LINK--

  • Bureau of Land Management. (2007). Protocol for Identifying, Evaluating, and Using New Herbicides. BLM National NEPA Register. --INVALID-LINK--

  • Lewis, D. R., & Muday, G. K. (2009). Measurement of auxin transport in Arabidopsis thaliana. ResearchGate. --INVALID-LINK--

  • Armstrong, J. I., Yuan, S., Dale, J. M., Tanner, V. N., & Theologis, A. (2004). Identification of inhibitors of auxin transcriptional activation by means of chemical genetics in Arabidopsis. Proceedings of the National Academy of Sciences, 101(41), 14978-14983. --INVALID-LINK--

  • Katekar, G. F., & Geissler, A. E. (1977). Auxin Activity of Substituted Benzoic Acids and Their Effect on Polar Auxin Transport 1. Plant Physiology, 60(6), 826-829. --INVALID-LINK--

  • Morressier. (2019). Harnessing synthetic chemistry to hijack auxin signaling in plants. Morressier. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Evaluating the Herbicidal Activity of Thiadiazole Compounds. BenchChem. --INVALID-LINK--

  • Agriculture Canada. (1993). Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. --INVALID-LINK--. --INVALID-LINK--

  • Inoue, M. H., Oliveira, R. S., Jr., Regitano, J. B., Tormena, C. A., Constantin, J., & Tornisielo, V. L. (2011). Experimental methods to evaluate herbicides behavior in soil. Planta Daninha, 29, 155-168. --INVALID-LINK--

  • Oono, Y. (2012). New Insights to Auxin Signaling through The Use of Small Molecules. Journal of Pesticide Science, 37(3), 255-260. --INVALID-LINK--

  • Chini, A., Monte, I., Zamarreño, A. M., Hamberg, M., Lasswell, J., Solano, R., & Garcia-Martinez, J. L. (2018). A small molecule antagonizes jasmonic acid perception and auxin responses in vascular and nonvascular plants. The Plant cell, 30(1), 96-111. --INVALID-LINK--

  • Onishi, M., Nishino, T., & Tsubaki, K. (2012). Identification and Characterization of Antifungal Compounds Using a Saccharomyces cerevisiae Reporter Bioassay. PloS one, 7(5), e36373. --INVALID-LINK--

  • Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A, 123(4), 704-707. --INVALID-LINK--

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro-(Review). Natural products chemistry & research, 3(4), 1-6. --INVALID-LINK--

  • Figshare. (2013). Radiolabeled auxin transport assays. Public Library of Science. --INVALID-LINK--

  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. BenchChem. --INVALID-LINK--

  • Wiederhold, N. P. (2017). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of clinical microbiology, 55(6), 1671-1678. --INVALID-LINK--

  • Boisivon Lab. Auxin reporter: DR5, DR5rev and DR5v2. Boisivon Lab. --INVALID-LINK--

  • Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: Current Approaches. Journal of clinical microbiology, 55(6), 1671-1678. --INVALID-LINK--

  • ResearchGate. (2023). Antifungal activity of the compounds and standard drug. ResearchGate. --INVALID-LINK--

  • Creative Biolabs. Antifungal Activity Test Service. Creative Biolabs. --INVALID-LINK--

  • Moreau, J. L., et al. (2013). DR5 as a reporter system to study auxin response in Populus. Tree genetics & genomes, 9(1), 229-240. --INVALID-LINK--

  • Moreau, J. L., et al. (2013). DR5 as a reporter system to study auxin response in Populus. PubMed. --INVALID-LINK--

  • Li, X., et al. (2011). The Auxin Responsible Reporter DR5::GUS Transformation of Cotton Illustrates the Auxin Early Distribution in Fiber Differentiation. Cotton Science, 23(6), 540-546. --INVALID-LINK--

  • Moreau, J. L., et al. (2013). DR5 as a reporter system to study auxin response in Populus. ResearchGate. --INVALID-LINK--

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro-(Review). ResearchGate. --INVALID-LINK--

  • Pierre, L. L., Moses, N. M., & Peter, C. M. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro-(Review). Semantic Scholar. --INVALID-LINK--

  • ResearchGate. (2012). Auxin inhibition of primary root growth and auxin induction of LR... ResearchGate. --INVALID-LINK--

  • Crisan, M., et al. (2021). Bioprospecting Fluorescent Plant Growth Regulators from Arabidopsis to Vegetable Crops. International journal of molecular sciences, 22(6), 2898. --INVALID-LINK--

  • de Wit, M., et al. (2016). Local phytochrome signalling limits root growth in light by repressing auxin biosynthesis. The EMBO journal, 35(13), 1477-1490. --INVALID-LINK--

  • Fendrych, M., et al. (2016). Rapid root growth inhibition depends on auxin levels inside... ResearchGate. --INVALID-LINK--

  • Reed, J. W. (1997). Inhibition of Auxin Movement from the Shoot into the Root Inhibits Lateral Root Development in Arabidopsis. The Plant cell, 9(6), 979-991. --INVALID-LINK--

  • Fendrych, M., et al. (2018). Rapid and reversible root growth inhibition by TIR1 auxin signalling. Nature plants, 4(7), 453-459. --INVALID-LINK--

  • Hayashi, K. I. (2021). Chemical Biology in Auxin Research. Annual review of plant biology, 72, 289-314. --INVALID-LINK--

References

Application Notes and Protocols for Agrochemical Development Using the 2,6-Dichloro-3-methylbenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the 2,6-dichloro-3-methylbenzoic acid scaffold in the discovery and development of novel agrochemicals. This document outlines the scientific rationale, synthetic strategies, and biological evaluation protocols necessary to explore the potential of this chemical moiety in creating next-generation herbicides.

Introduction: The Promise of the Benzoic Acid Scaffold in Agrochemicals

Benzoic acid derivatives represent a well-established and commercially significant class of herbicides.[1][2] Their mode of action often involves mimicking the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible weed species, ultimately resulting in plant death. The specific substitution pattern on the benzoic acid ring is critical in determining the compound's efficacy, selectivity, and overall properties. The this compound scaffold offers a unique starting point for the development of new agrochemicals due to its structural features, which can influence its interaction with biological targets and its metabolic stability.

The chlorine atoms at the 2 and 6 positions can impart significant steric hindrance, potentially influencing the molecule's binding affinity and selectivity for its target protein. Furthermore, these halogen substitutions can enhance the compound's metabolic stability in plants, leading to prolonged herbicidal activity. The methyl group at the 3-position provides an additional point for structural modification and can influence the molecule's lipophilicity and, consequently, its uptake and translocation within the plant.

This guide will provide a detailed roadmap for synthesizing a library of derivatives based on the this compound core, followed by robust protocols for their biological evaluation as potential herbicides.

Section 1: Synthetic Strategies for Derivative Library Generation

The carboxylic acid group of this compound is the primary handle for chemical modification. Esterification and amidation are two fundamental and versatile reactions to generate a diverse library of candidate agrochemicals.

Rationale for Ester and Amide Derivatives

Creating a library of ester and amide derivatives allows for the systematic exploration of the structure-activity relationship (SAR).[1][3] By varying the alcohol or amine substituent, researchers can modulate key physicochemical properties such as:

  • Lipophilicity: Affects the compound's ability to penetrate the waxy cuticle of plant leaves.

  • Solubility: Influences formulation and application characteristics.

  • Hydrolytic Stability: Determines the persistence of the active compound in the plant and the environment.

  • Target Interaction: The nature and size of the substituent can influence binding to the target protein.

General Workflow for Derivative Synthesis

The following diagram illustrates the general workflow for generating a library of ester and amide derivatives from the this compound scaffold.

Caption: General workflow for the synthesis and screening of this compound derivatives.

Detailed Experimental Protocols

This protocol describes a classic and cost-effective method for synthesizing a range of ester derivatives.

Materials:

  • This compound

  • A variety of primary and secondary alcohols (e.g., methanol, ethanol, isopropanol, benzyl alcohol)

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (5-10 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

  • Characterize the purified ester by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 1: Example Ester Derivatives and Starting Alcohols

EntryStarting AlcoholExpected Product Name
1MethanolMethyl 2,6-dichloro-3-methylbenzoate
2EthanolEthyl 2,6-dichloro-3-methylbenzoate
3IsopropanolIsopropyl 2,6-dichloro-3-methylbenzoate
4Benzyl alcoholBenzyl 2,6-dichloro-3-methylbenzoate

This protocol utilizes a common coupling agent for the formation of amide bonds under mild conditions.

Materials:

  • This compound

  • A variety of primary and secondary amines (e.g., butylamine, diethylamine, aniline)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalyst)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), the desired amine (1.1 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling agent (DCC or EDC, 1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide by column chromatography on silica gel or recrystallization.

  • Characterize the purified amide by ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Example Amide Derivatives and Starting Amines

EntryStarting AmineExpected Product Name
1ButylamineN-butyl-2,6-dichloro-3-methylbenzamide
2DiethylamineN,N-diethyl-2,6-dichloro-3-methylbenzamide
3AnilineN-phenyl-2,6-dichloro-3-methylbenzamide

Section 2: Biological Evaluation of Herbicidal Activity

A tiered screening approach is recommended to efficiently evaluate the herbicidal potential of the synthesized derivatives.

Primary Screening: Seed Germination and Early Seedling Growth Assays

This initial screen provides a rapid assessment of the general phytotoxicity of the compounds.

Workflow for Primary Herbicidal Screening:

Caption: Workflow for the primary screening of herbicidal activity.

Protocol 3: Petri Dish Seed Germination Assay

Materials:

  • Synthesized derivatives

  • Seeds of representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weeds

  • Seeds of a representative crop species (e.g., Zea mays - corn, Glycine max - soybean) for selectivity assessment

  • Petri dishes with filter paper

  • Growth chamber with controlled light and temperature

  • Positive control (e.g., a commercial benzoic acid herbicide like Dicamba)

  • Negative control (solvent only)

Procedure:

  • Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO or acetone).

  • Place a sterile filter paper in each petri dish.

  • Apply a defined volume of the test solution to the filter paper to achieve the desired final concentration (e.g., 10, 50, 100 µM). Ensure the solvent evaporates completely.

  • Place a set number of seeds (e.g., 20) of a single species on the treated filter paper.

  • Moisten the filter paper with a standard volume of distilled water.

  • Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After 7-10 days, count the number of germinated seeds and measure the root and shoot length of the seedlings.

  • Calculate the germination inhibition percentage and the growth reduction percentage relative to the negative control.

Secondary Screening: Whole-Plant Foliar Application

Compounds that show significant activity in the primary screen should be advanced to whole-plant assays to evaluate their post-emergence herbicidal efficacy.

Protocol 4: Whole-Plant Pot Assay

Materials:

  • 'Hit' compounds from the primary screen

  • Pots with a standard soil mix

  • Young, actively growing weed and crop plants (e.g., at the 2-4 leaf stage)

  • Spray chamber or handheld sprayer

  • Formulation agents (e.g., surfactants)

  • Greenhouse with controlled environmental conditions

Procedure:

  • Prepare spray solutions of the test compounds at various concentrations (e.g., 100, 250, 500 g a.i./ha) in an appropriate formulation (e.g., with a non-ionic surfactant).

  • Evenly spray the foliage of the test plants to the point of runoff.

  • Include positive and negative controls.

  • Place the treated plants in a greenhouse and observe for 14-21 days.

  • Assess the herbicidal injury using a visual rating scale (e.g., 0% = no effect, 100% = plant death).

  • At the end of the evaluation period, harvest the above-ground biomass and determine the fresh and dry weight to quantify the growth inhibition.

Section 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data from the biological screenings will be crucial for establishing a robust SAR.[1][3]

Key SAR Considerations:

  • Ester vs. Amide: Compare the activity of ester and amide derivatives to understand the importance of the linking group.

  • Substituent Size and Lipophilicity: Analyze how the size and nature of the R group in esters and the R1/R2 groups in amides affect herbicidal activity. For instance, increasing lipophilicity may enhance cuticular penetration but could also lead to non-specific binding.

  • Electronic Effects: The electronic properties of the substituents can influence the acidity of the parent carboxylic acid (if hydrolyzed in vivo) and its interaction with the target site.

  • Selectivity: Compare the activity of the compounds on weed versus crop species to identify candidates with desirable selectivity profiles.

Based on the initial SAR, further rounds of synthesis can be undertaken to optimize the lead compounds for improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes and Protocols: A Researcher's Guide to the Computational Modeling of 2,6-Dichloro-3-methylbenzoic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Halogenated Scaffolds in Drug Discovery

In the landscape of modern drug development, halogenated organic molecules represent a cornerstone of medicinal chemistry. The strategic incorporation of halogen atoms into a drug candidate's scaffold can profoundly influence its pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[1] 2,6-Dichloro-3-methylbenzoic acid, a derivative of N-phenylanthranilic acid, belongs to the fenamate class of compounds, which are recognized as non-steroidal anti-inflammatory drugs (NSAIDs).[2] The dichloro- and methyl-substitutions on the phenyl ring are anticipated to confer potent and selective biological activities, primarily through the inhibition of enzymes like cyclooxygenase (COX).[2]

Understanding the precise molecular interactions that govern the binding of this compound to its biological target is paramount for rational drug design and optimization. Computational modeling provides a powerful lens through which we can visualize and quantify these interactions at an atomic level.[3] This guide offers a comprehensive overview of the theoretical underpinnings and practical protocols for modeling the interactions of this compound, with a particular focus on addressing the unique challenges posed by its halogenated nature.

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling concepts. We will delve into two primary computational techniques: Molecular Docking , for predicting the preferred binding orientation, and Molecular Dynamics (MD) Simulations , for exploring the stability and dynamics of the ligand-protein complex.

Pillar 1: The Challenge of Halogen Bonding in Classical Force Fields

A central challenge in modeling halogenated compounds like this compound lies in the accurate representation of halogen bonds. A halogen bond is a highly directional, non-covalent interaction between a halogen atom and an electronegative atom.[4] This interaction arises from a region of positive electrostatic potential, known as a "sigma-hole," located opposite the covalent bond to the halogen.[4][5]

Standard empirical force fields, which often represent electrostatic interactions with atom-centered point charges, fail to capture this anisotropic charge distribution.[4] Consequently, these models can incorrectly predict repulsive interactions between the halogen and other electronegative atoms in the binding pocket. To overcome this, specialized parameterization strategies are required, often involving the introduction of a positively charged virtual particle attached to the halogen atom to mimic the sigma-hole.[1][4]

Pillar 2: A Multi-Scale Modeling Workflow

Our approach to modeling the interactions of this compound employs a multi-scale workflow that leverages the strengths of different computational techniques. This integrated approach provides a more holistic understanding of the ligand-protein interaction, from initial binding pose prediction to the dynamic behavior of the complex over time.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Binding Prediction cluster_2 Phase 3: Dynamic Refinement & Analysis PDB Protein Structure (e.g., COX-2 from PDB) Docking Molecular Docking (e.g., AutoDock Vina) PDB->Docking Ligand Ligand Structure (this compound) Param Ligand Parameterization (CGenFF with Virtual Particle) Ligand->Param Param->Docking Pose Pose Clustering & Scoring Docking->Pose MD Molecular Dynamics (e.g., GROMACS/AMBER) Pose->MD Traj Trajectory Analysis (RMSD, RMSF, H-Bonds) MD->Traj Energy Binding Free Energy (MM/GBSA) MD->Energy

Caption: Multi-scale computational workflow.

Experimental Protocols

Protocol 1: Ligand Parameterization for Halogenated Compounds

The accuracy of any molecular simulation is contingent on the quality of the force field parameters. For this compound, a standard force field like the CHARMM General Force Field (CGenFF) is a good starting point, but it requires modification to account for halogen bonding.[1][4]

Objective: To generate a robust topology and parameter file for this compound that accurately models halogen bonding.

Methodology:

  • Initial Parameter Generation:

    • Submit the 2D structure of this compound to a parameter generation server like the CGenFF server.

    • The server will provide an initial topology and parameter file. It is crucial to check for any parameters with high penalty scores, as these indicate low confidence and require further refinement.

  • Inclusion of a Virtual Particle (Sigma-Hole):

    • To properly model the halogen bond, a positively charged virtual particle (often referred to as a lone pair or LP particle) is added to each chlorine atom.[5][6]

    • This particle is positioned opposite the C-Cl covalent bond.[5][6]

    • The charges of the chlorine atom and the virtual particle, as well as the Lennard-Jones parameters, need to be optimized. This is typically done by fitting to high-level quantum mechanics (QM) calculations of the electrostatic potential and interaction energies with probe molecules like water.[1][4] Tools like the Force Field Toolkit (ffTK) can aid in this process.[5][6]

  • Parameter Validation:

    • The newly generated parameters should be validated by performing simulations on the small molecule in a relevant solvent (e.g., water) and comparing calculated properties (e.g., hydration free energy) with experimental data, if available.

Protocol 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex.[7] It is a computationally efficient method for generating plausible binding poses.[7][8]

Objective: To predict the binding mode of this compound within the active site of a target protein (e.g., COX-2).

Software: AutoDock Vina, GOLD, or Glide are commonly used for this purpose.[7]

Methodology:

  • Protein Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges.

  • Ligand Preparation:

    • Generate a 3D conformation of this compound.

    • Assign partial charges using a QM-based method for higher accuracy.

  • Docking Simulation:

    • Define the search space (the "docking box") around the active site of the protein.

    • Run the docking algorithm to generate a series of binding poses. The algorithm will sample different conformations of the ligand within the active site.[9]

  • Pose Analysis:

    • The generated poses are ranked based on a scoring function that estimates the binding affinity.[8]

    • Visually inspect the top-ranked poses to assess their chemical reasonability (e.g., formation of hydrogen bonds, hydrophobic interactions).

    • Select the most promising pose(s) for further analysis with molecular dynamics simulations.

Parameter Description Recommended Value/Method Rationale
Protein Structure PDB ID of the target protein (e.g., COX-2)e.g., 5IKRHigh-resolution crystal structure provides an accurate representation of the binding site.
Ligand Charges Method for assigning partial charges to the ligandAM1-BCC or RESPQuantum mechanically derived charges provide a more accurate description of the electrostatic potential.
Docking Algorithm Search algorithm used to explore ligand conformationse.g., Lamarckian Genetic Algorithm (in AutoDock)Balances exploration of the conformational space with computational efficiency.
Scoring Function Function used to rank the binding posese.g., Vina scoring functionEmpirically derived function that approximates the binding free energy.
Protocol 3: Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[3] This allows for an assessment of the stability of the docked pose and a more detailed analysis of the intermolecular interactions.

Objective: To evaluate the stability of the predicted binding pose of this compound and characterize its dynamic interactions with the target protein.

Software: GROMACS, AMBER, or NAMD are widely used MD simulation packages.[10]

Methodology:

  • System Setup:

    • Combine the coordinates of the protein and the selected ligand pose from docking.

    • Place the complex in a periodic box of solvent (e.g., water).

    • Add counter-ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relieve any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand positions.

    • Run a simulation at constant pressure to allow the solvent density to equilibrate. This is typically done in two steps: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).[11]

  • Production MD:

    • Run the simulation for a sufficient length of time (e.g., 100 ns or more) without restraints to observe the natural dynamics of the system.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To quantify the formation and breakage of hydrogen bonds over time.

    • Binding Free Energy Calculation (e.g., MM/GBSA): To estimate the binding affinity of the ligand to the protein.[12]

G Start Docked Complex Solvate Solvation & Ionization Start->Solvate Minimize Energy Minimization Solvate->Minimize NVT NVT Equilibration (Constant Volume/Temp) Minimize->NVT NPT NPT Equilibration (Constant Pressure/Temp) NVT->NPT Production Production MD NPT->Production Analysis Trajectory Analysis Production->Analysis

Caption: Molecular Dynamics Simulation Workflow.

Pillar 3: The Role of Quantum Mechanics (QM)

While classical force fields are computationally efficient for large systems, they are inherently limited in their ability to describe electronic effects, such as charge transfer and polarization.[13] Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), provide a more accurate description of these phenomena.[14][15]

For systems involving halogen bonds, QM calculations can be invaluable for:

  • Accurate Charge Derivation: QM can be used to derive more accurate partial charges for the ligand, which can then be used in classical MD simulations.[16]

  • Interaction Energy Analysis: QM calculations can provide a benchmark for the interaction energies between the ligand and key active site residues, which can be used to validate the force field parameters.

  • QM/MM Simulations: For the highest level of accuracy, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach can be employed.[14][17] In this method, the ligand and the immediate active site residues are treated with QM, while the rest of the protein and solvent are treated with a classical force field.[14] This approach combines the accuracy of QM with the efficiency of MM.[16]

Conclusion and Future Perspectives

The computational modeling of this compound interactions requires a nuanced approach that acknowledges the specific challenges posed by halogenated compounds. By employing a multi-scale workflow that begins with careful ligand parameterization, proceeds to molecular docking for initial pose prediction, and culminates in molecular dynamics simulations for dynamic refinement and analysis, researchers can gain significant insights into the molecular basis of its biological activity.

The continued development of more accurate force fields for halogenated compounds, coupled with the increasing accessibility of high-performance computing, will undoubtedly enhance the predictive power of these computational methods.[17] The integration of QM methods, particularly QM/MM simulations, holds the promise of providing an even more accurate and detailed understanding of these critical molecular interactions, thereby accelerating the discovery and design of novel therapeutics.[17][18]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,6-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2,6-dichloro-3-methylbenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to enhance your reaction yields and product purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered during this synthesis.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through two primary routes, each with its own set of advantages and potential pitfalls:

  • Route A: Oxidation of 2,6-dichloro-3-methylaniline. This pathway involves the diazotization of the starting aniline, followed by a Sandmeyer-type reaction to introduce the carboxylic acid functionality.

  • Route B: Oxidation of 2,6-dichlorotoluene. This more direct approach utilizes a strong oxidizing agent to convert the methyl group to a carboxylic acid.

This guide will focus on troubleshooting and optimizing both synthetic pathways.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Route A: From 2,6-dichloro-3-methylaniline

Question 1: My Sandmeyer reaction is giving a low yield of the desired benzoic acid and a significant amount of a phenolic byproduct. What's going wrong?

Answer: The formation of a phenolic byproduct (2,6-dichloro-3-methylphenol) is a common side reaction in the Sandmeyer reaction, arising from the reaction of the diazonium salt with water.[1] To minimize this, consider the following:

  • Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization and the subsequent reaction with the copper(I) cyanide. Higher temperatures accelerate the decomposition of the diazonium salt and its reaction with water.

  • Purity of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. Old or impure sodium nitrite can lead to incomplete diazotization and an increase in side reactions.

  • Acid Concentration: Ensure an adequate excess of hydrochloric acid is used during diazotization to maintain a low pH and stabilize the diazonium salt.

  • Copper(I) Cyanide Quality: The quality of the copper(I) cyanide is crucial. If it has been exposed to air and moisture, it may have oxidized to copper(II), which is less effective in the Sandmeyer reaction.

Question 2: The hydrolysis of the intermediate nitrile to the carboxylic acid is incomplete. How can I drive this reaction to completion?

Answer: Incomplete hydrolysis of the nitrile intermediate (2,6-dichloro-3-methylbenzonitrile) is a frequent bottleneck. To improve the yield of this compound, consider these adjustments:

  • Reaction Time and Temperature: Prolonged heating under either acidic or basic conditions is often necessary for complete hydrolysis. Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • Choice of Hydrolysis Conditions:

    • Acidic Hydrolysis: Refluxing with a strong acid like sulfuric acid or a mixture of acetic acid and hydrochloric acid is a common method.

    • Basic Hydrolysis: Saponification with a strong base like sodium hydroxide or potassium hydroxide, followed by acidification, can also be effective. The choice between acidic and basic hydrolysis may depend on the stability of your substrate and potential side reactions.

  • Phase Transfer Catalysis: For substrates with poor solubility in the aqueous hydrolytic medium, the addition of a phase transfer catalyst can enhance the reaction rate.

Route B: From 2,6-dichlorotoluene

Question 3: The oxidation of 2,6-dichlorotoluene with potassium permanganate is slow and gives a low yield. How can I improve this?

Answer: The oxidation of the methyl group on an electron-deficient ring like 2,6-dichlorotoluene can be challenging.[2][3][4] Here are key parameters to optimize:

  • Temperature: This oxidation typically requires elevated temperatures to proceed at a reasonable rate. Heating the reaction mixture to reflux is common.[2]

  • pH of the Reaction Medium: The oxidation can be performed under acidic, neutral, or alkaline conditions. Alkaline conditions are often preferred for the oxidation of alkylbenzenes with KMnO4 as it can lead to a cleaner reaction profile.[5]

  • Phase Transfer Catalyst: Since 2,6-dichlorotoluene is insoluble in water, the use of a phase transfer catalyst (e.g., a quaternary ammonium salt) is highly recommended to facilitate the interaction between the organic substrate and the aqueous permanganate solution.

  • Stoichiometry of the Oxidant: Ensure that a sufficient excess of potassium permanganate is used. The reaction stoichiometry requires two moles of KMnO4 for every three moles of the methyl group to be oxidized to a carboxylic acid. However, in practice, a larger excess may be necessary to drive the reaction to completion.

  • Mechanical Stirring: Vigorous stirring is essential to ensure good mixing of the immiscible phases.

Question 4: I am observing the formation of byproducts, and the final product is difficult to purify. What are the likely impurities and how can I avoid them?

Answer: In the permanganate oxidation of 2,6-dichlorotoluene, several byproducts can form:

  • Incomplete Oxidation Products: Benzaldehyde and benzyl alcohol derivatives can be formed if the oxidation is not complete. To minimize these, ensure sufficient reaction time, temperature, and oxidant concentration.

  • Over-oxidation and Ring Cleavage: While the benzene ring is generally resistant to oxidation by KMnO4, harsh conditions can lead to some degradation.[6] Careful control of temperature and reaction time is crucial.

  • Manganese Dioxide (MnO2): This is an inorganic byproduct of the permanganate reduction. It is a brown solid that needs to be carefully removed during the workup. Filtration is the standard method for its removal. Washing the filter cake thoroughly with hot water can help recover any adsorbed product.

Question 5: How can I effectively purify the crude this compound?

Answer: Purification of the final product is critical to obtain a high-purity compound. The following methods are commonly employed:

  • Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral organic impurities. Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and extract with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer containing the sodium salt of the benzoic acid is then separated, washed with fresh organic solvent to remove any remaining neutral impurities, and finally acidified with a strong acid (e.g., HCl) to precipitate the pure benzoic acid.

  • Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water, or toluene) can be used to further purify the product.[1] The choice of solvent will depend on the solubility profile of your product and any remaining impurities.

  • Formation of Amine Salts: For challenging purifications where isomers are present, forming a salt with a chiral amine can be an effective method to separate the desired product.[7]

III. Experimental Protocols and Data

Protocol 1: Oxidation of 2,6-dichlorotoluene using Potassium Permanganate with Phase Transfer Catalysis

Materials:

  • 2,6-dichlorotoluene

  • Potassium permanganate (KMnO4)

  • Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium sulfite (for quenching excess KMnO4)

  • Dichloromethane (for extraction)

  • Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2,6-dichlorotoluene (1 equivalent), water, and a catalytic amount of tetrabutylammonium bromide (0.05 equivalents).

  • Add sodium hydroxide (2 equivalents) to the mixture and stir vigorously.

  • In a separate beaker, prepare a solution of potassium permanganate (3 equivalents) in water.

  • Slowly add the potassium permanganate solution to the reaction mixture.

  • Heat the mixture to reflux (approximately 100 °C) and maintain vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or HPLC. The disappearance of the purple color of the permanganate is an indicator of its consumption.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench any excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with hot water.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of this compound should form.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system.

Parameter Recommended Condition Rationale
Temperature 100 °C (Reflux)To ensure a reasonable reaction rate for the oxidation of the deactivated methyl group.[2]
Catalyst Tetrabutylammonium bromideTo facilitate the transfer of the permanganate ion into the organic phase.
pH Alkaline (NaOH)Often provides a cleaner reaction profile for permanganate oxidations of alkylbenzenes.[5]
Workup Quenching with Na2SO3To safely destroy excess strong oxidant before workup.

IV. Visualizing the Workflow

Troubleshooting Logic for Low Yield in Permanganate Oxidation

Troubleshooting_Oxidation start Low Yield of this compound check_temp Is the reaction temperature at reflux (approx. 100°C)? start->check_temp check_stirring Is the stirring vigorous and efficient? check_temp->check_stirring Yes solution1 Increase temperature and/or reaction time. check_temp->solution1 No check_ptc Was a phase transfer catalyst used? check_stirring->check_ptc Yes solution2 Improve stirring efficiency. check_stirring->solution2 No check_kmno4 Is the KMnO4 stoichiometry sufficient (at least 3 eq.)? check_ptc->check_kmno4 Yes solution3 Add a phase transfer catalyst (e.g., TBAB). check_ptc->solution3 No incomplete_rxn Incomplete Reaction check_kmno4->incomplete_rxn No side_reactions Side Reactions check_kmno4->side_reactions Yes solution4 Increase the amount of KMnO4. incomplete_rxn->solution4 workup_loss Product Loss During Workup side_reactions->workup_loss solution5 Ensure complete removal of MnO2 and thorough extraction. workup_loss->solution5

Caption: Troubleshooting workflow for low yield in the permanganate oxidation of 2,6-dichlorotoluene.

V. References

  • Benchchem Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids. 1

  • Chemistry Stack Exchange: Preparation of p-chlorobenzoic acid from p-chloronitrobenzene. 8

  • Wikipedia: Sandmeyer reaction. 9

  • PMC - NIH: Recent trends in the chemistry of Sandmeyer reaction: a review. 10

  • Lumen Learning: 16.3. Reactions of alkylbenzenes | Organic Chemistry II. 2

  • Master Organic Chemistry: Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. 3

  • IOSR Journal: Permanganate Oxidation mechanisms of Alkylarenes. 5

  • Organic Chemistry – Specific Name Reactions. 11

  • OrganicChemGuide: 16.11 KMnO4 Oxidation of Alkylbenzene. 4

  • The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions. 12

  • Google Patents: DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride. 13

  • ResearchGate: Synthesis of 2,6-dichloro-3-methylaniline. 14

  • American Chemical Society: Photocatalytic Oxidative Bromination of 2,6-Dichlorotoluene to 2,6-Dichlorobenzyl Bromide in a Microchannel Reactor. 15

  • ResearchGate: Mechanism of Permanganate Oxidation of Alkanes: Hydrogen Abstraction and Oxygen “Rebound”. 16

  • PubMed: Understanding C-H bond oxidations: H. and H- transfer in the oxidation of toluene by permanganate. 17

  • ResearchGate: (PDF) Permanganate Oxidation mechanisms of Alkylarenes. 18

  • NC State University Libraries: 16.8 Oxidation of Aromatic Compounds – Organic Chemistry. 6

  • Google Patents: CN106588602A - Method for preparing 2,6-dichlorobenzaldehyde through continuous oxidization of 2,6-dichlorotoluene. 19

  • Google Patents: JPH06145100A - Process for producing 2,6-dichlorobenzoyl chloride. 20

  • Reddit: What is the mechanism of Toluene oxidation by KMnO4??. 21

  • LookChem: New processes for the synthesis of 2,6-dichloro-3- methylaniline-Ph-UL-14C and methyl 6. 22

  • Academax: Synthesis of 2,6-Dichloro-3-Methylaniline. 23

  • Google Patents: CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. 24

  • Google Patents: CN105384620A - 3-chloro methyl benzoic acid synthetic method. 25

  • Benchchem Application Notes: 2,6-Dichloro-3-fluorobenzoic Acid in the Synthesis of Heterocyclic Compounds. 26

  • ResearchGate: Synthesis of 2,6-dichlorotoluene through alkyltoluene chloridization. 27

  • Sigma-Aldrich: this compound AldrichCPR. --INVALID-LINK--

  • ChemicalBook: 2,6-Dichloroaniline synthesis. 28

  • Kain Industrial Additive: Preparation method of 2,6-dichloro-3-(trifluoromethyl)benzoic acid. 29

  • SynThink Research Chemicals: 2,6-Dichloro-3-methylaniline | 64063-37-2. 30

  • PubChem: this compound. 31

  • Eureka | Patsnap: Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. 32

  • ResearchGate: Purification of 2,4 Dichlorobenzoic Acid | Request PDF. 7

  • Organic Syntheses Procedure: 2-bromo-3-methylbenzoic acid. 33

  • Organic Syntheses: Working with Hazardous Chemicals. 34

  • Organic Syntheses Procedure: 2,6-dichloronitrobenzene. 35

  • Quora: What are the intermediates and reagents required in converting methyl benzene to 1-chlorobenzoic acid and 2-chloro benzoic acid?. 36

References

Technical Support Center: Purification of Crude 2,6-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2,6-Dichloro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered during the purification of this important chemical intermediate. Our focus is on providing practical, evidence-based solutions to help you achieve the desired purity for your downstream applications.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various agrochemicals and pharmaceuticals. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, reduced yields, and difficulties in the purification of the final product. This guide will walk you through the common issues and their resolutions, ensuring you have the knowledge to confidently purify your crude material.

Safety First: Handling Dichlorobenzoic Acids

Before beginning any experimental work, it is crucial to be aware of the potential hazards associated with this compound and to take appropriate safety precautions.

Hazard Profile:

  • Harmful if swallowed. [1]

  • Causes skin irritation. [1]

  • Causes serious eye irritation. [1]

  • May cause respiratory irritation. [1]

Recommended Safety Precautions:

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1]

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective gloves, clothing, and eye/face protection.[1]

    • If dust formation is significant, use a NIOSH-approved respirator.

  • Handling:

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke when using this product.[1]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of crude this compound in a question-and-answer format.

Problem 1: The crude material has a low melting point and a broad melting range.

  • Question: My crude this compound has a melting point significantly lower than the expected value for the pure compound, and it melts over a wide temperature range. What are the likely causes and how can I fix this?

  • Answer: A low and broad melting point is a classic indicator of the presence of impurities. The most common culprits are starting materials, byproducts from the synthesis, and positional isomers.

    • Potential Causes:

      • Unreacted Starting Materials: Depending on the synthetic route, you may have residual starting materials such as 2,6-dichlorotoluene.

      • Isomeric Impurities: The synthesis of substituted benzoic acids can often lead to the formation of positional isomers, such as 2,4-dichloro-3-methylbenzoic acid or other chlorinated toluic acid derivatives.

      • Over-chlorinated or Under-chlorinated Byproducts: The chlorination process may not be perfectly selective, leading to the formation of mono-chloro or tri-chloro species.

      • Residual Solvents: Solvents used in the synthesis or workup may be trapped in the crude product.

    • Solution: Recrystallization is the most effective method for removing these types of impurities. The choice of solvent is critical. Based on available information for similar compounds, methanol is a good starting point for recrystallization. The principle of recrystallization relies on the desired compound being highly soluble in the hot solvent and poorly soluble in the cold solvent, while the impurities have different solubility profiles.

Problem 2: Oily precipitate forms during recrystallization.

  • Question: I'm trying to recrystallize my crude this compound, but instead of crystals, an oil is precipitating out of the solution as it cools. What's happening and what should I do?

  • Answer: "Oiling out" is a common problem in recrystallization and usually occurs when the solution is supersaturated with the compound at a temperature above its melting point.

    • Potential Causes:

      • Cooling the solution too quickly: Rapid cooling can lead to a high degree of supersaturation, favoring the formation of an oil over crystals.

      • Insufficient solvent: If the amount of solvent is too low, the solution will become saturated at a higher temperature, potentially above the melting point of your compound.

      • High concentration of impurities: Impurities can lower the melting point of the mixture, making it more prone to oiling out.

    • Solutions:

      • Slow down the cooling rate: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

      • Add more solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent before allowing it to cool slowly.

      • Induce crystallization:

        • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

        • Seeding: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to act as a template for crystallization.

Problem 3: Poor recovery after recrystallization.

  • Question: I successfully recrystallized my product and the purity is good, but my yield is very low. How can I improve my recovery?

  • Answer: Low recovery in recrystallization is often a trade-off for high purity, but there are ways to optimize the process.

    • Potential Causes:

      • Using too much solvent: If an excessive amount of solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling.

      • Cooling to an insufficient temperature: Not cooling the solution to a low enough temperature will result in less product crystallizing out.

      • Premature crystallization: If the solution cools too much during hot filtration, some product may crystallize on the filter paper.

      • Washing with a warm solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve some of the product.

    • Solutions:

      • Minimize solvent usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.

      • Ensure adequate cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

      • Prevent premature crystallization: Keep the filtration apparatus (funnel, filter paper, and receiving flask) warm during hot filtration.

      • Use ice-cold washing solvent: Always wash the crystals with a small amount of ice-cold recrystallization solvent.

      • Second crop of crystals: The mother liquor can be concentrated by evaporating some of the solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.

Frequently Asked Questions (FAQs)

  • Q1: What is a good solvent for recrystallizing this compound?

    • A1: While specific solubility data is not widely published, a patent for the related 2,6-dichloro-p-toluic acid suggests that methanol is an effective recrystallization solvent. For benzoic acid in general, solvents like ethanol, acetone, and ethyl acetate are also commonly used. It is recommended to perform small-scale solvent screening to find the optimal solvent or solvent mixture for your specific crude material.

  • Q2: How can I assess the purity of my this compound?

    • A2: Several analytical techniques can be used to determine the purity of your compound:

      • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

      • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, similar to those used for other dichlorobenzoic acids, can be developed to quantify the purity and detect isomeric impurities. A C18 column with a mobile phase of buffered methanol or acetonitrile is a good starting point.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any proton- or carbon-containing impurities.

      • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify volatile impurities.

  • Q3: Can I use an extraction method for purification?

    • A3: Yes, acid-base extraction can be an effective preliminary purification step. Since this compound is an acid, it can be deprotonated by a weak base like sodium bicarbonate to form a water-soluble salt. Neutral organic impurities will remain in the organic phase. After separating the aqueous layer, the benzoic acid can be re-protonated with a strong acid (like HCl) to precipitate it out, after which it can be collected by filtration. This can be a good first-pass purification before a final recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Methanol

This protocol provides a step-by-step method for the purification of crude this compound using methanol as the solvent.

Materials:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Glass rod

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of methanol and start stirring and gentle heating on a hot plate.

    • Continue adding small portions of hot methanol until the solid just completely dissolves. Avoid adding an excess of solvent.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.

  • Crystallization:

    • Remove the flask from the heat and cover it. Allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold methanol.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point until a constant weight is achieved.

Protocol 2: Purity Assessment by HPLC

This protocol outlines a general method for assessing the purity of this compound by HPLC. This method is based on established procedures for related dichlorobenzoic acids and should be optimized for your specific system.

Instrumentation and Conditions:

ParameterValue
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a suitable ratio of A:B (e.g., 70:30), and ramp up the concentration of B over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of a pure standard of this compound (if available) in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of your purified product and dissolve it in the same solvent as the standard to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Interpretation: Determine the retention time of the main peak corresponding to this compound from the standard. In the sample chromatogram, calculate the area percent of the main peak to determine the purity. Identify any impurity peaks and, if possible, quantify them using the calibration curve.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude Crude Product dissolve Dissolve with Heating & Stirring crude->dissolve solvent Minimal Hot Solvent solvent->dissolve hot_filt Hot Filtration (Optional) dissolve->hot_filt Solution cool Slow Cooling hot_filt->cool Clear Solution ice_bath Ice Bath cool->ice_bath Crystal Slurry vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Dry Under Vacuum wash->dry pure_product Pure Crystals dry->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Purifying 2,6-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges related to the synthesis and purification of 2,6-Dichloro-3-methylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter common impurities in their reaction mixtures. Here, we provide in-depth, field-tested solutions in a direct question-and-answer format, explaining not just the how, but the critical why behind each step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding impurities and purification strategies.

Q1: My final product is an off-white or yellowish powder, not the expected pure white solid. What is the likely cause?

A: A yellow or off-white coloration often points to the presence of neutral organic impurities. A frequent culprit, especially if your synthesis involves a Grignard reaction, is a biphenyl-type byproduct.[1][2] These coupling products form from the reaction between the Grignard reagent and any unreacted aryl halide.[1][3] The color can also arise from residual starting materials or other non-polar side-products.

Q2: After my reaction workup, I have a low yield and my product's melting point is broad and depressed. What should I investigate first?

A: A broad and lowered melting point is a classic indicator of impurity.[3] The first step is to identify the nature of the impurity. Common issues include:

  • Incomplete reaction: Unreacted starting materials remain.

  • Side-products: Isomeric or coupled byproducts are present.

  • Residual Solvents: Water or organic solvents trapped in the crystal lattice can depress the melting point.[2] An acid-base extraction is often the most effective first purification step to separate the desired acidic product from neutral or basic impurities.[2][3]

Q3: Can I simply recrystallize my crude product to achieve high purity?

A: Recrystallization is a powerful technique, but its success depends on the nature of the impurities.[4] It works best when the impurities have significantly different solubility profiles in the chosen solvent compared to your target compound.[5] If you have isomeric impurities with very similar solubilities, recrystallization alone may not be sufficient and may require multiple iterations or lead to significant yield loss.

Q4: I suspect I have positional isomers of dichloromethylbenzoic acid in my product. How can I remove them?

A: Separating positional isomers is challenging due to their similar physical properties. While careful fractional crystallization can sometimes be effective, more robust methods include:

  • Column Chromatography: Using a silica gel stationary phase with a suitable eluent system can effectively separate isomers based on subtle differences in polarity.[6]

  • Derivative Salt Formation: A highly effective, though more involved, technique is to form a salt with a chiral amine, such as α-methylbenzylamine. The resulting diastereomeric salts often have different solubilities, allowing for separation by crystallization. The purified salt is then hydrolyzed back to the pure acid.[7]

Part 2: In-Depth Troubleshooting & Purification Protocols

This section provides detailed, step-by-step guides for the most effective purification workflows.

Issue 1: Presence of Neutral Impurities (e.g., Biphenyls, Unreacted Starting Materials)

Neutral impurities are the most common issue, arising from side reactions or incomplete conversion. They are best removed by exploiting the acidic nature of the target molecule.

This protocol is the gold standard for separating carboxylic acids from neutral and basic contaminants. The principle relies on converting the acidic product into a water-soluble salt, allowing for the removal of water-insoluble organic impurities.[2][3]

AcidBaseExtraction start Crude Product (in Organic Solvent, e.g., Ether) add_base Add Aqueous Base (e.g., 5% NaOH) start->add_base sep_funnel Separate Layers in Separatory Funnel add_base->sep_funnel Shake & Vent org_layer Organic Layer: Neutral Impurities (Biphenyls, etc.) sep_funnel->org_layer Top Layer* aq_layer Aqueous Layer: Sodium 2,6-dichloro-3-methylbenzoate (Water-Soluble Salt) sep_funnel->aq_layer Bottom Layer* wash_org Wash Organic Layer (Optional, with more base) org_layer->wash_org add_acid Add Strong Acid (e.g., conc. HCl) to Aqueous Layer aq_layer->add_acid Cool in ice bath discard_org Discard Organic Layer wash_org->discard_org precipitate Precipitation of Pure Benzoic Acid add_acid->precipitate filtration Vacuum Filtration precipitate->filtration final_product Pure this compound filtration->final_product Wash with cold water & Dry

Caption: Workflow for purification using acid-base extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 5% aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution.[2]

  • Separation: Stopper the funnel, shake vigorously while periodically venting to release any pressure, and then allow the layers to separate. The deprotonated benzoic acid will move into the aqueous layer as its sodium salt, while neutral impurities remain in the organic layer.[2][3]

  • Isolate Layers: Drain the lower aqueous layer into a clean flask. For best results, repeat the extraction of the organic layer with fresh aqueous base two more times, combining all aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper) and a white precipitate is no longer forming.

  • Collection: Collect the precipitated this compound by vacuum filtration.

  • Washing & Drying: Wash the solid on the filter paper with a small amount of ice-cold deionized water to remove any inorganic salts. Allow the product to dry thoroughly under vacuum.[2]

Issue 2: Product Purity is Good, but Color and/or Odor Persist

Even after acid-base extraction, trace, highly colored impurities may remain. Activated carbon is excellent for adsorbing these types of contaminants. This step is typically integrated into a recrystallization protocol.

Recrystallization purifies compounds based on their differential solubility in a hot versus a cold solvent.[4][8] The goal is to find a solvent that dissolves the product well when hot but poorly when cold, while impurities remain either soluble or insoluble at all temperatures.

Recrystallization start Crude or Partially Purified Product add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolve Heat to Dissolve (Saturated Solution) add_solvent->dissolve add_charcoal Add Activated Carbon (Optional, for color) dissolve->add_charcoal hot_filter Hot Gravity Filtration (Removes insoluble impurities & carbon) dissolve->hot_filter If no charcoal needed add_charcoal->hot_filter Boil briefly cool Cool Filtrate Slowly (Allows crystal growth) hot_filter->cool crystals Crystal Formation cool->crystals cold_filter Vacuum Filtration (Collects crystals) crystals->cold_filter Cool in ice bath product Pure, Dry Crystals cold_filter->product Wash with cold solvent & Dry

Caption: General workflow for purification by recrystallization.

Step-by-Step Protocol:

  • Solvent Selection: Choose an appropriate solvent. For substituted benzoic acids, common choices include water, ethanol/water mixtures, or hexane/ethyl acetate mixtures. The ideal solvent will dissolve the compound completely at its boiling point and very little at room temperature or below.[9]

  • Dissolution: Place the crude acid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a hot plate and adding boiling chips). Continue adding the minimum amount of hot solvent dropwise until all the solid has just dissolved.[5] Adding excess solvent will reduce your final yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount (a spatula tip) of activated carbon. Return the solution to a boil for a few minutes.[4]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step removes the activated carbon and any insoluble impurities.[9]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small portion of ice-cold solvent, and dry them thoroughly.

Data Summary: Solvent Selection

Solvent SystemProsConsBest For Removing
Water Inexpensive, non-toxic, non-flammable.High boiling point, slow to dry. May not dissolve less polar impurities.Inorganic salts, polar impurities.
Ethanol/Water Highly tunable polarity by adjusting the ratio. Good solvating power.Can be difficult to remove all solvent; flammability.A wide range of impurities.
Hexane/Ethyl Acetate Good for less polar compounds; volatile and easy to remove.Both are flammable; requires careful solvent ratio optimization.Non-polar impurities (oils, grease).

Part 3: References

  • Vertex AI Search. Organic Synthesis: Benzoic Acid via a Grignard Reaction. Available from: --INVALID-LINK--

  • Vertex AI Search. Recrystallization of Benzoic Acid. Available from: 8

  • Vertex AI Search. The Recrystallization of Benzoic Acid. Available from: 5

  • Vertex AI Search. Recrystallisation of benzoic acid. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024). Available from: 1

  • YouTube. Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. (2020). Available from: --INVALID-LINK--

  • Vertex AI Search. organic synthesis: benzoic acid via a grignard reaction. Available from: --INVALID-LINK--

  • Google Patents. Method for producing 2-halogenated benzoic acids. Available from: --INVALID-LINK--

  • Alfa Chemistry. Recrystallization of Benzoic Acid. Available from: --INVALID-LINK--

  • YouTube. Grignard Reaction Experiment Part 1, Prelab. (2020). Available from: --INVALID-LINK--

  • YouTube. Recrystallization Lab Procedure of Benzoic Acid. (2020). Available from: --INVALID-LINK--

  • ResearchGate. The chromatograms of the halogen derivatives of benzoic acids on the.... Available from: --INVALID-LINK--

  • ResearchGate. Purification of 2,4 Dichlorobenzoic Acid | Request PDF. (2023). Available from: --INVALID-LINK--

References

Technical Support Center: Regioselective Synthesis of 2,6-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dichloro-3-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging regioselective synthesis. Here, we address common experimental issues through troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.

The Core Challenge: Competing Directing Effects

The primary hurdle in the synthesis of this compound lies in controlling the regioselectivity of the dichlorination of 3-methylbenzoic acid. The starting material possesses two substituents with conflicting directing effects:

  • Carboxyl Group (-COOH): A deactivating, meta-directing group.

  • Methyl Group (-CH₃): An activating, ortho, para-directing group.

This inherent electronic conflict often leads to a mixture of dichlorinated isomers, making the isolation of the desired 2,6-isomer a significant challenge. This guide will provide strategies to maximize the yield of the target compound while minimizing the formation of unwanted side products.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Poor Regioselectivity - Low Yield of the Desired 2,6-Dichloro Isomer

Q1: My reaction is producing a mixture of dichlorinated isomers, with the 2,4- and 2,5-dichloro isomers being major components. How can I improve the selectivity for the 2,6-isomer?

A1: This is the most common challenge. The formation of multiple isomers is a direct result of the competing directing effects of the carboxyl and methyl groups. Here are several strategies to enhance the regioselectivity towards the 2,6-position:

  • Choice of Chlorinating Agent and Catalyst: The combination of the chlorinating agent and the Lewis acid catalyst is critical. While elemental chlorine (Cl₂) with a catalyst like iron(III) chloride (FeCl₃) is a traditional method, it can be aggressive and lead to poor selectivity.[1] Consider using N-chlorosuccinimide (NCS) as a milder chlorinating agent. The reactivity of NCS can be fine-tuned by the choice of a Lewis acid catalyst. Zirconium(IV) chloride (ZrCl₄) has been shown to be an effective and selective catalyst for the chlorination of various aromatic compounds under mild conditions.[2][3]

  • Steric Hindrance: The 2 and 6 positions are sterically hindered by the adjacent carboxyl and methyl groups, respectively. By carefully selecting a bulky Lewis acid catalyst or by running the reaction at a lower temperature, you can potentially favor chlorination at the less sterically hindered positions. Conversely, in some cases, a coordinating catalyst might favor the ortho position.

  • Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitution reactions. By reducing the thermal energy of the system, you can amplify the subtle electronic and steric differences between the possible sites of chlorination, favoring the thermodynamically more stable product.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates. Experiment with a range of solvents, from non-polar (e.g., dichloromethane, carbon tetrachloride) to more polar aprotic solvents, to find the optimal balance for your specific catalyst system.

Experimental Protocol: Dichlorination of 3-Methylbenzoic Acid using NCS and ZrCl₄

  • To a solution of 3-methylbenzoic acid (1.0 eq) in dry dichloromethane (DCM), add ZrCl₄ (0.1 eq) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add N-chlorosuccinimide (NCS) (2.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the this compound.

Issue 2: Incomplete Reaction - Low Conversion of Starting Material

Q2: My reaction has stalled, and I have a significant amount of unreacted 3-methylbenzoic acid and monochlorinated intermediates. What can I do to drive the reaction to completion?

A2: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: Lewis acid catalysts like FeCl₃ and AlCl₃ are highly susceptible to deactivation by moisture.[1] Ensure that all your reagents and solvents are anhydrous and that the reaction is carried out under a dry, inert atmosphere.

  • Insufficient Chlorinating Agent: Ensure you are using a slight excess of the chlorinating agent (e.g., 2.1-2.2 equivalents of NCS for dichlorination).

  • Reaction Time and Temperature: The dichlorination of a deactivated ring can be slow. If the reaction is proceeding cleanly but slowly at a lower temperature, consider extending the reaction time. If selectivity is not a major issue in your initial trials, a modest increase in temperature may also improve the reaction rate.

Issue 3: Side-Product Formation - Over-chlorination and Benzylic Chlorination

Q3: Besides the isomeric dichlorinated products, I am observing the formation of trichlorinated benzoic acids and/or chlorination on the methyl group. How can I prevent these side reactions?

A3: The formation of these side products indicates that the reaction conditions are too harsh or that radical pathways are competing with the desired electrophilic aromatic substitution.

  • Over-chlorination: The presence of trichlorinated products suggests that the reaction is not stopping at the dichlorination stage. This can be addressed by:

    • Carefully controlling the stoichiometry of the chlorinating agent. Use no more than 2.1-2.2 equivalents.

    • Lowering the reaction temperature.

    • Choosing a less reactive catalyst system.

  • Benzylic Chlorination: Chlorination of the methyl group is a radical-mediated process. This can be minimized by:

    • Running the reaction in the dark, as light can initiate radical chain reactions.

    • Avoiding radical initiators.

    • Using a chlorinating agent that is less prone to radical formation under your reaction conditions. NCS is generally preferred over Cl₂ in this regard.

Frequently Asked Questions (FAQs)

Q4: Is there an alternative synthetic route to this compound that offers better regioselectivity?

A4: Yes, when direct dichlorination proves to be unselective, a multi-step approach can provide better control. One such strategy involves:

  • Nitration of 3-methylbenzoic acid: This will primarily yield 2-nitro-3-methylbenzoic acid and 6-nitro-3-methylbenzoic acid due to the directing effects of the methyl and carboxyl groups.

  • Separation of the isomers.

  • Reduction of the nitro group of the desired isomer to an amino group.

  • Sandmeyer reaction: The amino group can then be converted to a chloro group.

  • Chlorination of the remaining ortho position: The amino group (after conversion to an amide for protection and to modify its directing effect) or the newly introduced chloro group can help direct the second chlorination to the desired position.

While more steps are involved, this approach can offer a more predictable and controllable synthesis of the target molecule.

Q5: What is the best way to separate the this compound from its isomers?

A5: The separation of closely related isomers can be challenging. Here are a few techniques to consider:

  • Fractional Recrystallization: This is often the first method to try. The different isomers may have varying solubilities in a given solvent system. Experiment with a range of solvents and solvent mixtures to find conditions that allow for the selective crystallization of the desired 2,6-isomer.

  • Column Chromatography: Silica gel column chromatography can be effective. The polarity differences between the isomers, although small, may be sufficient for separation. A careful selection of the eluent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate.

  • Preparative HPLC: If the above methods fail to provide the desired purity, preparative high-performance liquid chromatography (HPLC) is a powerful, albeit more expensive, option for separating isomers.

Q6: How can I confirm the regiochemistry of my final product?

A6: Unambiguous structure determination is essential. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton on the aromatic ring will have a specific chemical shift and coupling pattern depending on its neighboring substituents.

    • ¹³C NMR: The number of signals and their chemical shifts in the aromatic region will be characteristic of the substitution pattern.

    • 2D NMR (COSY, HSQC, HMBC): These experiments can provide definitive evidence for the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the dichlorinated product.

  • X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography will provide the absolute proof of its structure.

Visualizing the Synthetic Challenges

G cluster_start Starting Material cluster_reaction Dichlorination cluster_products Potential Products 3-Methylbenzoic Acid 3-Methylbenzoic Acid Chlorinating Agent (e.g., NCS) Chlorinating Agent (e.g., NCS) 3-Methylbenzoic Acid->Chlorinating Agent (e.g., NCS) Reacts with 2,6-Dichloro (Desired) 2,6-Dichloro (Desired) Chlorinating Agent (e.g., NCS)->2,6-Dichloro (Desired) Forms 2,4-Dichloro 2,4-Dichloro Chlorinating Agent (e.g., NCS)->2,4-Dichloro 2,5-Dichloro 2,5-Dichloro Chlorinating Agent (e.g., NCS)->2,5-Dichloro Other Isomers Other Isomers Chlorinating Agent (e.g., NCS)->Other Isomers Over-chlorinated Over-chlorinated Chlorinating Agent (e.g., NCS)->Over-chlorinated Benzylic Chlorination Benzylic Chlorination Chlorinating Agent (e.g., NCS)->Benzylic Chlorination Lewis Acid (e.g., ZrCl₄) Lewis Acid (e.g., ZrCl₄) Lewis Acid (e.g., ZrCl₄)->Chlorinating Agent (e.g., NCS) Activates

Caption: Dichlorination of 3-methylbenzoic acid often leads to a mixture of products.

Summary of Key Parameters for Optimization

ParameterRecommendation for High RegioselectivityRationale
Chlorinating Agent N-Chlorosuccinimide (NCS)Milder and less prone to radical side reactions compared to Cl₂.
Catalyst Zirconium(IV) chloride (ZrCl₄)Reported to offer high selectivity under mild conditions.
Temperature 0 °C to room temperatureLower temperatures generally favor higher selectivity.
Stoichiometry 2.1-2.2 equivalents of NCSA slight excess ensures dichlorination without promoting over-chlorination.
Reaction Environment Anhydrous, inert atmosphere, darkPrevents catalyst deactivation and radical-mediated side reactions.

References

Technical Support Center: Overcoming Solubility Challenges with 2,6-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-Dichloro-3-methylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. Our goal is to provide you with a deep understanding of the underlying physicochemical principles and to offer practical, step-by-step strategies to achieve successful solubilization for your experiments.

Understanding the Challenge: Physicochemical Properties

This compound (CAS: 58671-77-5) is an aromatic carboxylic acid.[1][2] Its structure, featuring a chlorinated benzene ring, makes it inherently hydrophobic, while the carboxylic acid group provides a handle for pH-dependent solubility. Understanding its key properties is the first step in troubleshooting.

PropertyValue / ObservationImplication for Aqueous Solubility
Molecular Formula C₈H₆Cl₂O₂The molecule has a significant non-polar surface area due to the dichlorinated benzene ring.
Molecular Weight 205.04 g/mol Moderate molecular weight.[2]
Structure Aromatic Carboxylic AcidThe carboxyl group (-COOH) is ionizable. The solubility is therefore highly dependent on pH.[3]
pKa (estimated) ~1.5 - 2.5As a dichlorinated benzoic acid, it is a relatively strong acid.[4] At physiological pH (~7.4), it will be almost completely deprotonated (ionized).
Appearance White SolidIndicates strong crystal lattice energy, which must be overcome for dissolution.[4]

The primary challenge arises from the molecule's dual nature: a large, non-polar aromatic component that resists interaction with water, and an acidic functional group whose charge state is dictated by the solution's pH.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not dissolving in my neutral aqueous buffer?

At neutral pH (e.g., 7.4), the carboxylic acid group (with an estimated pKa well below this) is deprotonated, forming the negatively charged carboxylate salt. While this salt form is inherently more soluble than the neutral acid, the hydrophobicity of the dichlorinated aromatic ring can still limit solubility, especially at higher concentrations. The compound is least soluble at or below its pKa, where it is in its neutral, protonated form.

Q2: What is the quickest and most common method to dissolve this compound?

The most straightforward method is pH adjustment .[][6][7] By raising the pH of the aqueous medium with a base (like NaOH), you convert the insoluble carboxylic acid into its highly soluble carboxylate salt. This is often the first technique to try due to its simplicity and effectiveness.[8][9]

Q3: Can I use an organic solvent like DMSO first and then dilute it into my aqueous buffer?

Yes, this is a very common practice, particularly for preparing stock solutions. However, be cautious. The compound may precipitate out of the solution when the DMSO stock is diluted into an aqueous buffer if the final concentration of the compound exceeds its solubility limit in the final buffer/co-solvent mixture. This is often referred to as "crashing out." The final percentage of the organic solvent must be sufficient to maintain solubility.[]

In-Depth Troubleshooting Guide

This section addresses specific experimental hurdles in a detailed question-and-answer format, providing both the "how" and the "why" for each strategy.

Issue 1: My compound dissolves in alkaline water but precipitates when I adjust the pH back to my target experimental pH (e.g., pH 6.0-7.5). What is happening?

This is a classic pH-dependent precipitation scenario. You successfully dissolved the compound by converting it to its salt form at high pH. However, when you lower the pH back towards its pKa, you are re-protonating the carboxylate, converting it back to the less soluble neutral carboxylic acid form.

start Start with solid This compound high_ph Dissolve in aqueous solution with pH >> pKa (e.g., pH 9-10) using NaOH or KOH start->high_ph dissolved Compound is in soluble anionic (carboxylate) form: R-COO⁻ high_ph->dissolved adjust_ph Adjust pH downwards with acid (e.g., HCl) to target pH dissolved->adjust_ph target_ph Target pH adjust_ph->target_ph precipitate Precipitation Occurs! Compound converts back to insoluble neutral form: R-COOH target_ph->precipitate If Target pH is too low and concentration is too high

Caption: Relationship between pH adjustment and the solubility state of a carboxylic acid.

If your experimental pH is fixed and below the level required for full solubility, you must employ alternative strategies that do not rely solely on ionization.

  • Co-Solvents: Introduce a water-miscible organic solvent into your aqueous buffer before adding the compound.[] Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic portion of your molecule.[]

  • Surfactants (Micellar Solubilization): Incorporate a surfactant into your buffer at a concentration above its Critical Micelle Concentration (CMC). The surfactant molecules will form micelles, which are microscopic spheres with a hydrophobic core and a hydrophilic exterior. The this compound can be encapsulated within these hydrophobic cores, effectively solubilizing it in the bulk aqueous phase.[10][11][12]

  • Cyclodextrins (Inclusion Complexation): Use cyclodextrins, which are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13][14] The hydrophobic part of your compound can fit into this cavity, forming a water-soluble "inclusion complex."[14][15]

Issue 2: How do I choose the right solubilization strategy for my specific application?

The choice depends on the constraints of your experiment, such as allowable pH range, tolerance for organic solvents, and potential interference from excipients.

start Need to dissolve compound in aqueous buffer q_ph Is the final experimental pH flexible? start->q_ph ph_adjust Strategy 1: pH Adjustment q_ph->ph_adjust Yes q_solvent Are organic co-solvents permissible? q_ph->q_solvent No cosolvent Strategy 2: Co-Solvency (e.g., Ethanol, PEG) q_solvent->cosolvent Yes q_excipient Are non-ionic excipients acceptable? q_solvent->q_excipient No surfactant Strategy 3: Surfactants (e.g., Tween, Triton) q_excipient->surfactant Yes cyclodextrin Strategy 4: Cyclodextrins (e.g., HP-β-CD) q_excipient->cyclodextrin Yes fail Re-evaluate experiment or compound concentration q_excipient->fail No

Caption: Decision tree for selecting an appropriate solubilization method.

StrategyMechanismCommon AgentsProsCons
Co-Solvency Reduces bulk solvent polarity.Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG 400), DMSO.[]Simple to implement; can significantly increase solubility.[16]May affect biological activity or assay performance; potential for precipitation on dilution.
Micellar Solubilization Encapsulation in hydrophobic micelle cores.[11][17]Tween® 20/80, Triton™ X-100, Sodium Dodecyl Sulfate (SDS).Highly effective for very hydrophobic compounds; can improve stability.Surfactants can interfere with cell-based assays or protein binding; requires being above the CMC.[10]
Inclusion Complexation Forms a host-guest complex, shielding the hydrophobic drug.[14][15]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).Biocompatible; often used in pharmaceutical formulations; can enhance bioavailability.[13][15]Stoichiometry dependent; can be a more expensive option; may not be suitable for all molecular shapes.[18]

Detailed Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals.

Protocol 1: Solubilization by pH Adjustment

This method is ideal for preparing stock solutions or for use in experiments where a high pH is acceptable.

  • Weigh Compound: Accurately weigh the desired amount of this compound.

  • Add Aqueous Medium: Add a portion (e.g., 80%) of the final desired volume of high-purity water or a non-pH-sensitive buffer.

  • Basify: While stirring, add a suitable base (e.g., 1 M NaOH or KOH) dropwise. Monitor the pH with a calibrated pH meter.

  • Observe Dissolution: Continue adding base until the solid material is fully dissolved. The pH will likely need to be >8.0.

  • Final Volume Adjustment: Once dissolved, add the remaining water or buffer to reach the final target volume and confirm the final pH.

Protocol 2: Solubilization Using a Co-Solvent

This is a common method for cell culture media and other in vitro assays where a small amount of organic solvent is tolerated.

  • Prepare Co-solvent Buffer: Prepare your aqueous buffer containing the desired final percentage of the co-solvent. For example, for a 10% ethanol solution, mix 10 mL of absolute ethanol with 90 mL of your aqueous buffer.

  • Weigh Compound: Weigh the desired amount of this compound.

  • Dissolve in Co-solvent: For high concentrations, it may be easier to first dissolve the compound in a small amount of 100% co-solvent (e.g., DMSO, ethanol) to create a concentrated stock.

  • Dilute into Final Medium: Slowly add the stock solution from step 3 to the co-solvent buffer from step 1 while vortexing or stirring vigorously to avoid localized high concentrations that could cause precipitation. Ensure the final co-solvent concentration does not exceed tolerated limits for your assay.

Protocol 3: Solubilization Using Surfactants

This method is powerful for highly insoluble compounds or when organic solvents must be avoided.

cluster_0 Below CMC cluster_1 Above CMC cluster_micelle Micelle s1 s2 s3 s4 s5 m1 m1 m2 m2 m1->m2 m3 m3 m2->m3 m4 m4 m3->m4 m5 m5 m4->m5 m6 m6 m5->m6 m7 m7 m6->m7 m8 m8 m7->m8 m8->m1 drug Drug

Caption: Surfactant monomers self-assemble into a micelle above the CMC, encapsulating the drug.

  • Select Surfactant: Choose a non-ionic surfactant like Tween® 80 or Triton™ X-100 for biological applications.

  • Prepare Surfactant Solution: Prepare your aqueous buffer containing the surfactant at a concentration well above its CMC (e.g., 0.5-2% w/v).

  • Add Compound: Add the weighed this compound directly to the surfactant-containing buffer.

  • Aid Dissolution: Use sonication or gentle heating (if the compound is stable) to accelerate the encapsulation and dissolution process. The solution should become clear.

Protocol 4: Solubilization Using Cyclodextrins

This method is often used in drug formulation to improve solubility and bioavailability.[13][15]

cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Cyclodextrin Drug cd->complex:f0 Encapsulates drug Hydrophobic Drug drug->complex:f1 Forms Complex

Caption: A hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with high water solubility.

  • Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required solubility enhancement.

  • Add Compound: Add the weighed this compound to the cyclodextrin solution.

  • Equilibrate: Stir the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. The solution should clarify as the complex forms. This process is often slower than other methods.[19]

By systematically applying these principles and protocols, you can effectively overcome the solubility challenges presented by this compound and ensure reliable, reproducible results in your research.

References

Technical Support Center: Stabilizing 2,6-Dichloro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Dichloro-3-methylbenzoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the stabilization of these complex molecules. Our goal is to equip you with the knowledge to anticipate and overcome challenges in your experiments, ensuring the integrity and reproducibility of your results.

Introduction: The Stability Challenge of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its unique substitution pattern presents specific stability challenges. The two ortho-chloro substituents create significant steric hindrance around the carboxylic acid group, influencing its reactivity and susceptibility to degradation. Furthermore, the electronic effects of the chloro and methyl groups can impact the overall stability of the aromatic ring. This guide will delve into the factors affecting the stability of this compound and its derivatives, offering practical solutions to common problems encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound derivatives?

A1: The degradation of this compound derivatives is primarily influenced by a combination of environmental and chemical factors. These include:

  • pH: Both highly acidic and alkaline conditions can promote hydrolysis of derivatives or catalyze ring modifications. The stability of halogenated benzoic acids is often pH-dependent.[1][2][3][4][5]

  • Temperature: Elevated temperatures can lead to decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[6] While benzoic acid itself is relatively stable to heat, its derivatives can be more susceptible.

  • Light (Photodegradation): Aromatic compounds, especially halogenated ones, can be susceptible to photodegradation upon exposure to UV light.[7][8] This can lead to the formation of radical species and subsequent decomposition.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of unwanted byproducts through reactions with the aromatic ring or the methyl group.

  • Moisture (Hydrolysis): For derivatives such as esters or amides, the presence of water can lead to hydrolysis, cleaving the derivative back to the parent carboxylic acid. The steric hindrance from the two ortho-chloro groups can influence the rate of hydrolysis.

Q2: How do the ortho-chloro substituents affect the stability of the molecule?

A2: The two chloro atoms at the 2 and 6 positions exert significant steric and electronic effects:

  • Steric Hindrance: The bulky chlorine atoms sterically hinder the carboxylic acid group. This can slow down reactions involving the carboxyl group, such as esterification or amidation, but it can also influence the stability of such derivatives once formed. This steric congestion can also twist the carboxyl group out of the plane of the aromatic ring, affecting conjugation and reactivity.

  • Electronic Effects: Chlorine is an electron-withdrawing group via induction but an electron-donating group via resonance. The net effect is deactivation of the aromatic ring towards electrophilic substitution. These electronic effects are a key factor in the overall stability of the molecule.[9][10][11]

Q3: What are the best practices for the long-term storage of solid this compound?

A3: For optimal long-term stability of solid this compound, we recommend the following storage conditions based on general best practices for substituted aromatic acids:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential solid-state degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation, especially if trace impurities are present.
Light Amber vial or stored in the darkPrevents photodegradation.
Container Tightly sealed, non-reactive (glass)Prevents contamination and reaction with container material.

It is also crucial to date the container upon receipt and upon opening to track its history.[12][13][14][15][16]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable advice.

Issue 1: Low or inconsistent yields during synthesis or derivatization reactions.

  • Potential Cause: Steric hindrance from the ortho-chloro substituents is a likely culprit, slowing down the reaction rate. Additionally, moisture can decompose reagents.

  • Recommended Solutions:

    • Increase Reaction Time and/or Temperature: Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A modest increase in temperature can sometimes overcome the activation energy barrier.

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.[17] Handling reagents under an inert atmosphere can also be beneficial.

    • Optimize Stoichiometry: A slight excess of the derivatizing agent may be necessary to drive the reaction to completion.

Issue 2: Appearance of unknown impurities in your sample over time, as observed by HPLC or LC-MS.

  • Potential Cause: This is likely due to degradation. The nature of the impurity can provide clues to the degradation pathway.

  • Recommended Solutions:

    • Conduct a Forced Degradation Study: To identify potential degradation products, a forced degradation study is recommended.[18][19][20] This involves subjecting the compound to various stress conditions (acid, base, heat, light, oxidation) and analyzing the resulting mixtures.

    • Analytical Method Development: Develop a stability-indicating HPLC method that can resolve the parent compound from all potential degradation products.[21][22][23][24]

Issue 3: Poor peak shape or split peaks during HPLC analysis.

  • Potential Cause: If the mobile phase pH is close to the pKa of the carboxylic acid, both the ionized and non-ionized forms can exist, leading to peak distortion.

  • Recommended Solutions:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 1.5-2 units away from the pKa of your analyte to ensure it is in a single ionic form. For a carboxylic acid, this typically means a lower pH (e.g., adding a small amount of trifluoroacetic acid).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on a this compound derivative.

1. Sample Preparation:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
  • Photodegradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

3. Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.
  • Analyze all samples by a stability-indicating HPLC-UV or LC-MS method.

Protocol 2: General Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method.

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 230 nm
Injection Volume 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start Start with pure 2,6-dichloro-3-methylbenzoic acid derivative stock Prepare stock solution (e.g., 1 mg/mL) start->stock acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress conditions base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress conditions thermal Thermal Stress (105°C, solid) stock->thermal Expose to stress conditions photo Photodegradation (UV light) stock->photo Expose to stress conditions sampling Sample at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC/LC-MS Analysis sampling->hplc data Data Interpretation (Identify degradants) hplc->data

Caption: Workflow for a forced degradation study.

stability_factors cluster_factors Influencing Factors cluster_outcomes Potential Degradation Pathways compound This compound Derivative Stability pH pH compound->pH temp Temperature compound->temp light Light (UV) compound->light oxidants Oxidizing Agents compound->oxidants moisture Moisture compound->moisture hydrolysis Hydrolysis pH->hydrolysis decarboxylation Decarboxylation temp->decarboxylation photolysis Photolysis light->photolysis oxidation_path Oxidation oxidants->oxidation_path moisture->hydrolysis

Caption: Factors influencing the stability of this compound derivatives.

References

troubleshooting side reactions in the chlorination of 3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Chlorination of 3-Methylbenzoic Acid

A Guide for Senior Application Scientists

Welcome to the technical support center for the synthetic applications of 3-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of its chlorination. As your Senior Application Scientist, I've structured this resource to move beyond simple protocols and delve into the causality of reaction outcomes, providing you with the in-depth troubleshooting support needed to master this synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and foundational concepts regarding the chlorination of 3-methylbenzoic acid.

Q1: What are the primary types of chlorination that can occur with 3-methylbenzoic acid, and how are they controlled?

There are two distinct chlorination pathways for 3-methylbenzoic acid, dictated entirely by the reaction conditions. The key is to understand the mechanism you are targeting.

  • Electrophilic Aromatic Substitution (EAS): This pathway substitutes a hydrogen atom on the aromatic ring with a chlorine atom. It is promoted by the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) and must be conducted in the absence of UV light, typically at low to moderate temperatures.[1][2] The Lewis acid activates the chlorine molecule, making it a potent electrophile (Cl⁺) that can attack the electron-rich benzene ring.[3][4]

  • Free Radical Substitution: This pathway substitutes hydrogen atoms on the methyl side-chain. This reaction is initiated by UV light or high temperatures, which causes the homolytic cleavage of Cl₂ into highly reactive chlorine radicals (Cl•).[1][5] These radicals then abstract hydrogens from the benzylic position.

Q2: My goal is ring chlorination, but I'm detecting 3-(chloromethyl)benzoic acid in my product mixture. What is going wrong?

The presence of 3-(chloromethyl)benzoic acid is a clear indicator that a free-radical substitution mechanism is competing with your intended electrophilic aromatic substitution. This is almost always due to unintended initiation of the radical pathway.

  • Causality: The energy from UV light (including ambient sunlight from a window) or excessive heat provides the activation energy needed to generate chlorine radicals.[1][6] Once formed, these radicals will preferentially react with the weaker C-H bonds of the methyl group, which are more susceptible to homolytic cleavage than the C-H bonds on the aromatic ring.[1]

  • Solution: Ensure your reaction is completely shielded from light by wrapping the glassware in aluminum foil. Maintain strict temperature control and avoid localized overheating. The classic conditions for electrophilic substitution are often summarized as "catalyst, cold, and dark."[1]

Q3: I'm performing an electrophilic chlorination, but my analysis shows a mixture of several mono-chlorinated isomers. Why is the reaction not selective?

This is the most common challenge in this specific synthesis and stems from the conflicting directing effects of the two substituents on the benzene ring.

  • Mechanistic Insight: The -CH₃ (methyl) group is an activating, ortho, para-director, meaning it increases the electron density at positions 2, 4, and 6. The -COOH (carboxyl) group is a deactivating, meta-director, decreasing electron density at positions 2, 4, and 6. The activating methyl group's influence is generally dominant, favoring substitution at the positions ortho and para to it (positions 2, 4, and 6). However, the deactivating effect of the carboxyl group still plays a role, and substitution at position 5 (meta to the carboxyl group) can also occur. This electronic tug-of-war results in a mixture of isomers.

Q4: How can I minimize the formation of di- and tri-chlorinated products?

The formation of polychlorinated byproducts is a classic example of a consecutive reaction where the desired mono-chlorinated product reacts further.[7] This is primarily a matter of stoichiometry and reaction kinetics.

  • Controlling Factors:

    • Stoichiometry: Using a large excess of the chlorinating agent will inevitably drive the reaction toward multiple substitutions.

    • Reaction Time & Temperature: Longer reaction times and higher temperatures increase the probability of a second or third chlorination event occurring.

  • Troubleshooting:

    • Use a stoichiometric amount (or a slight deficit, e.g., 0.95 equivalents) of the chlorinating agent relative to the 3-methylbenzoic acid.

    • Add the chlorinating agent slowly over time to maintain a low instantaneous concentration.

    • Monitor the reaction closely using an appropriate technique (e.g., TLC, GC-MS) and quench the reaction as soon as the starting material is consumed to an acceptable level.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to solving specific, complex experimental problems.

Guide 1: Problem - Poor Regioselectivity and Undesired Isomer Ratios
  • Symptom: Your analytical data (HPLC, GC-MS) confirms the presence of multiple mono-chloro isomers (e.g., 3-methyl-2-chlorobenzoic acid, 3-methyl-4-chlorobenzoic acid, 3-methyl-5-chlorobenzoic acid, etc.) with no single isomer in high predominance.

  • Root Cause Analysis: The primary cause is the competing directing effects of the methyl and carboxyl groups. However, the choice of catalyst and reaction conditions can subtly alter the electronic and steric environment, thereby influencing the final isomer ratio.

  • Strategic Solutions:

    • Catalyst Screening: The nature of the Lewis acid can influence isomer distribution. While FeCl₃ is common, a systematic screen can reveal a more selective catalyst for your desired isomer. Anhydrous AlCl₃ is a stronger Lewis acid and may alter the product ratios.[8]

    • Temperature Optimization: Lowering the reaction temperature generally increases selectivity. At higher temperatures, there is enough energy to overcome the small activation energy differences between the pathways leading to different isomers, resulting in a more statistical, less selective mixture. Run a temperature gradient (e.g., -10°C, 0°C, 25°C) to find the optimal balance between reaction rate and selectivity.

    • Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates (sigma complexes) formed during the reaction. Experimenting with different non-protic solvents (e.g., dichloromethane, 1,2-dichloroethane, carbon disulfide) may shift the isomer distribution.

Data Summary: Isomer Distribution in a Related System

While direct data for 3-methylbenzoic acid is scarce in readily available literature, a patent for the chlorination of the closely related 4-methylbenzoyl chloride provides valuable insight into the expected regioselectivity.

Product IsomerReported Yield (%)
3-chloro-4-methylbenzoyl chloride84.9%
2-chloro-4-methylbenzoyl chloride0.1%
Dichloro-4-methylbenzoyl chloride2.2%
(Data adapted from patent WO2013015203A1)[9]

This data strongly suggests that chlorination ortho to the deactivating acyl group and meta to the activating methyl group is the major pathway. By analogy, for 3-methylbenzoic acid, the major products would likely be 3-methyl-4-chlorobenzoic acid and 3-methyl-6-chlorobenzoic acid.

Part 3: Experimental Protocols and Methodologies

Protocol 1: Optimized Electrophilic Ring Chlorination

This protocol is designed to favor mono-chlorination of the aromatic ring while minimizing side reactions.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet connected to a bubbler/scrubber system (to neutralize excess HCl gas). Crucially, wrap the entire apparatus in aluminum foil to exclude all light.

  • Reagent Preparation: Dissolve 3-methylbenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane). Charge the flask with the solution and the Lewis acid catalyst (e.g., anhydrous FeCl₃, 0.1 eq).

  • Reaction Execution: Cool the stirred suspension to 0°C using an ice bath. Prepare a solution of chlorine gas in the same anhydrous solvent or use a liquid chlorinating agent like sulfuryl chloride (1.0 eq) and add it to the dropping funnel.

  • Controlled Addition: Add the chlorinating agent dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Monitoring: Follow the reaction progress by periodically taking aliquots, quenching them with water, and analyzing by TLC or GC-MS.

  • Workup: Once the starting material is consumed, slowly pour the reaction mixture over crushed ice and water to quench the reaction and decompose the catalyst. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Analysis of Isomeric Products by HPLC

This method allows for the separation and quantification of the various chlorinated isomers.[10][11]

  • Sample Preparation: Prepare a standard solution of your crude product mixture in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., XBridge C18).

    • Mobile Phase: A gradient elution using acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is typically effective.[10]

    • Detection: UV detector set to a wavelength where the benzoic acid chromophore absorbs (e.g., 230-240 nm).

    • Flow Rate: 1.0 mL/min.

  • Analysis: Inject the sample and integrate the peak areas for each isomer. Relative percentages can be calculated from the peak areas (assuming similar response factors). For accurate quantification, individual standards of each isomer would be required.

Protocol 3: Purification by Recrystallization

This is a primary method for isolating the desired solid isomer from the crude product mixture.[12]

  • Solvent Selection: The key is to find a solvent system where the desired isomer has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in solution. Common solvents for benzoic acids include ethanol/water mixtures, acetic acid/water, or toluene.

  • Procedure: Dissolve the crude solid in the minimum amount of boiling solvent. If the solution is colored, you may add a small amount of activated carbon and hot filter.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. Check the purity by melting point and HPLC analysis.

Part 4: Visualization of Workflows and Mechanisms

Diagram 1: Troubleshooting Flowchart

This decision tree provides a logical path for identifying the source of common side reactions.

Troubleshooting_Chlorination start Analyze Crude Product Mixture (GC-MS, HPLC, NMR) q1 Is the primary side product on the methyl side-chain? start->q1 a1_yes Free-Radical Pathway Initiated q1->a1_yes Yes q2 Are multiple ring isomers present? q1->q2 No sol1 Solution: 1. Exclude ALL light (wrap in foil). 2. Maintain strict low-temperature control. 3. Check for radical initiator impurities. a1_yes->sol1 sol1->q2 a2_yes Poor Regioselectivity q2->a2_yes Yes q3 Are di-/poly-chlorinated products significant? q2->q3 No sol2 Solution: 1. Lower reaction temperature. 2. Screen different Lewis acid catalysts. 3. Optimize solvent system. a2_yes->sol2 sol2->q3 a3_yes Over-chlorination Occurred q3->a3_yes Yes end_node Proceed to Purification q3->end_node No sol3 Solution: 1. Use <= 1.0 eq of chlorinating agent. 2. Add agent slowly over time. 3. Monitor reaction and stop upon SM consumption. a3_yes->sol3 sol3->end_node

Caption: A logical workflow for diagnosing and solving common side reactions.

Diagram 2: Electrophilic Substitution Mechanism & Isomer Formation

This diagram illustrates how the benzene ring attacks the activated electrophile, leading to different possible intermediates and products.

EAS_Mechanism cluster_0 Step 1: Electrophile Activation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromatization Cl2 Cl-Cl Activated Cl-Cl---FeCl₃ (δ+)   (δ-) Cl2->Activated FeCl3 FeCl₃ FeCl3->Activated Attack Attack at C4/C6 position Activated->Attack Reactant 3-Methylbenzoic Acid Reactant->Attack π electrons attack δ+ Cl SigmaComplex Arenium Ion Intermediate (Resonance Stabilized) Attack->SigmaComplex Deprotonation [FeCl₄]⁻ removes proton SigmaComplex->Deprotonation Loss of H⁺ Products Isomeric Products (e.g., 3-methyl-4-chlorobenzoic acid) + HCl + FeCl₃ Deprotonation->Products

Caption: Mechanism of electrophilic chlorination leading to isomeric products.

References

Technical Support Center: Analytical Method Validation for 2,6-Dichloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical method validation of 2,6-Dichloro-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and robust troubleshooting support. Our focus is to empower you with the knowledge to develop, validate, and troubleshoot a reliable analytical method for this compound, ensuring data integrity and regulatory compliance.

Foundational Principles: The 'Why' of Method Validation

Analytical method validation is the cornerstone of quality control in the pharmaceutical industry. The objective is to demonstrate through documented evidence that an analytical procedure is fit for its intended purpose.[1] This process is not merely a checklist of experiments; it is a systematic evaluation of the method's performance characteristics to ensure it is reliable, reproducible, and accurate for the analysis of this compound in your specific sample matrix. Adherence to guidelines from the International Council for Harmonisation (ICH), particularly Q2(R2), is critical for regulatory acceptance.[1]

Proposed Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the technique of choice for non-volatile organic acids like this compound due to its robustness, sensitivity, and specificity.[1] Based on the analysis of structurally similar dichlorobenzoic acid isomers, the following reversed-phase HPLC (RP-HPLC) method is proposed as a starting point for your method development and validation.[2][3][4]

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[3]

Materials & Reagents:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3] A modern, high-purity, end-capped C18 column is recommended to minimize peak tailing.[5]

  • Mobile Phase A: 0.01 M Ammonium Acetate in water, adjusted to pH 2.5 with formic or phosphoric acid. Filter through a 0.45 µm membrane.[2][3][4]

  • Mobile Phase B: Methanol or Acetonitrile (HPLC grade).[3]

  • Diluent: Methanol/Water (50:50, v/v).

  • Reference Standard: this compound of known purity.

Chromatographic Conditions:

  • Gradient Elution: A scouting gradient (e.g., 5-95% B over 10-15 minutes) is recommended for initial method development to determine the optimal elution conditions.[6] A suggested starting gradient is provided in the table below.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV scan of the analyte (a starting point of 210 nm or 235 nm is suggested for dichlorobenzoic acids).[1][2][4]

  • Injection Volume: 10 µL.

Time (min)% Mobile Phase A% Mobile Phase B
0.05050
15.02080
20.02080
22.05050
30.05050
Table 1: Suggested Gradient Elution Program.

Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of diluent in a volumetric flask.[3]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range of your samples (e.g., 1-100 µg/mL).[3]

  • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a concentration within the calibration range. Filtration through a 0.45 µm syringe filter is recommended to prevent column clogging.[7][8]

The Validation Journey: A Step-by-Step Guide

The following sections detail the validation parameters as stipulated by ICH Q2(R2) guidelines. For each parameter, we explain its purpose and provide a protocol for its assessment.

System Suitability

Why it's important: System suitability testing is a crucial initial step to ensure that the chromatographic system is performing adequately on the day of analysis. It is a measure of the overall health and performance of your HPLC system.

Protocol:

  • Inject a working standard solution (e.g., at 100% of the target concentration) in replicate (typically 5 or 6 injections).

  • Evaluate the following parameters:

    • Tailing Factor (Asymmetry Factor): Should be ≤ 2.0 to ensure symmetrical peaks.[9]

    • Theoretical Plates (N): A measure of column efficiency. The value should be high (e.g., >2000) and consistent.

    • Relative Standard Deviation (%RSD) of Peak Area and Retention Time: Should be ≤ 2.0% for replicate injections.[1]

Specificity

Why it's important: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.

  • The method is considered specific if the peak for this compound is well-resolved from any degradation peaks and from any components in a blank (matrix without analyte). Peak purity analysis using a PDA detector can further support specificity.

Linearity and Range

Why it's important: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response over a defined range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be linear, accurate, and precise.

Protocol:

  • Prepare a series of at least five standard solutions of this compound over the desired concentration range (e.g., 50% to 150% of the target assay concentration).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[1]

Accuracy

Why it's important: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies.

Protocol:

  • Spike a blank sample matrix with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the analyte.

  • Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0%.[1]

Precision

Why it's important: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[1]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Why it's important: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are critical for the analysis of impurities.

Protocol:

  • These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio approach.

  • Signal-to-Noise Ratio: A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.

Robustness

Why it's important: Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage.

Protocol:

  • Deliberately vary critical method parameters one at a time, such as:

    • pH of the mobile phase (e.g., ± 0.2 units).

    • Column temperature (e.g., ± 5 °C).

    • Flow rate (e.g., ± 0.1 mL/min).

    • Organic composition of the mobile phase (e.g., ± 2%).

  • Analyze a standard solution under each modified condition and evaluate the impact on system suitability parameters.

  • The method is considered robust if the results remain within the acceptance criteria for system suitability.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Method Implementation Dev Develop HPLC Method Opt Optimize Parameters (Column, Mobile Phase, etc.) Dev->Opt SST System Suitability Testing Opt->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Routine Routine Analysis Report->Routine

Caption: A decision tree for troubleshooting peak tailing.

Q2: I'm seeing inconsistent retention times for my analyte. What should I investigate?

A2: Retention time shifts can be caused by several factors:

  • Inadequate Column Equilibration: If you are running a gradient, the column must be properly re-equilibrated to the initial mobile phase conditions before the next injection.

    • Solution: Ensure your gradient program includes a sufficient equilibration step at the end (typically 5-10 column volumes).

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH, can lead to retention time drift.

    • Solution: Prepare the mobile phase fresh daily and use a calibrated pH meter. Premixing the mobile phase components can also improve consistency.

  • Pump Issues: A malfunctioning pump or check valves can deliver an inconsistent mobile phase composition.

    • Solution: Check for pressure fluctuations. If observed, prime the pump and clean or replace the check valves.

  • Column Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant temperature.

Q3: My baseline is noisy. What are the common causes?

A3: A noisy baseline can interfere with the detection and quantification of your analyte. Common causes include:

  • Air Bubbles: Inadequately degassed mobile phase can introduce air bubbles into the system.

    • Solution: Degas the mobile phase before use using sonication or an in-line degasser.

  • Contaminated Mobile Phase: Impurities in the solvents or buffer salts can cause a noisy baseline.

    • Solution: Use high-purity, HPLC-grade solvents and reagents.

  • Detector Issues: A failing lamp in the UV detector can cause noise.

    • Solution: Check the lamp energy and replace it if necessary.

Frequently Asked Questions (FAQs)

Q1: Why is a low pH mobile phase recommended for this compound?

A1: this compound is a carboxylic acid. In a reversed-phase HPLC system, retention is primarily based on hydrophobic interactions. By using a mobile phase with a low pH (e.g., 2.5), the carboxylic acid group remains protonated (non-ionized). This makes the molecule more hydrophobic, leading to better retention and a more symmetrical peak shape on a C18 column. [10][11] Q2: Can I use an isocratic method instead of a gradient method?

A2: An isocratic method (constant mobile phase composition) can be used if you are only analyzing the main compound and any impurities have significantly different retention times. However, a gradient method is generally recommended during method development to elute all potential impurities and degradation products, some of which may be more or less retained than the main analyte.

Q3: What should I do if I don't see any peak for my analyte?

A3: First, confirm that your standard and sample solutions were prepared correctly. Check the detector wavelength to ensure it is appropriate for this compound. Verify the injection process and ensure the sample is being introduced into the system. If these are correct, your analyte may be very strongly or very weakly retained. In this case, a significant adjustment to the mobile phase composition (e.g., a much stronger or weaker organic solvent concentration) may be necessary.

Q4: How often should I perform system suitability tests?

A4: System suitability should be performed before starting any sequence of analyses. It is also good practice to inject a system suitability standard periodically during a long analytical run to ensure the system remains stable.

References

Technical Support Center: Scaling Up the Synthesis of 2,6-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichloro-3-methylbenzoic acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during laboratory and pilot-scale production. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure a robust and reproducible synthetic route.

Introduction to the Synthetic Challenge

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several practical challenges that can impact yield, purity, and scalability. The substitution pattern of the aromatic ring, with two ortho-chloro substituents to the carboxylic acid and a meta-methyl group, introduces steric hindrance and specific electronic effects that must be carefully managed throughout the synthetic sequence.

The most common and scalable synthetic approach involves a multi-step process starting from readily available 3-methylaniline. This route typically proceeds through the formation of the key intermediate, 2,6-dichloro-3-methylaniline, followed by a Sandmeyer reaction to introduce a nitrile group, and subsequent hydrolysis to the desired carboxylic acid. This guide will focus on troubleshooting and optimizing each of these critical stages.

Overall Synthetic Workflow

The logical workflow for the synthesis of this compound from 3-methylaniline is depicted below. Each step presents unique challenges that will be addressed in the subsequent sections.

Synthesis_Workflow A 3-Methylaniline B N-Acetyl-3-methylaniline A->B Acetylation C 2,6-Dichloro-N-acetyl-3-methylaniline B->C Chlorination D 2,6-Dichloro-3-methylaniline C->D Deacetylation E 2,6-Dichloro-3-methylbenzenediazonium Salt D->E Diazotization F 2,6-Dichloro-3-methylbenzonitrile E->F Sandmeyer Reaction (Cyanation) G This compound F->G Hydrolysis

Caption: Synthetic pathway from 3-methylaniline to this compound.

Part 1: Synthesis of 2,6-Dichloro-3-methylaniline - Troubleshooting and FAQ

The synthesis of the 2,6-dichloro-3-methylaniline intermediate is a critical stage that often dictates the overall efficiency of the process. The protection of the amine as an acetamide directs the chlorination to the ortho positions and prevents unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the acetylation of 3-methylaniline necessary before chlorination?

A1: Acetylation serves two primary purposes. First, the acetyl group is a bulky protecting group that directs the incoming electrophiles (chlorine) to the ortho positions (2 and 6) relative to the amino group due to steric hindrance. Second, it deactivates the aromatic ring, preventing over-chlorination and oxidation of the aniline, which are common side reactions with free amines.

Q2: What are the common side products during the chlorination of N-acetyl-3-methylaniline?

A2: The primary side products are monochlorinated species (2-chloro- or 6-chloro-N-acetyl-3-methylaniline) and isomers where chlorination has occurred at other positions, although this is less common due to the directing effect of the acetylamino group. Over-chlorination to trichloro-species can also occur if the reaction conditions are not carefully controlled.

Q3: I am observing low yields in the deacetylation step. What could be the cause?

A3: Incomplete hydrolysis of the acetamide is a common reason for low yields. This can be due to insufficient reaction time, temperature, or concentration of the acid or base catalyst. Additionally, degradation of the product can occur under harsh deprotection conditions. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Troubleshooting Guide: Synthesis of 2,6-Dichloro-3-methylaniline
Problem Potential Cause(s) Recommended Solution(s)
Low yield of N-acetyl-3-methylaniline Incomplete reaction; hydrolysis of acetic anhydride.Ensure the use of anhydrous conditions and a slight excess of acetic anhydride. Monitor the reaction to completion.
Formation of multiple chlorinated products Incorrect reaction temperature; inappropriate chlorinating agent.Maintain a low reaction temperature (typically 0-10 °C) during the addition of the chlorinating agent. N-Chlorosuccinimide (NCS) can offer better regioselectivity compared to chlorine gas.
Incomplete deacetylation Insufficient acid/base concentration or reaction time/temperature.Increase the concentration of the acid (e.g., HCl) or base (e.g., NaOH) and/or extend the reaction time. Gentle heating can also promote hydrolysis, but monitor for degradation.
Product degradation during deacetylation Harsh reaction conditions (high temperature or prolonged reaction time).Use milder deacetylation conditions if possible. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Difficulty in purifying 2,6-dichloro-3-methylaniline Presence of isomeric impurities.Purification can be achieved by steam distillation or column chromatography. The purity of the product at this stage is crucial for the success of the subsequent Sandmeyer reaction.

Part 2: Sandmeyer Reaction and Hydrolysis - Troubleshooting and FAQ

The conversion of 2,6-dichloro-3-methylaniline to the final product involves a diazotization, a copper-catalyzed cyanation (Sandmeyer reaction), and a final hydrolysis step. Each of these transformations is sensitive to reaction conditions and can be a source of yield loss.

Frequently Asked Questions (FAQs)

Q4: My diazotization reaction is not proceeding to completion. What are the likely reasons?

A4: Incomplete diazotization is often due to the temperature being too high (leading to decomposition of the diazonium salt), insufficient acid concentration, or an incorrect stoichiometry of sodium nitrite. The temperature should be strictly maintained between 0-5 °C.[1] The presence of excess nitrous acid should be confirmed with starch-iodide paper.[1]

Q5: I am getting a significant amount of phenol as a byproduct in my Sandmeyer reaction. How can I avoid this?

A5: The formation of phenols is a common side reaction that occurs when the diazonium salt reacts with water.[2] This is often exacerbated by allowing the diazonium salt solution to warm up before its addition to the copper(I) cyanide solution. It is critical to keep the diazonium salt solution cold and use it immediately after its preparation.

Q6: The hydrolysis of the nitrile is very slow. What can I do to speed it up?

A6: The hydrolysis of sterically hindered nitriles like 2,6-dichloro-3-methylbenzonitrile can be challenging. Both acidic and basic conditions can be employed. Under acidic conditions, using a higher concentration of a strong acid like sulfuric acid and elevated temperatures can increase the rate.[3] Under basic conditions, a strong base like sodium hydroxide or potassium hydroxide in a high-boiling solvent such as ethylene glycol can be effective. Microwave-assisted hydrolysis can also significantly reduce the reaction time.

Troubleshooting Guide: Sandmeyer Reaction and Hydrolysis
Problem Potential Cause(s) Recommended Solution(s)
Low yield in Sandmeyer reaction Premature decomposition of the diazonium salt; incomplete reaction with CuCN.Maintain a low temperature (0-5 °C) during diazotization and the addition of the diazonium salt to the CuCN solution. Ensure the CuCN solution is freshly prepared and active. The use of a phase-transfer catalyst can sometimes improve yields in biphasic systems.[2]
Formation of biaryl byproducts Radical side reactions, which are inherent to the Sandmeyer mechanism.While difficult to eliminate completely, ensuring a well-stirred, homogenous reaction mixture and maintaining the recommended temperature can help minimize these side products.[4]
Incomplete hydrolysis of the nitrile Steric hindrance; insufficient reaction time or temperature.Use more forcing conditions: higher concentration of acid/base, higher temperatures, or longer reaction times. Consider using microwave irradiation to accelerate the reaction.
Formation of amide intermediate Incomplete hydrolysis of the nitrile to the carboxylic acid.The hydrolysis proceeds via an amide intermediate.[5] To drive the reaction to completion, ensure sufficient water is present and extend the reaction time or increase the temperature.
Difficulty in purifying the final product Presence of unreacted nitrile or amide intermediate.Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) is a common and effective method for purifying benzoic acids.[6][7] Acid-base extraction can also be used to separate the acidic product from neutral impurities.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Dichloro-3-methylaniline

This protocol is a multi-step process starting from 3-methylaniline.[1]

Step 1: Acetylation of 3-Methylaniline

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylaniline (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain N-acetyl-3-methylaniline.

Step 2: Chlorination of N-Acetyl-3-methylaniline

  • Suspend N-acetyl-3-methylaniline (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent.

  • Cool the suspension to 0-10 °C.

  • Add N-chlorosuccinimide (2.2 eq) portion-wise over a period of 1-2 hours, ensuring the temperature remains below 15 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with a sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,6-dichloro-N-acetyl-3-methylaniline.

Step 3: Deacetylation to 2,6-Dichloro-3-methylaniline

  • Reflux the crude 2,6-dichloro-N-acetyl-3-methylaniline in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure. The crude product can be purified by steam distillation or column chromatography to yield pure 2,6-dichloro-3-methylaniline.

Protocol 2: Synthesis of this compound

This protocol outlines the conversion of 2,6-dichloro-3-methylaniline to the final product.[8][9]

Step 1: Diazotization of 2,6-Dichloro-3-methylaniline

  • In a beaker, prepare a solution of 2,6-dichloro-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C.

  • After the addition is complete, stir the mixture for an additional 15-20 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (should turn blue).

Step 2: Sandmeyer Reaction (Cyanation)

  • In a separate three-necked flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution under vigorous stirring. A thick precipitate may form.

  • After the addition is complete, slowly warm the reaction mixture to 50-60 °C and hold for 1-2 hours, or until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., toluene).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain crude 2,6-dichloro-3-methylbenzonitrile.

Step 3: Hydrolysis of 2,6-Dichloro-3-methylbenzonitrile

  • To the crude 2,6-dichloro-3-methylbenzonitrile, add a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux (around 120-140 °C) for 6-12 hours. Monitor the reaction by TLC or HPLC until the nitrile is consumed.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The solid precipitate is the crude this compound.

  • Filter the solid, wash thoroughly with cold water to remove any residual acid.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.[6][7]

Visualization of Key Processes

Troubleshooting Logic for Low Yield in Sandmeyer Reaction

Sandmeyer_Troubleshooting start Low Yield in Sandmeyer Reaction c1 Check Diazotization Step start->c1 c2 Check Sandmeyer Reaction Conditions start->c2 c3 Check Work-up and Purification start->c3 q1 Was diazotization temperature < 5 °C? c1->q1 q4 Was CuCN solution active? c2->q4 q6 Was extraction efficient? c3->q6 q2 Was excess nitrous acid confirmed? q1->q2 Yes s1 Decomposition of diazonium salt. Maintain 0-5 °C. q1->s1 No q3 Was diazonium salt used immediately? q2->q3 Yes s2 Incomplete diazotization. Ensure 1.1 eq NaNO2. q2->s2 No s3 Phenol formation. Use diazonium salt immediately. q3->s3 No q5 Was reaction temperature controlled? q4->q5 Yes s4 Low catalyst activity. Use freshly prepared CuCN. q4->s4 No s5 Side reactions. Control temperature during addition and heating. q5->s5 No q7 Was purification method appropriate? q6->q7 Yes s6 Product loss. Optimize extraction solvent and pH. q6->s6 No s7 Co-crystallization with impurities. Optimize recrystallization solvent. q7->s7 No

Caption: Troubleshooting flowchart for low yields in the Sandmeyer reaction.

References

Technical Support Center: Interpreting Complex NMR Spectra of 2,6-Dichloro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 2,6-dichloro-3-methylbenzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the structural elucidation of these molecules using Nuclear Magnetic Resonance (NMR) spectroscopy. The unique substitution pattern of these compounds often leads to complex and non-intuitive NMR spectra. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities with confidence.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the NMR analysis of this compound and its derivatives.

Why is the aromatic region of the ¹H NMR spectrum of this compound so complex?

The complexity arises from several factors inherent to the molecule's structure:

  • Asymmetric Substitution: The three substituents on the benzene ring (-COOH, -Cl, -Cl, -CH₃) create a highly asymmetric electronic environment. This results in distinct chemical shifts for the two remaining aromatic protons.

  • Restricted Rotation: The two bulky chlorine atoms flanking the carboxylic acid group can hinder its free rotation. This conformational rigidity can lead to through-space interactions and further differentiate the chemical environments of the aromatic protons.

  • Second-Order Effects: When the chemical shift difference between two coupled protons is small (on the order of their coupling constant), second-order effects (also known as strong coupling) can occur. This leads to non-first-order splitting patterns that are not easily interpretable by the simple n+1 rule, resulting in complex multiplets.

How do the substituents influence the chemical shifts of the aromatic protons?

The chemical shift of aromatic protons is influenced by the electronic effects of the substituents on the benzene ring.[1][2]

  • Carboxylic Acid (-COOH): This is an electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield).[1]

  • Chlorine (-Cl): Chlorine is an electronegative atom and is also considered electron-withdrawing via induction. This effect also contributes to the deshielding of the aromatic protons.

  • Methyl (-CH₃): The methyl group is an electron-donating group, which shields the aromatic protons, causing them to resonate at a lower chemical shift (upfield).[1]

The final chemical shift of each aromatic proton is a net result of these competing electronic effects, transmitted through the benzene ring.[3] Predicting the exact chemical shifts can be challenging and often requires computational methods or comparison with similar known compounds.[4][5][6][7]

What is the expected chemical shift for the carboxylic acid proton, and why is it sometimes not observed?

The carboxylic acid proton (-COOH) is typically a broad singlet found in the downfield region of the ¹H NMR spectrum, usually between 10-13 ppm.[8] Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water or other acidic protons in the sample.

This peak may not be observed for several reasons:

  • Rapid Exchange: In the presence of water (even trace amounts in the NMR solvent), the carboxylic acid proton can rapidly exchange with water protons. If the exchange rate is fast on the NMR timescale, the peak can broaden significantly and even disappear into the baseline.[9][10] A common troubleshooting step is to add a drop of D₂O to the NMR tube; the -COOH peak will disappear due to this exchange.

  • Sample Concentration: In very dilute samples, the concentration of intermolecularly hydrogen-bonded dimers is reduced, which can affect the chemical shift and peak shape.[11]

  • Solvent Effects: The choice of NMR solvent can influence the chemical shift and observation of the carboxylic acid proton. Protic solvents can facilitate exchange, while aprotic solvents like DMSO-d₆ are often better for observing labile protons.

How can I definitively assign the signals for the two aromatic protons?

unambiguous assignment of the two aromatic protons often requires two-dimensional (2D) NMR experiments.[12]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other.[13] While the two aromatic protons will show a cross-peak, this experiment alone may not be sufficient for assignment if both are part of complex multiplets.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, irrespective of through-bond coupling.[12][14] By observing a NOE correlation between one of the aromatic protons and the methyl protons, you can definitively assign that proton as H-4. The other aromatic proton would then be H-5.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away.[15][16] Correlations from the aromatic protons to specific quaternary carbons (like C-2, C-3, or C-6) can help in their assignment. For example, H-4 will show a correlation to C-2 and C-6, while H-5 will show a correlation to C-3.

II. Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during the spectral interpretation of this compound derivatives.

Problem 1: Overlapping and Indecipherable Aromatic Signals

Symptoms: The aromatic region of the ¹H NMR spectrum shows broad, overlapping multiplets that cannot be resolved or interpreted using simple splitting rules.

Causality: This is often due to a combination of similar chemical shifts for the two aromatic protons (H-4 and H-5) and the presence of second-order coupling effects. The small chemical shift difference leads to complex splitting patterns that deviate from simple doublets.

Troubleshooting Workflow

Caption: Troubleshooting workflow for overlapping aromatic signals.

Step-by-Step Protocol: 2D NMR for Aromatic Proton Assignment
  • ¹H-¹H COSY:

    • Purpose: To confirm that the two aromatic protons are indeed coupled to each other.

    • Procedure: Acquire a standard gradient-enhanced COSY spectrum.

    • Expected Result: A cross-peak connecting the two complex multiplets in the aromatic region.

  • ¹H-¹H NOESY/ROESY:

    • Purpose: To establish through-space proximity and definitively assign H-4.

    • Procedure: Acquire a 2D NOESY or ROESY spectrum with a mixing time appropriate for small molecules (typically 500-800 ms).

    • Expected Result: A cross-peak between the methyl proton singlet and one of the aromatic multiplets. This aromatic proton is H-4. The remaining aromatic multiplet is H-5.

  • ¹H-¹³C HMBC:

    • Purpose: To confirm assignments through long-range proton-carbon correlations.[17]

    • Procedure: Acquire a standard gradient-enhanced HMBC spectrum optimized for long-range couplings (typically 8-10 Hz).

    • Expected Result:

      • The methyl protons (~2.3 ppm) will show a correlation to C-2, C-3, and C-4.

      • H-4 will show correlations to C-2, C-3, C-5, and C-6.

      • H-5 will show correlations to C-1, C-3, C-4, and C-6.

      • The carboxylic acid proton (if visible) will show correlations to C-1, C-2, and C-6.

Problem 2: Ambiguous Methyl Proton Assignment

Symptom: The ¹H NMR spectrum shows a singlet in the methyl region (~2.3 ppm), but its assignment to the C-3 position needs confirmation, especially in derivatives with other potential methyl groups.

Causality: While the chemical shift is indicative, unambiguous assignment is crucial for structural confirmation.

Troubleshooting Workflow

Caption: Workflow for confirming methyl group assignment.

Step-by-Step Protocol: Using HMBC for Methyl Group Assignment
  • Acquire ¹H-¹³C HMBC Spectrum:

    • Purpose: To identify long-range couplings from the methyl protons to the carbon backbone.

    • Procedure: Set up a standard HMBC experiment.

    • Expected Result: The singlet corresponding to the methyl protons should show cross-peaks to the carbons at C-2, C-3, and C-4. The correlation to two adjacent quaternary carbons (C-2 and C-3) is a strong confirmation of its position.

Problem 3: Difficulty in Assigning Quaternary Carbons in the ¹³C NMR Spectrum

Symptom: The ¹³C NMR spectrum shows several signals for quaternary carbons (C-1, C-2, C-3, C-6) that are difficult to assign based on chemical shift alone.

Causality: The electronic effects of the substituents on the carbon chemical shifts can be complex, and predictive models may not always be accurate for such highly substituted systems.[18][19][20] The carbonyl carbon of the carboxylic acid is typically the most deshielded (165-185 ppm).[21][22][23]

Troubleshooting with HMBC

The HMBC experiment is the most powerful tool for assigning quaternary carbons. By observing which protons correlate to a specific quaternary carbon, its identity can be deduced.

Expected HMBC Correlations to Quaternary Carbons:

Quaternary CarbonCorrelating Protons
C-1 (-COOH) H-5, -COOH proton
C-2 (-Cl) H-4, Methyl protons
C-3 (-CH₃) H-4, H-5, Methyl protons
C-6 (-Cl) H-5, -COOH proton

By systematically analyzing these correlations, a complete and unambiguous assignment of all quaternary carbons can be achieved.

III. Data Tables for Reference

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table provides predicted chemical shifts for the parent compound, this compound. These values are a guide and may vary depending on the solvent and specific derivative.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Notes
-COOH ~11-13 (broad s)~168Chemical shift is highly solvent and concentration dependent.[10][11]
C1 -~132Quaternary carbon attached to -COOH.
C2 -~135Quaternary carbon attached to -Cl.
C3 -~138Quaternary carbon attached to -CH₃.
H4 ~7.4 (d)~130Coupled to H5.
H5 ~7.2 (d)~128Coupled to H4.
C6 -~130Quaternary carbon attached to -Cl.
-CH₃ ~2.3 (s)~20Singlet.

Predicted values are based on standard substituent effects and may require experimental verification.

Typical ¹H-¹H Coupling Constants
Coupling Type Typical Value (Hz)
J(H4-H5)Ortho7-9
J(H4-CH₃)Long-range< 1
J(H5-CH₃)Long-range< 1

IV. References

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  • PubMed. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. --INVALID-LINK--

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  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. --INVALID-LINK--

  • SciSpace. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. --INVALID-LINK--

  • ScienceDirect. (n.d.). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. --INVALID-LINK--

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). --INVALID-LINK--

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. --INVALID-LINK--

  • ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?. --INVALID-LINK--

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  • Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR?. --INVALID-LINK--

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  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. --INVALID-LINK--

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References

Validation & Comparative

A Comparative Guide to the Synthesis of 2,6-Dichloro-3-methylbenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dichloro-3-methylbenzoic acid is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its rigid, substituted aromatic structure makes it a valuable scaffold for introducing specific functionalities and controlling molecular conformation. The efficient and scalable synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and process development. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering insights into the practical considerations, underlying chemical principles, and expected outcomes of each approach. We will delve into three primary synthetic pathways, starting from readily available precursors: 2,6-dichloro-3-methylaniline, 2,6-dichlorotoluene, and 2,6-dichloro-3-methylbenzaldehyde.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthesis route for this compound is contingent on several factors, including the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. Below is a summary of the key performance indicators for the three most viable synthetic strategies.

ParameterRoute 1: From 2,6-Dichloro-3-methylanilineRoute 2: From 2,6-DichlorotolueneRoute 3: From 2,6-Dichloro-3-methylbenzaldehyde
Starting Material 2,6-Dichloro-3-methylaniline2,6-Dichlorotoluene2,6-Dichloro-3-methylbenzaldehyde
Key Transformations Diazotization, Sandmeyer Cyanation, HydrolysisSide-chain OxidationOxidation
Overall Yield Moderate to GoodModerateHigh
Scalability ModerateGoodExcellent
Key Reagents NaNO₂, H₂SO₄, CuCN, NaOH/H₂OCo/Mo/Br catalyst, H₂O₂, KMnO₄KMnO₄, Phase Transfer Catalyst
Primary Advantages Utilizes a common and often readily available aniline precursor.Starts from a relatively inexpensive toluene derivative.A straightforward, high-yielding final step.
Primary Disadvantages Multi-step process, use of toxic cyanide reagents, potential for diazonium salt instability.Can require a two-step oxidation process, catalyst system can be complex.Dependent on the availability of the aldehyde precursor.

Route 1: Synthesis from 2,6-Dichloro-3-methylaniline via Sandmeyer Reaction

This classical approach leverages the versatile chemistry of diazonium salts, which are generated from the corresponding aniline and subsequently converted to the nitrile via a copper-catalyzed Sandmeyer reaction. The nitrile is then hydrolyzed to the target carboxylic acid.

Mechanistic Rationale

The initial step is the diazotization of the primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid like sulfuric acid. This forms a highly reactive diazonium salt. The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[1][2] Copper(I) cyanide facilitates the conversion of the diazonium salt to an aryl radical with the loss of nitrogen gas. The aryl radical then reacts with the cyanide to form the benzonitrile. The final step is the hydrolysis of the nitrile to the carboxylic acid, which can be performed under acidic or basic conditions.

Experimental Protocol

Step 1: Diazotization of 2,6-Dichloro-3-methylaniline

  • In a well-ventilated fume hood, a solution of 2,6-dichloro-3-methylaniline (1 equivalent) in a suitable aqueous acid (e.g., 2 M H₂SO₄) is prepared in a reaction vessel and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (1.1 equivalents) in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Cyanation

  • In a separate vessel, a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.2 equivalents) in water is prepared and heated to 60-70 °C.

  • The cold diazonium salt solution is added slowly to the hot cyanide solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, the reaction mixture is heated at 80-90 °C for 1 hour to ensure complete reaction.

  • The mixture is then cooled to room temperature and extracted with a suitable organic solvent (e.g., toluene or dichloromethane).

  • The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2,6-dichloro-3-methylbenzonitrile.

Step 3: Hydrolysis of 2,6-Dichloro-3-methylbenzonitrile

  • The crude 2,6-dichloro-3-methylbenzonitrile is mixed with an excess of aqueous sodium hydroxide (e.g., 10-20% w/v).

  • The mixture is heated to reflux for several hours until the evolution of ammonia ceases, indicating the completion of hydrolysis.

  • The reaction mixture is cooled to room temperature and acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.

  • The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Visualization of the Pathway

Route 1 Aniline 2,6-Dichloro-3-methylaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, H₂SO₄ Nitrile 2,6-Dichloro-3-methylbenzonitrile Diazonium->Nitrile CuCN, NaCN Acid This compound Nitrile->Acid NaOH, H₂O, then H⁺

Caption: Synthesis of this compound from the corresponding aniline.

Route 2: Synthesis from 2,6-Dichlorotoluene via Side-Chain Oxidation

This route involves the oxidation of the methyl group of 2,6-dichlorotoluene. This can be a challenging transformation as the aromatic ring is deactivated by the two chlorine atoms. A two-step process, involving initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid, is often more practical than direct, single-step oxidation.

Mechanistic Rationale

The catalytic oxidation of 2,6-dichlorotoluene to 2,6-dichloro-3-methylbenzaldehyde can be achieved using a multi-component catalyst system, such as a combination of cobalt, molybdenum, and bromine salts, with an oxidant like hydrogen peroxide.[1] The catalyst system facilitates the generation of radical species that selectively attack the benzylic position of the methyl group. The resulting benzyl radical is then oxidized to the aldehyde. The subsequent oxidation of the aldehyde to the carboxylic acid is a more straightforward process and can be accomplished with a strong oxidizing agent like potassium permanganate.

Experimental Protocol

Step 1: Catalytic Oxidation of 2,6-Dichlorotoluene to 2,6-Dichloro-3-methylbenzaldehyde

  • To a solution of 2,6-dichlorotoluene (1 equivalent) in acetic acid, add catalytic amounts of cobalt(II) acetate, sodium molybdate, and sodium bromide.[1]

  • Heat the mixture to the desired reaction temperature (e.g., 60-100 °C).

  • Slowly add hydrogen peroxide (30% aqueous solution, 2-3 equivalents) to the reaction mixture over a period of several hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture and quench any excess hydrogen peroxide with a reducing agent (e.g., sodium bisulfite).

  • Extract the product into an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,6-dichloro-3-methylbenzaldehyde.

Step 2: Oxidation of 2,6-Dichloro-3-methylbenzaldehyde to this compound

  • This step follows the protocol outlined in Route 3.

Visualization of the Pathway

Route 2 Toluene 2,6-Dichlorotoluene Aldehyde 2,6-Dichloro-3-methylbenzaldehyde Toluene->Aldehyde Co/Mo/Br catalyst, H₂O₂ Acid This compound Aldehyde->Acid KMnO₄, PTC

Caption: Synthesis of this compound from 2,6-dichlorotoluene.

Route 3: Synthesis from 2,6-Dichloro-3-methylbenzaldehyde via Oxidation

This is the most direct route, assuming the starting aldehyde is available. The oxidation of an aldehyde to a carboxylic acid is a fundamental and typically high-yielding transformation in organic synthesis.

Mechanistic Rationale

The oxidation of 2,6-dichloro-3-methylbenzaldehyde can be efficiently carried out using potassium permanganate (KMnO₄) as the oxidizing agent. The reaction is often performed in a biphasic system with a phase-transfer catalyst (PTC) such as a quaternary ammonium salt.[3] The PTC facilitates the transfer of the permanganate ion from the aqueous phase to the organic phase where the aldehyde is dissolved, allowing the reaction to proceed at a reasonable rate under mild conditions.

Experimental Protocol

Oxidation of 2,6-Dichloro-3-methylbenzaldehyde

  • Dissolve 2,6-dichloro-3-methylbenzaldehyde (1 equivalent) and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.05 equivalents) in a suitable organic solvent (e.g., toluene or dichloromethane).

  • In a separate flask, prepare a solution of potassium permanganate (1.5-2 equivalents) in water.

  • Add the potassium permanganate solution to the organic solution and stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting aldehyde is consumed. The purple color of the permanganate will also disappear.

  • Upon completion, quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite) to destroy any excess permanganate and manganese dioxide.

  • Separate the aqueous and organic layers. Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and extract the product into an aqueous solution of sodium hydroxide.

  • Acidify the aqueous basic extract with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the solid product by filtration, wash with cold water, and dry.

Visualization of the Pathway

Route 3 Aldehyde 2,6-Dichloro-3-methylbenzaldehyde Acid This compound Aldehyde->Acid KMnO₄, Phase Transfer Catalyst

Caption: Synthesis of this compound from the corresponding aldehyde.

Conclusion and Recommendations

Each of the discussed synthetic routes to this compound presents a unique set of advantages and challenges.

  • Route 1 (from aniline) is a versatile method, particularly if a diverse range of aniline precursors is available. However, the use of highly toxic cyanide reagents and the handling of potentially unstable diazonium salts require stringent safety protocols.

  • Route 2 (from toluene) is attractive due to the low cost of the starting material. The main challenge lies in the selective and efficient oxidation of the deactivated methyl group. The two-step oxidation via the aldehyde is generally more reliable than a direct oxidation.

  • Route 3 (from aldehyde) is the most straightforward and often the highest-yielding approach. Its primary limitation is the commercial availability and cost of the starting aldehyde.

For laboratory-scale synthesis where the aldehyde is available, Route 3 is highly recommended due to its simplicity and high efficiency. For larger-scale production, Route 2 might be more cost-effective, provided the two-step oxidation process can be optimized for high yield and purity. Route 1 remains a viable option, especially in a research setting where the aniline is the most accessible starting material, but careful consideration of the safety aspects is paramount.

References

A Comparative Guide to the Structure-Activity Relationship of 2,6-Dichloro-3-methylbenzoic Acid Analogs as Plant Growth Regulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzoic Acids in Agriculture

Substituted benzoic acids represent a significant class of compounds in agricultural chemistry, primarily due to their ability to mimic the natural plant hormone auxin, indole-3-acetic acid (IAA). This mimicry allows them to function as potent herbicides and plant growth regulators.[1] By interfering with the normal auxin signaling pathways, these synthetic compounds can induce unregulated growth, leading to plant death, or be harnessed to modulate specific developmental processes. The 2,6-dichlorobenzoic acid scaffold has been a particularly fruitful starting point for the development of such compounds. This guide focuses on analogs of 2,6-dichloro-3-methylbenzoic acid, exploring how subtle modifications to this core structure can dramatically influence biological activity.

Core Structure and the Basis of Auxin-like Activity

The auxin-like activity of benzoic acid derivatives is fundamentally linked to their ability to interact with the auxin receptor complex, which includes the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.[2] The binding of an auxin or its analog to this receptor complex triggers the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that control cell division, elongation, and differentiation.

The general structural requirements for auxin activity in benzoic acid derivatives include a carboxylic acid group (or a group that can be readily converted to a carboxylic acid) and a specific substitution pattern on the aromatic ring that influences binding affinity and specificity to the receptor.

Structure-Activity Relationship Analysis: A Comparative Study

A key study by Zimmerman and Hitchcock laid the groundwork by demonstrating that halogen substituents on the benzene ring of benzoic acids significantly enhance their growth-regulating activity.[3] They also noted that the position and nature of the halogen are critical determinants of potency.

Subsequent research has further refined our understanding. A comparative study on the auxin activity of various dichloro- and trichlorobenzoic acids revealed important trends:

  • Position of Chlorine Atoms: The arrangement of chlorine atoms on the benzoic acid ring is paramount. For instance, 2,6-dichlorobenzoic acid itself shows some activity, but the substitution pattern in other isomers can lead to vastly different outcomes.

  • The Role of the Methyl Group: The presence and position of a methyl group, as in this compound, can modulate the molecule's steric and electronic properties, thereby influencing its fit within the auxin receptor's binding pocket.

  • Substituents at Other Positions: The introduction of other functional groups at the remaining positions of the benzene ring can further fine-tune the activity, selectivity, and metabolic stability of the analogs.

Comparative Data on Substituted Benzoic Acids

The following table summarizes qualitative and semi-quantitative data on the plant growth-regulating activity of various substituted benzoic acid analogs, drawing from foundational studies in the field. This comparative data highlights the key structural features that influence activity.

CompoundSubstitution PatternObserved Plant Growth-Regulating ActivityReference
2,6-Dichlorobenzoic acid 2,6-di-ClModerate auxin-like activity.[4]
2,3,6-Trichlorobenzoic acid 2,3,6-tri-ClHigh auxin-like activity, more active with kinetin.[5]
Dicamba (3,6-dichloro-2-methoxybenzoic acid) 2-OCH3, 3,6-di-ClHigh auxin activity, potent herbicide.[1][5]
Amiben (3-amino-2,5-dichlorobenzoic acid) 2,5-di-Cl, 3-NH2Good auxin activity, but less active with kinetin.[5]
Dinoben (3-nitro-2,5-dichlorobenzoic acid) 2,5-di-Cl, 3-NO2Moderate auxin activity.[5]
2-Methyl-5-nitrobenzoic acid 2-CH3, 5-NO2Capable of inducing stem curvature, a characteristic auxin response.[3]

Key Insights from the Comparative Data:

  • 2,6-Disubstitution: The presence of substituents at both the 2 and 6 positions appears to be a crucial feature for conferring auxin-like activity in many benzoic acid derivatives.

  • The "Ortho" Effect: Substituents at the ortho positions (2 and 6) can force the carboxylic acid group out of the plane of the benzene ring, which is believed to be important for receptor binding.

  • Influence of a Third Substituent: The addition of a third substituent, as seen in 2,3,6-trichlorobenzoic acid and Dicamba, can significantly enhance activity. The nature and position of this third group are critical. For example, the methoxy group in Dicamba contributes to its high potency.

  • Electronic Effects: The electronic properties of the substituents (electron-withdrawing or electron-donating) also play a role in modulating the acidity of the carboxylic acid and the overall electronic distribution of the molecule, which can affect receptor interaction.

Experimental Protocols for Assessing Auxin-like Activity

To quantitatively compare the activity of this compound analogs, standardized bioassays are essential. Below are detailed protocols for two common assays used to evaluate auxin-like activity.

Avena Coleoptile Curvature Test

This classic bioassay measures the ability of a compound to induce cell elongation, a hallmark of auxin activity.

Methodology:

  • Plant Material: Germinate oat (Avena sativa) seeds in the dark for 3-4 days until the coleoptiles are approximately 2-3 cm long.

  • Preparation: Under a dim red light, decapitate the coleoptiles by removing the apical 2-3 mm to eliminate the endogenous source of auxin.

  • Agar Block Preparation: Prepare 1.5% agar blocks and dissolve the test compounds (this compound analogs) at various concentrations in the molten agar. A control group with no test compound should also be prepared.

  • Application: Place a small agar block containing the test compound asymmetrically on one side of the cut surface of the decapitated coleoptile.

  • Incubation: Incubate the coleoptiles in the dark in a humid environment for 1.5 to 2 hours.

  • Measurement: Measure the angle of curvature of the coleoptile. The degree of bending is proportional to the auxin-like activity of the compound.

Root Growth Inhibition Assay

Auxins typically inhibit root elongation at higher concentrations. This assay is a sensitive method to quantify the potency of auxin analogs.

Methodology:

  • Plant Material: Sterilize and germinate Arabidopsis thaliana seeds on Murashige and Skoog (MS) agar plates.

  • Treatment: Prepare MS agar plates containing a range of concentrations of the this compound analogs. A control plate with no added compound is also required.

  • Transplanting: Once the radicles have emerged, transfer the seedlings to the treatment plates.

  • Incubation: Grow the plates vertically in a controlled environment chamber with a defined light/dark cycle and temperature.

  • Measurement: After a set period (e.g., 5-7 days), measure the length of the primary root.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. The data can be used to determine the IC50 (the concentration that causes 50% inhibition of root growth).

Visualizing the SAR Workflow and Auxin Signaling

To better understand the process of SAR analysis and the biological context of auxin action, the following diagrams are provided.

SAR_Workflow cluster_0 Compound Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Lead Lead Compound (this compound) Analogs Synthesis of Analogs (Varying substituents) Lead->Analogs Bioassays In vitro & In vivo Bioassays (e.g., Avena coleoptile, root inhibition) Analogs->Bioassays Data Quantitative Data Collection (e.g., IC50, % inhibition) Bioassays->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization (Design of more potent analogs) SAR->Optimization Optimization->Analogs Iterative Cycle

Caption: A generalized workflow for a structure-activity relationship (SAR) study.

Auxin_Signaling Auxin Auxin Analog (e.g., this compound analog) Receptor TIR1/AFB Receptor Complex Auxin->Receptor AuxIAA Aux/IAA Repressor Receptor->AuxIAA promotes binding Ub Ubiquitination AuxIAA->Ub Degradation Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF represses Proteasome 26S Proteasome Ub->Proteasome Proteasome->Degradation Gene Auxin-Responsive Genes ARF->Gene activates transcription Response Plant Growth Response (e.g., cell elongation, division) Gene->Response

Caption: A simplified diagram of the auxin signaling pathway.

Conclusion and Future Directions

The structure-activity relationships of this compound analogs are governed by a complex interplay of steric and electronic factors. The substitution pattern on the aromatic ring is a critical determinant of their auxin-like activity. While the existing literature provides a solid foundation, there is a clear need for more systematic and quantitative studies on a broader range of analogs of this compound. Such studies, employing high-throughput screening and detailed biochemical assays, would enable the development of more predictive QSAR models. These models, in turn, would facilitate the rational design of next-generation herbicides and plant growth regulators with improved potency, selectivity, and environmental profiles. The insights gained from these studies will be invaluable for researchers in agrochemistry and plant biology, as well as for professionals involved in the development of new agricultural technologies.

References

A Guide to the Spectroscopic Differentiation of 2,6-Dichloro-3-methylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development and materials science, the precise structural characterization of molecules is not merely a procedural step but a cornerstone of innovation and safety. Positional isomers, molecules with identical chemical formulas but different arrangements of atoms, can exhibit vastly different biological activities, toxicological profiles, and physical properties. This guide provides an in-depth spectroscopic comparison of 2,6-dichloro-3-methylbenzoic acid and two of its key isomers: 2,4-dichloro-3-methylbenzoic acid and 3,5-dichloro-2-methylbenzoic acid.

Due to the limited availability of publicly accessible, experimentally-derived spectra for these specific compounds, this guide will focus on a predictive analysis grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding how the unique electronic environment of each isomer influences its spectroscopic fingerprint, researchers can gain the necessary tools for their unambiguous identification.

The Isomers in Focus: Structural Differences

The core structure is a benzoic acid backbone substituted with two chlorine atoms and one methyl group. The variation in the placement of these substituents creates distinct chemical environments, which are the basis for their spectroscopic differentiation.

Diagram: Molecular Structures of Dichloromethylbenzoic Acid Isomers

G cluster_0 This compound cluster_1 2,4-Dichloro-3-methylbenzoic acid cluster_2 3,5-Dichloro-2-methylbenzoic acid 26d3m 26d3m 24d3m 24d3m 35d2m 35d2m

Caption: Chemical structures of the three dichloromethylbenzoic acid isomers.

Predictive Spectroscopic Comparison

The following sections detail the anticipated spectroscopic features for each isomer. These predictions are based on the well-established effects of electron-withdrawing groups (Cl) and electron-donating groups (CH₃) on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the local chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

The aromatic region (typically 7.0-8.5 ppm) of the ¹H NMR spectrum provides the most definitive clues. The number of signals, their chemical shifts, and their splitting patterns (multiplicity) are unique to each substitution pattern.

  • This compound: The two aromatic protons are adjacent to each other. We expect two signals, each a doublet, resulting from coupling to each other. The proton at C4 will be downfield (shifted to a higher ppm) compared to the proton at C5 due to the influence of the adjacent carboxylic acid group.

  • 2,4-Dichloro-3-methylbenzoic acid: This isomer also has two aromatic protons. They are on opposite sides of the ring (para to each other). We expect two singlets, as they are too far apart to couple significantly.

  • 3,5-Dichloro-2-methylbenzoic acid: This isomer also features two aromatic protons. They are meta to each other and will appear as two doublets with a small meta-coupling constant (J ≈ 2-3 Hz).

Table 1: Predicted ¹H NMR Spectral Data

IsomerAromatic Protons (Predicted δ, ppm)MultiplicityMethyl Protons (Predicted δ, ppm)Carboxylic Proton (Predicted δ, ppm)
This compound~7.4 (H5), ~7.6 (H4)Doublet, Doublet~2.4~11-13 (broad singlet)
2,4-Dichloro-3-methylbenzoic acid~7.5 (H6), ~7.8 (H5)Singlet, Singlet~2.5~11-13 (broad singlet)
3,5-Dichloro-2-methylbenzoic acid~7.6 (H4), ~7.7 (H6)Doublet (meta)~2.6~11-13 (broad singlet)

¹³C NMR spectroscopy reveals the number of unique carbon environments in the molecule. Due to the lower symmetry of these substituted rings, we expect a distinct signal for nearly every carbon atom.

  • Symmetry: All three isomers lack significant symmetry, meaning we expect 8 distinct signals: 6 for the aromatic carbons, 1 for the methyl carbon, and 1 for the carboxyl carbon.

  • Chemical Shifts: The carbon atom of the carboxylic acid (C=O) will be the most downfield, typically in the 165-175 ppm range[1]. The carbons bonded to the electron-withdrawing chlorine atoms will also be shifted downfield relative to unsubstituted benzene (~128.5 ppm). The methyl carbon will appear far upfield (~15-22 ppm)[2].

Table 2: Predicted ¹³C NMR Signal Count and Key Shifts

IsomerTotal Unique CarbonsCarboxyl C=O (δ, ppm)Methyl C (δ, ppm)Carbons bonded to Cl (δ, ppm)
This compound8~168~16~132 (C2), ~135 (C6)
2,4-Dichloro-3-methylbenzoic acid8~169~17~134 (C2), ~137 (C4)
3,5-Dichloro-2-methylbenzoic acid8~170~18~131 (C3), ~133 (C5)
Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of functional groups. While all three isomers will show the characteristic absorptions for a carboxylic acid, the "fingerprint region" below 1500 cm⁻¹ will contain subtle but significant differences.

  • Carboxylic Acid Group: All isomers will exhibit a very broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretch from ~1680-1720 cm⁻¹[3].

  • Fingerprint Region: The C-H out-of-plane bending vibrations (~700-900 cm⁻¹) and C-Cl stretching vibrations (~600-800 cm⁻¹) are highly diagnostic of the aromatic substitution pattern. Each isomer will have a unique combination of peaks in this region, providing a distinct fingerprint. For example, the pattern of C-H bends for a 1,2,3,4-tetrasubstituted ring (like 2,6-dichloro-3-methyl) will differ from that of a 1,2,3,4- (2,4-dichloro-3-methyl) or a 1,2,3,5-tetrasubstituted ring (3,5-dichloro-2-methyl).

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)

IsomerO-H Stretch (Carboxylic)C=O Stretch (Carboxylic)C-H Bending (Aromatic)C-Cl Stretch
This compound2500-3300 (broad)1690-1725Unique pattern~650-800
2,4-Dichloro-3-methylbenzoic acid2500-3300 (broad)1690-1725Unique pattern~650-800
3,5-Dichloro-2-methylbenzoic acid2500-3300 (broad)1690-1725Unique pattern~650-800
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. While all isomers share the same molecular weight, subtle differences in fragmentation can sometimes be observed.

  • Molecular Ion (M⁺): All three isomers have the chemical formula C₈H₆Cl₂O₂ and a molecular weight of approximately 204 g/mol . The molecular ion peak will therefore appear at an m/z of 204.

  • Isotopic Pattern: A crucial diagnostic feature will be the isotopic signature of the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for the molecular ion:

    • M⁺ (m/z 204): Contains two ³⁵Cl atoms.

    • [M+2]⁺ (m/z 206): Contains one ³⁵Cl and one ³⁷Cl atom.

    • [M+4]⁺ (m/z 208): Contains two ³⁷Cl atoms. The expected relative intensity ratio of these peaks is approximately 9:6:1 , which is a definitive indicator of a dichlorinated compound.

  • Fragmentation: Common fragmentation pathways for benzoic acids include the loss of •OH (M-17) and •COOH (M-45)[4][5]. The most abundant peak (base peak) is often the benzoyl cation [M-OH]⁺ at m/z 187. While the major fragments will be the same, the relative intensities of these fragment ions may vary slightly between isomers due to differences in the stability of the resulting ions.

Table 4: Predicted Mass Spectrometry Data

IsomerMolecular Ion (M⁺) m/zKey Isotope Peaks (m/z) and RatioMajor Fragment Ions (m/z)
All Isomers204204, 206, 208 (~9:6:1)187 [M-OH]⁺, 159 [M-COOH]⁺, 124 [M-COOH-Cl]⁺

Integrated Workflow for Isomer Identification

A logical workflow is essential for efficiently and accurately identifying an unknown isomer.

Diagram: Spectroscopic Workflow for Isomer Identification

workflow start Unknown Dichloromethyl- benzoic Acid Isomer ms 1. Mass Spectrometry (MS) start->ms ms_check Confirm MW = 204 Observe Cl2 Isotope Pattern (m/z 204, 206, 208) ms->ms_check ir 2. Infrared (IR) Spectroscopy ms_check->ir  Yes ir_check Confirm Carboxylic Acid (Broad O-H, Strong C=O) ir->ir_check nmr 3. NMR Spectroscopy (¹H and ¹³C) ir_check->nmr  Yes nmr_check Analyze Aromatic Region: - Two Doublets? - Two Singlets? - Two meta-Doublets? nmr->nmr_check iso1 Isomer is 2,6-Dichloro-3-methyl nmr_check->iso1 Two Doublets iso2 Isomer is 2,4-Dichloro-3-methyl nmr_check->iso2 Two Singlets iso3 Isomer is 3,5-Dichloro-2-methyl nmr_check->iso3 meta-Doublets

Caption: A logical workflow for identifying an unknown isomer using MS, IR, and NMR.

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the benzoic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher spectrometer.

    • Use a standard single-pulse experiment with a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • Use a wider spectral window (e.g., 0-220 ppm).

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine relative proton counts.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - GC/MS):

    • Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

    • Use a standard electron ionization (EI) source at 70 eV.

    • Scan a mass range from m/z 40 to 400.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak, the characteristic chlorine isotope pattern, and major fragment ions.

Conclusion

While sharing the same molecular formula, this compound and its isomers possess unique structural attributes that give rise to distinct spectroscopic fingerprints. The most definitive technique for their differentiation is ¹H NMR spectroscopy , where the splitting pattern and chemical shifts of the aromatic protons provide a clear and unambiguous signature for each substitution pattern. ¹³C NMR confirms the number of unique carbon environments, while IR spectroscopy validates the presence of the carboxylic acid functional group and provides a unique fingerprint based on substitution patterns. Finally, mass spectrometry confirms the molecular weight and the presence of two chlorine atoms through its characteristic isotopic cluster. By employing this multi-technique, predictive approach, researchers can confidently identify and characterize these critical isomeric compounds.

References

A Guide to the Inter-Laboratory Validation of an Analytical Method for 2,6-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the quantification of 2,6-Dichloro-3-methylbenzoic acid. This document is intended for researchers, scientists, and drug development professionals involved in analytical method development and validation. The content herein is structured to provide not only a procedural outline but also the scientific rationale behind the experimental design, ensuring a thorough understanding of the validation process in line with regulatory expectations.

Introduction: The Imperative of Inter-Laboratory Validation

The validation of an analytical method is a cornerstone of quality assurance in the pharmaceutical industry, ensuring that the method is suitable for its intended purpose.[1] While single-laboratory validation provides initial evidence of a method's performance, an inter-laboratory study is the ultimate test of its reproducibility and robustness.[2][3] By subjecting the method to the inherent variability of different laboratories—encompassing different analysts, instruments, and environments—we can establish a comprehensive and reliable assessment of its performance.[4][5] This guide will delineate a protocol for such a study for the analysis of this compound, a key intermediate in various synthetic processes.

The Analytical Method: A Proposed HPLC Protocol

In the absence of a standardized pharmacopeial method for this compound, the following reversed-phase HPLC (RP-HPLC) method is proposed based on established methodologies for similar halogenated benzoic acids.[6][7][8][9]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Rationale for Method Selection:

The choice of a C18 column provides a nonpolar stationary phase suitable for the retention of the moderately nonpolar this compound. The mobile phase composition is selected to achieve adequate retention and peak shape. The addition of phosphoric acid suppresses the ionization of the carboxylic acid group, enhancing its retention on the stationary phase. UV detection at 230 nm is chosen based on the expected absorbance maximum for this class of compounds.

Inter-Laboratory Validation Study Design

The inter-laboratory study is designed to assess the following key validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1).[10]

Validation Parameters and Acceptance Criteria:

Validation ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be free of interference from excipients and degradation products. Peak purity analysis should confirm homogeneity.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.80% to 120% of the target concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Mean recovery of 98.0% to 102.0% at three concentration levels.
Precision The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.- Repeatability (Intra-assay): RSD ≤ 2.0% - Intermediate Precision (Inter-assay): RSD ≤ 3.0% - Reproducibility (Inter-laboratory): RSD ≤ 5.0%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, and column temperature.

Experimental Protocols

A detailed, step-by-step methodology is crucial for the successful execution of an inter-laboratory study.

Sample Preparation and Distribution
  • Preparation of Validation Samples: A central laboratory will prepare homogeneous batches of samples at three concentration levels (low, medium, and high) spanning the proposed range.

  • Sample Blinding and Distribution: Samples will be coded to blind the participating laboratories to the concentration levels and distributed under controlled conditions to maintain sample integrity.

Analytical Procedure
  • Standard Solution Preparation: Each participating laboratory will prepare a stock solution of this compound reference standard and a series of calibration standards.

  • Sample Analysis: Each laboratory will analyze the validation samples in triplicate according to the proposed HPLC method.

  • Data Reporting: All raw data, including chromatograms, peak areas, and calculated concentrations, will be reported to the central coordinating laboratory for statistical analysis.

Visualization of the Validation Workflow

The following diagram illustrates the workflow of the inter-laboratory validation study.

Inter-Laboratory Validation Workflow cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (N≥5) Protocol Develop Validation Protocol Samples Prepare & Distribute Samples Protocol->Samples Lab_Analysis Method Execution & Data Collection Samples->Lab_Analysis Blinded Samples Data_Analysis Statistical Analysis of Results Report Generate Final Report Data_Analysis->Report Lab_Analysis->Data_Analysis Raw Data Submission

Caption: Workflow of the inter-laboratory validation study.

Data Presentation and Statistical Analysis

The data from all participating laboratories will be collated and analyzed to assess the performance of the analytical method.

Table 1: Hypothetical Inter-Laboratory Results for Accuracy and Precision

LaboratoryConcentration (mg/mL)Mean Recovery (%)Repeatability (RSD%)
Lab 1 0.899.50.8
1.0100.20.6
1.299.80.7
Lab 2 0.8101.21.1
1.0100.50.9
1.2101.01.0
Lab 3 0.898.91.3
1.099.31.1
1.298.71.2
Overall Mean 100.0
Reproducibility (RSD%) 1.5

Statistical Analysis:

Statistical analysis of the inter-laboratory data will be performed using appropriate methods, such as analysis of variance (ANOVA), to determine the intra- and inter-laboratory variability.[11][12] Outlier tests, such as Cochran's and Grubbs' tests, will be applied to identify any aberrant data.

Conclusion

A successful inter-laboratory validation study provides the highest level of assurance that an analytical method is robust, reliable, and transferable. By following the structured approach outlined in this guide, researchers and analytical scientists can confidently validate their methods for this compound, ensuring data integrity and compliance with regulatory standards. The collaborative nature of such a study also fosters standardization and harmonization of analytical practices across the scientific community.

References

comparing the efficacy of fungicides derived from 2,6-Dichloro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of Fungicides Derived from Chlorinated Benzoic Acids

A Comparative Analysis for Researchers and Agrochemical Professionals

As the demand for novel and effective fungicides continues to grow, the exploration of diverse chemical scaffolds is paramount. Among these, benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[1][2] This guide provides a comprehensive comparison of the efficacy of fungicides derived from chlorinated benzoic acids, with a particular focus on the structural class related to 2,6-Dichloro-3-methylbenzoic acid. While commercially prominent fungicides directly derived from this specific molecule are not widespread, this guide will delve into the broader class of chlorinated benzoic acids, synthesizing available data to inform future research and development.

We will explore the foundational principles of their fungicidal action, present available efficacy data, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug and pesticide development who are seeking to understand and harness the potential of this chemical class.

The Fungicidal Mechanism of Benzoic Acid Derivatives

The primary antifungal action of benzoic acid is attributed to its ability to disrupt the intracellular pH of fungal cells.[1][3] In its undissociated form, the molecule penetrates the fungal cell membrane. Once inside the higher pH of the cytoplasm, it dissociates, releasing protons and acidifying the cell's interior. This acidification inhibits crucial metabolic enzymes, particularly phosphofructokinase in the glycolytic pathway, leading to a depletion of ATP and ultimately, the cessation of growth.[3]

The substitution of the benzene ring with chlorine atoms can significantly modulate the lipophilicity and electronic properties of the benzoic acid molecule, which in turn can influence its uptake and intrinsic activity. Structure-activity relationship (SAR) studies have suggested that the position and number of chloro substituents can enhance antifungal efficacy.[2]

cluster_membrane Fungal Cell Membrane cluster_cytoplasm Cytoplasm (Higher pH) Undissociated Benzoic Acid (Outside) Undissociated Benzoic Acid (Outside) Undissociated Benzoic Acid (Inside) Undissociated Benzoic Acid (Inside) Undissociated Benzoic Acid (Outside)->Undissociated Benzoic Acid (Inside) Passive Diffusion Dissociated Benzoic Acid + H+ Dissociated Benzoic Acid + H+ Undissociated Benzoic Acid (Inside)->Dissociated Benzoic Acid + H+ Dissociation H+ H+ Intracellular Acidification Intracellular Acidification H+->Intracellular Acidification Enzyme Inhibition Enzyme Inhibition Intracellular Acidification->Enzyme Inhibition e.g., Phosphofructokinase Metabolic Disruption Metabolic Disruption Enzyme Inhibition->Metabolic Disruption Fungistatic/Fungicidal Effect Fungistatic/Fungicidal Effect Metabolic Disruption->Fungistatic/Fungicidal Effect

Caption: Proposed mechanism of action for benzoic acid fungicides.

Comparative Efficacy of Chlorinated Benzoic Acid Derivatives

Direct comparative studies on a wide range of chlorinated benzoic acid fungicides are limited in publicly accessible literature. However, we can synthesize data from various studies to provide an overview of their potential. Benzoic acid itself has demonstrated dose-dependent fungistatic activity against a variety of plant pathogens, including Alternaria solani, the causal agent of early blight in tomatoes.[4][5]

One study evaluated the in vitro growth inhibition of benzoic acid against several pathogenic fungi, including multiple Fusarium species, Rhizoctonia solani, and Verticillium dahliae. The results showed significant, concentration-dependent inhibition of mycelial growth for all tested fungi.[6][7] For instance, at a concentration of 0.8 mg/Petri dish, growth inhibitions of 79.56% for R. solani and 84% for V. dahliae were observed.[6]

Another study focused on the synthesis and antimicrobial evaluation of 2-chlorobenzoic acid derivatives. The findings indicated that these compounds exhibited notable antibacterial and antifungal activity, with Schiff's bases of 2-chlorobenzoic acid being particularly potent.[8]

Fungal PathogenHost/MediumEfficacy MeasurementResultReference
Alternaria solaniIn vitroMycelial Growth Inhibition90.9% inhibition at 100 ppm[5]
Fusarium moniliformeIn vitroMycelial Growth Inhibition85.9% inhibition at 1.2mg/dish[6]
Rhizoctonia solaniIn vitroMycelial Growth Inhibition79.56% inhibition at 0.8mg/dish[6]
Verticillium dahliaeIn vitroMycelial Growth Inhibition84% inhibition at 0.8mg/dish[6]
Candida albicansIn vitroMinimal Inhibitory Conc.MIC of 100 µg/mL for some derivatives[9]

Experimental Protocols for Efficacy Evaluation

To ensure the scientific rigor of fungicide efficacy studies, standardized and validated protocols are essential. Below are detailed methodologies for in vitro and in vivo evaluations.

In Vitro Efficacy: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is a fundamental in vitro assay to determine the fungistatic or fungicidal activity of a compound by measuring the inhibition of fungal mycelial growth.

Objective: To determine the concentration of the test compound that inhibits fungal growth by 50% (IC50).

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (9 cm)

  • Test compound (e.g., a chlorinated benzoic acid derivative)

  • Solvent for the test compound (e.g., DMSO, ethanol)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent at a high concentration.

  • Preparation of Amended Media: Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C. Add the required volume of the stock solution to the molten agar to achieve a series of desired final concentrations (e.g., 1, 10, 50, 100 ppm). Also, prepare a control medium containing the same amount of solvent used for the highest concentration of the test compound.

  • Pouring Plates: Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer. Place the disc, mycelium-side down, in the center of each Petri dish.[10]

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal colony in the control plate has reached the edge of the plate.[10]

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • % Inhibition = [(C - T) / C] x 100

    • Where C is the average colony diameter in the control plates and T is the average colony diameter in the treated plates.[10]

  • IC50 Determination: Plot the percentage of inhibition against the log of the compound's concentration to determine the IC50 value.

A Prepare Stock Solution of Test Compound B Prepare Fungicide-Amended Growth Media at Various Concentrations A->B C Pour Media into Sterile Petri Dishes B->C D Inoculate Center of Each Plate with a Fungal Mycelial Disc C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameter Periodically E->F G Calculate Percentage of Mycelial Growth Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the in vitro mycelial growth inhibition assay.

In Vivo Efficacy: Greenhouse Trial

Greenhouse trials are crucial for evaluating the efficacy of a fungicide under controlled environmental conditions that mimic a production setting.[11][12]

Objective: To assess the ability of a test compound to prevent or cure a fungal disease on a host plant.

Materials:

  • Healthy, susceptible host plants of uniform size and age

  • Culture of the pathogenic fungus for inoculum preparation

  • Test compound formulated for application (e.g., as a spray or drench)

  • Spraying equipment

  • Greenhouse with controlled temperature, humidity, and lighting

  • Positive control (a commercial fungicide with known efficacy)

  • Negative control (untreated)

Procedure:

  • Plant Propagation and Acclimatization: Grow a sufficient number of healthy plants in pots. Ensure they are well-established and actively growing before the start of the trial.

  • Experimental Design: Arrange the plants in a randomized complete block design to minimize the effects of environmental variability within the greenhouse.[13] Include multiple replications for each treatment.

  • Fungicide Application: Apply the test compound at various doses. Include a positive control and a negative control. Applications can be prophylactic (before inoculation) or curative (after inoculation), depending on the objective of the study.

  • Inoculum Preparation and Plant Inoculation: Prepare a spore suspension or mycelial slurry of the pathogen at a known concentration. Inoculate the plants uniformly. For many foliar pathogens, this involves spraying the inoculum onto the leaves until runoff.

  • Incubation and Disease Development: Place the inoculated plants in a high-humidity environment for a period sufficient to allow for infection and disease development. The specific conditions will depend on the pathogen and host.

  • Data Collection: Assess disease severity at regular intervals. This can be done by visually estimating the percentage of leaf area affected or by using a disease rating scale.

  • Data Analysis: Analyze the disease severity data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.[13] Calculate the percentage of disease control for each treatment relative to the negative control.

A Propagate and Acclimatize Host Plants B Arrange Plants in a Randomized Complete Block Design A->B C Apply Fungicide Treatments (Test Compound, Positive & Negative Controls) B->C D Inoculate Plants with Pathogen C->D E Maintain Optimal Conditions for Disease Development D->E F Assess Disease Severity at Regular Intervals E->F G Statistically Analyze Data and Calculate Disease Control F->G

Caption: General workflow for an in vivo greenhouse fungicide efficacy trial.

Conclusion and Future Directions

While fungicides directly derived from this compound are not yet prominent, the broader class of chlorinated benzoic acids represents a promising area for the discovery of new antifungal agents. The foundational mechanism of intracellular pH disruption is well-understood, and the modulation of this activity through halogenation and other substitutions offers a clear path for chemical synthesis and optimization.

The protocols detailed in this guide provide a robust framework for the systematic evaluation of novel benzoic acid derivatives. Future research should focus on synthesizing and screening a wider array of these compounds against a diverse panel of plant pathogenic fungi. By combining rational design, systematic screening, and rigorous in vivo testing, it is possible to unlock the full potential of this versatile chemical class in the ongoing effort to protect global agriculture from fungal diseases.

References

A Comparative Guide to Antibody Cross-Reactivity for 2,6-Dichloro-3-methylbenzoic Acid Derivatives: A Dicamba Case Study

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the principles and methodologies involved in the development and characterization of antibodies against small aromatic carboxylic acids, a class of molecules that includes herbicides and drug precursors. Due to the limited publicly available data on antibodies specifically targeting 2,6-Dichloro-3-methylbenzoic acid, this guide will use the extensively studied and structurally similar herbicide, Dicamba (3,6-dichloro-2-methoxybenzoic acid), as a primary case study. By examining the cross-reactivity of anti-Dicamba antibodies, we can derive valuable insights and establish a framework for the development of specific immunoassays for other related compounds.

This guide is intended for researchers, scientists, and drug development professionals who are engaged in the development of immunochemical detection methods for small molecules. We will delve into the intricacies of hapten design, antibody production, and immunoassay development, with a strong emphasis on the critical assessment of antibody specificity through cross-reactivity studies.

The Challenge of Small Molecule Immunogenicity

Small molecules, such as this compound and Dicamba, are generally not immunogenic on their own, meaning they cannot elicit an immune response to produce antibodies.[1][2] To overcome this, a process involving the use of "haptens" is employed. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein.

The initial and most critical step in developing an immunoassay for a small molecule is the design and synthesis of a suitable hapten. The structure of the hapten, particularly the point of attachment of a linker to the carrier protein, plays a pivotal role in determining the specificity of the resulting antibodies.[3] The regions of the hapten molecule that are distal to the conjugation site are more likely to be recognized as antigenic determinants by the immune system.

Workflow for Immunogen Preparation

The generation of an immune response against a small molecule requires its covalent conjugation to a larger carrier protein, thereby creating an immunogen. The following diagram illustrates the typical workflow for preparing a small molecule immunogen.

Immunogen_Preparation cluster_0 Hapten Synthesis cluster_1 Carrier Protein cluster_2 Conjugation cluster_3 Purification & Characterization Hapten Target Small Molecule (e.g., this compound) Modification Chemical Modification (Introduction of a linker arm) Hapten->Modification Activated_Hapten Activated Hapten (with a reactive group) Modification->Activated_Hapten Conjugation Hapten-Protein Conjugation Reaction Activated_Hapten->Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugation Purification Purification (e.g., Dialysis) Conjugation->Purification Characterization Characterization (e.g., MALDI-TOF) Purification->Characterization Immunogen Immunogen (Hapten-Protein Conjugate) Characterization->Immunogen Competitive_ELISA cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Well1 Antibody-Coated Well Analyte1 Few Analyte Molecules Labeled_Analyte1 Many Labeled Analyte Molecules Binding1 High Signal Well2 Antibody-Coated Well Analyte2 Many Analyte Molecules Labeled_Analyte2 Few Labeled Analyte Molecules Binding2 Low Signal

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Activity of 2,6-Dichloro-3-methylbenzoic Acid-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey from a promising molecule in a test tube to a viable therapeutic in a living system is fraught with challenges. A critical step in this journey is understanding the correlation between a compound's activity in vitro—within a controlled laboratory setting—and its efficacy in vivo—within a complex biological organism. This guide provides a detailed comparative analysis of compounds derived from 2,6-dichloro-3-methylbenzoic acid, with a particular focus on the well-characterized non-steroidal anti-inflammatory drug (NSAID), Meclofenamic Acid. As researchers and drug development professionals, a nuanced understanding of this in vitro-in vivo translation is paramount for making informed decisions in preclinical development.

Introduction to this compound Derivatives

The this compound scaffold serves as a foundational structure for a variety of biologically active molecules. The strategic placement of chloro and methyl groups on the phenyl ring influences the compound's steric and electronic properties, which in turn dictates its interaction with biological targets. One of the most prominent derivatives is Meclofenamic Acid, chemically known as 2-[(2,6-dichloro-3-methylphenyl)amino]benzoic acid.[1] Initially developed as a potent inhibitor of prostaglandin synthesis, its therapeutic applications have expanded beyond anti-inflammatory effects to include promising anticancer activities.[1][2][3] This guide will dissect the experimental data that bridges the in vitro and in vivo activities of this class of compounds, primarily focusing on their anti-inflammatory and anticancer properties.

The Anti-Inflammatory Profile: From Enzyme Inhibition to Physiological Response

The hallmark of many benzoic acid derivatives, including Meclofenamic Acid, is their anti-inflammatory action, primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key players in the synthesis of pro-inflammatory prostaglandins.[1][4]

In Vitro Assessment of Anti-Inflammatory Activity

The initial screening of anti-inflammatory potential typically involves cell-free enzyme assays and cell-based models. These assays provide a quantitative measure of a compound's ability to inhibit specific molecular targets and cellular processes involved in inflammation.

A new derivative of meclofenamic acid, compound 7, demonstrated potent in vitro anti-inflammatory activity with an IC50 value of 0.07 µM.[5] In cellular assays, it significantly reduced the levels of pro-inflammatory cytokines IL-6 and NF-κB by 62.99% and 59.13%, respectively.[5]

Table 1: In Vitro Anti-Inflammatory Activity of a Meclofenamic Acid Derivative

CompoundAssayTarget/MarkerResultReference
Compound 7Enzyme InhibitionCOXIC50 = 0.07 µM[5]
Compound 7Cell-based AssayIL-6 Reduction62.99%[5]
Compound 7Cell-based AssayNF-κB Reduction59.13%[5]
In Vivo Evaluation of Anti-Inflammatory Efficacy

The promising in vitro results necessitate validation in a living organism to account for complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced rat paw edema model is a standard acute inflammation assay used for this purpose.

Amide derivatives of meclofenamic acid have been synthesized and evaluated for their in vivo anti-inflammatory activity.[6] One such derivative, TSN4, which features an N-4-methoxybenzyl moiety, exhibited a 72.8% inhibition of paw edema, outperforming the parent meclofenamic acid (56.75% inhibition).[6] This demonstrates a successful translation and even improvement of anti-inflammatory efficacy from the parent compound in an in vivo setting.

Table 2: In Vivo Anti-Inflammatory Activity of Meclofenamic Acid and its Derivative

CompoundAnimal ModelAssayDose% Inhibition of EdemaReference
Meclofenamic AcidRatCarrageenan-induced paw edema-56.75%[6]
TSN4 (Amide Derivative)RatCarrageenan-induced paw edema-72.8%[6]
Experimental Workflow: From In Vitro Inhibition to In Vivo Efficacy

The logical progression from identifying a potential anti-inflammatory agent to confirming its in vivo efficacy is a multi-step process.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation enz_assay Enzyme Inhibition Assay (e.g., COX-2) cell_assay Cell-based Assay (e.g., LPS-stimulated macrophages) enz_assay->cell_assay Confirm cellular activity cytokine_quant Cytokine Quantification (e.g., IL-6, TNF-α) cell_assay->cytokine_quant Measure inflammatory markers animal_model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) cytokine_quant->animal_model Lead compound selection treatment Compound Administration animal_model->treatment measurement Measurement of Edema and Biomarkers treatment->measurement histology Histopathological Analysis measurement->histology

Caption: Workflow for evaluating anti-inflammatory compounds.

The Anticancer Profile: From Cytotoxicity to Tumor Regression

Beyond their anti-inflammatory properties, meclofenamic acid and its analogs have demonstrated significant potential as anticancer agents.[1] This dual activity makes them particularly interesting candidates for drug repurposing and development.

In Vitro Cytotoxicity Against Cancer Cell Lines

The initial step in evaluating the anticancer potential of a compound is to assess its cytotoxicity against various cancer cell lines. This provides insights into its potency and selectivity.

Meclofenamic acid has been shown to be significantly cytotoxic to uterine cervical cancer (UCC) cell lines, including HeLa, VIPA, INBL, and SiHa, with 50-90% cell death observed at a concentration of 100 µM.[2][7] It also exhibited high cytotoxicity in both androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines.[3][8]

Table 3: In Vitro Cytotoxicity of Meclofenamic Acid in Cancer Cell Lines

Cell LineCancer TypeConcentration (µM)% Cell DeathReference
HeLa, VIPA, INBL, SiHaUterine Cervical10050-90%[2][7]
LNCaPProstate (Androgen-dependent)VariesHigh[3][8]
PC3Prostate (Androgen-independent)VariesHigh[3][8]
In Vivo Antitumor Efficacy in Murine Models

The promising in vitro cytotoxicity of meclofenamic acid has been successfully translated into in vivo antitumor effects in preclinical animal models.

In murine models of UCC, meclofenamic acid significantly reduced tumor growth and increased survival.[2][7] Similarly, in a nude-mouse model of human androgen-independent prostate cancer (PC3 xenograft), meclofenamic acid at doses of 5 and 10 mg/kg/day for 25 days significantly reduced tumor growth and prolonged survival, with some cases of complete tumor regression at the higher dose.[3][8] Histological analysis of these tumors revealed reduced cellular proliferation and tumor vascularity.[9][10]

Table 4: In Vivo Antitumor Activity of Meclofenamic Acid

Cancer TypeAnimal ModelDoseOutcomeReference
Uterine Cervical CancerImmunodeficient & Immunocompetent Mice-Significant reduction in tumor growth, increased survival[2][7]
Prostate Cancer (Androgen-independent)Nude Mice (PC3 xenograft)5-10 mg/kg/daySignificant reduction in tumor growth, prolonged survival, some tumor regression[3][8]
Signaling Pathways Implicated in Anticancer Activity

The anticancer effects of meclofenamic acid are multifactorial. While COX inhibition plays a role, other mechanisms are also involved.[1]

G cluster_pathways Cellular Effects MA Meclofenamic Acid COX COX Inhibition MA->COX Apoptosis Apoptosis ↑ MA->Apoptosis Proliferation Cell Proliferation ↓ MA->Proliferation Angiogenesis Angiogenesis ↓ MA->Angiogenesis PG_synth Prostaglandin Synthesis ↓ COX->PG_synth

Caption: Proposed anticancer mechanisms of Meclofenamic Acid.

Detailed Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. Below are representative protocols for the key assays discussed.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells (e.g., HeLa, PC3) in 96-well plates at a density of 2 x 10³ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., Meclofenamic Acid) to the wells and incubate for an additional 24-72 hours.

  • MTT Addition: Add MTT (3-[4,5-dimethyl-thiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., PC3) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth Monitoring: Monitor the mice regularly and measure tumor volume using calipers.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., Meclofenamic Acid) or vehicle control daily via a suitable route (e.g., intraperitoneal injection).

  • Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and histological analysis.

Conclusion and Future Directions

The journey of this compound-based compounds, exemplified by Meclofenamic Acid, from in vitro assays to in vivo models underscores the importance of a multi-faceted evaluation approach. The data presented herein demonstrates a strong correlation between the in vitro anti-inflammatory and cytotoxic activities and the in vivo efficacy of these compounds. While Meclofenamic Acid itself presents a compelling case for drug repurposing, the broader chemical scaffold holds significant promise for the development of novel therapeutics with dual anti-inflammatory and anticancer properties.

Future research should focus on synthesizing and evaluating novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the molecular mechanisms underlying their anticancer effects, beyond COX inhibition, will be crucial for identifying predictive biomarkers and patient populations most likely to benefit from these therapies. The continued integration of robust in vitro and in vivo models will be instrumental in translating these promising laboratory findings into clinically effective treatments.

References

A Comparative Environmental Risk Profile of Substituted Benzoic Acids: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted benzoic acids are fundamental scaffolds in the synthesis of a vast array of pharmaceuticals, agrochemicals, and industrial compounds. Their widespread application necessitates a thorough understanding of their environmental fate and potential ecological impact. This guide provides a comparative analysis of the environmental impact of key substituted benzoic acids, focusing on their biodegradability, aquatic toxicity, and bioaccumulation potential. We will delve into the underlying mechanisms that govern these properties and provide standardized experimental protocols for their assessment, empowering researchers to make informed decisions in the development of greener and more sustainable chemical entities.

The Influence of Substituents on Environmental Fate: A Mechanistic Overview

The environmental profile of a substituted benzoic acid is intricately linked to the nature and position of the functional groups on the benzene ring. These substituents modulate the molecule's electronic properties, steric hindrance, and lipophilicity, which in turn dictate its susceptibility to microbial degradation, its toxicity to aquatic life, and its tendency to accumulate in organisms.

Electron-withdrawing groups, such as nitro (-NO2) and chloro (-Cl) groups, increase the acidity of the benzoic acid derivative. This is due to their inductive and resonance effects, which stabilize the carboxylate anion. Conversely, electron-donating groups, like amino (-NH2) and hydroxyl (-OH) groups, tend to decrease acidity. These electronic modifications have profound implications for the molecule's interaction with biological systems and its persistence in the environment.

Comparative Analysis of Environmental Impact

To facilitate a clear comparison, this section summarizes the available data on the biodegradability, aquatic toxicity, and bioaccumulation potential of representative aminobenzoic, chlorobenzoic, hydroxybenzoic, and nitrobenzoic acids.

Biodegradability

The susceptibility of a chemical to microbial degradation is a critical factor in determining its environmental persistence. "Ready biodegradability" is a stringent classification indicating that a substance is likely to be rapidly and completely broken down in the environment.[1] The Organisation for Economic Co-operation and Development (OECD) has established a series of tests (OECD 301 guidelines) to assess ready biodegradability.[2][3]

Table 1: Comparative Biodegradability of Substituted Benzoic Acids

CompoundSubstituent TypeBiodegradation DataClassificationReference(s)
Aminobenzoic Acid
4-Aminobenzoic acidElectron-donatingReadily biodegradableNot Persistent[4]
3-Aminobenzoic acidElectron-donatingData suggests potential for biodegradation-[5]
Chlorobenzoic Acid
4-Chlorobenzoic acidElectron-withdrawingBiodegradable, but slower than benzoic acidNot readily biodegradable in some tests[6][7]
2-Chlorobenzoic acidElectron-withdrawingResistant to degradation in some studiesPotentially Persistent[8]
Hydroxybenzoic Acid
4-Hydroxybenzoic acidElectron-donatingReadily biodegradable (100% after 28 days, OECD 301C)Not Persistent[9]
2-Hydroxybenzoic acid (Salicylic acid)Electron-donatingGenerally considered biodegradableNot Persistent[10]
Nitrobenzoic Acid
4-Nitrobenzoic acidStrongly electron-withdrawingGenerally resistant to biodegradationPotentially Persistent[11][12]
3-Nitrobenzoic acidStrongly electron-withdrawingRecalcitrant to biodegradationPotentially Persistent[11]

Key Insights:

  • Electron-donating groups like amino and hydroxyl groups generally enhance biodegradability. 4-hydroxybenzoic acid, for instance, is readily biodegradable.[9]

  • Electron-attracting substituents , such as halogens, tend to decrease the rate of biodegradation.[13]

  • Nitro groups significantly increase the recalcitrance of the benzoic acid molecule to microbial attack, making nitrobenzoic acids generally persistent in the environment.[11] The strong electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation.[11]

Aquatic Toxicity

The potential of a chemical to harm aquatic organisms is a key consideration in its environmental risk assessment. Acute toxicity is often evaluated using standardized tests with representative aquatic species, such as the water flea (Daphnia magna) and various fish species. The results are typically expressed as the median effective concentration (EC50) or the median lethal concentration (LC50), which is the concentration of the substance that causes a specific effect (e.g., immobilization) or death in 50% of the test population over a defined period.[14][15]

Table 2: Comparative Acute Aquatic Toxicity of Substituted Benzoic Acids (Daphnia magna, 48h EC50/LC50)

CompoundSubstituent TypeEC50/LC50 (mg/L)Toxicity LevelReference(s)
Benzoic Acid-~860Low[16]
Aminobenzoic Acid
4-Aminobenzoic acidElectron-donating>100Low[17]
Chlorobenzoic Acid
4-Chlorobenzoic acidElectron-withdrawing100Moderate[6]
2-Chlorobenzoic acidElectron-withdrawing>100Moderate[8]
Hydroxybenzoic Acid
4-Hydroxybenzoic acidElectron-donating>100Low[9]
2-Hydroxybenzoic acidElectron-donating22.4High[16]
2,4,6-Trihydroxybenzoic acidElectron-donating1.38Very High[16]
Nitrobenzoic Acid
4-Nitrobenzoic acidStrongly electron-withdrawingData not readily available-

Key Insights:

  • The toxicity of substituted benzoic acids to aquatic organisms like Daphnia magna is highly dependent on the substituent and its position.[16][18]

  • Hydroxybenzoic acids exhibit a wide range of toxicities. While 4-hydroxybenzoic acid has low toxicity, benzoic acids with ortho-substituted hydroxyl groups are significantly more toxic.[16] The number of hydroxyl groups also plays a crucial role, with 2,4,6-trihydroxybenzoic acid being approximately 700 times more toxic than the parent benzoic acid.[16]

  • Halogenated benzoic acids , such as chlorobenzoic acids, generally exhibit moderate toxicity.[6][18]

  • The toxicity of ionizable compounds like benzoic acids can be influenced by the pH of the aquatic environment.[18]

Bioaccumulation Potential

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment and accumulates in its tissues. The Bioconcentration Factor (BCF) is a key parameter used to assess this potential and is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.[19] A BCF greater than 2000 is generally considered indicative of a bioaccumulative substance.[20]

Table 3: Comparative Bioaccumulation Potential of Substituted Benzoic Acids

CompoundLog KowEstimated BCFBioaccumulation PotentialReference(s)
4-Aminobenzoic acid0.833Low[4]
4-Chlorobenzoic acid2.65<10Low[7]
4-Hydroxybenzoic acid1.589Low[21]
4-Nitrobenzoic acid1.89~10Low

Key Insights:

  • The bioaccumulation potential of the evaluated substituted benzoic acids is generally low, with estimated BCF values well below the threshold for concern.[4][7][21]

  • The octanol-water partition coefficient (Log Kow) is often used to predict the BCF.[19][22] The relatively low Log Kow values for these compounds suggest a preference for the aqueous phase over accumulation in fatty tissues.

Experimental Protocols for Environmental Impact Assessment

Accurate and reproducible data are the cornerstone of a reliable environmental risk assessment. The following sections detail standardized protocols for evaluating the key environmental endpoints discussed in this guide.

Ready Biodegradability Testing (OECD 301)

The OECD 301 series of tests are designed to assess the ready biodegradability of chemicals in an aerobic aqueous medium.[2] The "Closed Bottle Test" (OECD 301D) is a commonly used method.[23]

Objective: To determine the extent of biodegradation of a test substance by aerobic microorganisms over a 28-day period.

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (e.g., from sewage treatment plant effluent) and incubated in a completely filled, sealed bottle in the dark at a constant temperature. The degradation of the test substance is determined by measuring the consumption of dissolved oxygen.[23]

Step-by-Step Methodology (OECD 301D):

  • Preparation of Test Solutions: Prepare a mineral medium containing essential salts and trace elements. Prepare a stock solution of the test substance.

  • Inoculum: Use effluent from a domestic wastewater treatment plant as the microbial inoculum.[23]

  • Test Setup: Add the mineral medium, inoculum, and the test substance to a series of BOD (Biochemical Oxygen Demand) bottles. Prepare parallel sets of bottles for the test substance, a reference substance (e.g., sodium benzoate), and a blank (inoculum only).[2]

  • Incubation: Incubate the sealed bottles in the dark at 20 ± 1°C for 28 days.[23]

  • Oxygen Measurement: Periodically measure the dissolved oxygen concentration in the bottles using an oxygen electrode.

  • Calculation of Biodegradation: Calculate the percentage of biodegradation based on the theoretical oxygen demand (ThOD) of the test substance.

  • Pass Criteria: A substance is considered readily biodegradable if it achieves at least 60% biodegradation within a 10-day window during the 28-day test period.[1]

Experimental Workflow for Ready Biodegradability Testing (OECD 301D)

G cluster_prep Preparation cluster_setup Test Setup cluster_incubation Incubation cluster_analysis Analysis prep_media Prepare Mineral Medium setup_test Test Substance Bottles prep_media->setup_test setup_ref Reference Substance Bottles prep_media->setup_ref setup_blank Blank Bottles (Inoculum only) prep_media->setup_blank prep_stock Prepare Test Substance Stock prep_stock->setup_test prep_inoculum Collect Inoculum (e.g., WWTP effluent) prep_inoculum->setup_test prep_inoculum->setup_ref prep_inoculum->setup_blank incubate Incubate for 28 days at 20°C in the dark setup_test->incubate setup_ref->incubate setup_blank->incubate measure_o2 Measure Dissolved Oxygen Periodically incubate->measure_o2 calculate_biodeg Calculate % Biodegradation measure_o2->calculate_biodeg evaluate Evaluate against Pass Criteria (e.g., >60% in 10-day window) calculate_biodeg->evaluate

Caption: Workflow for OECD 301D Ready Biodegradability Test.

Acute Immobilisation Test with Daphnia sp. (OECD 202)

This test is designed to determine the acute toxicity of a substance to Daphnia magna, a key species in freshwater ecosystems.[24]

Objective: To determine the concentration of a test substance that causes immobilization in 50% of the exposed Daphnia magna over a 48-hour period (48h EC50).[24]

Principle: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours, and the EC50 is calculated from the concentration-response data.[24]

Step-by-Step Methodology (OECD 202):

  • Test Organisms: Use juvenile Daphnia magna (<24 hours old) from a healthy laboratory culture.

  • Test Solutions: Prepare a series of concentrations of the test substance in a suitable dilution water. A control group with only dilution water is also required.

  • Test Setup: Place a specified number of daphnids (e.g., 20 daphnids per concentration, divided into four replicates of five) into test vessels containing the test solutions.[24]

  • Incubation: Incubate the test vessels for 48 hours at 20 ± 1°C with a defined light-dark cycle.

  • Observation: At 24 and 48 hours, count the number of immobilized daphnids (those that are unable to swim within 15 seconds after gentle agitation).[24]

  • Data Analysis: Use statistical methods to calculate the 48h EC50 value and its confidence limits.

Experimental Workflow for Acute Daphnia Immobilisation Test (OECD 202)

G cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis prep_daphnia Culture & Select Daphnia (<24h old) expose Expose Daphnia to Test Solutions prep_daphnia->expose prep_solutions Prepare Test Concentrations & Controls prep_solutions->expose incubate Incubate for 48h at 20°C expose->incubate observe_24h Observe Immobilisation at 24h incubate->observe_24h observe_48h Observe Immobilisation at 48h observe_24h->observe_48h calculate_ec50 Calculate 48h EC50 observe_48h->calculate_ec50

Caption: Workflow for OECD 202 Acute Daphnia Immobilisation Test.

Conclusion: Towards Greener Chemistry

This comparative guide highlights the significant influence of substituents on the environmental impact of benzoic acid derivatives. Electron-donating groups like hydroxyl and amino groups tend to favor biodegradability, while electron-withdrawing groups, particularly nitro groups, can lead to increased persistence. Aquatic toxicity is also highly structure-dependent, with the position and number of substituents playing a crucial role. The bioaccumulation potential of the examined compounds is generally low.

By understanding these structure-activity relationships and employing standardized testing protocols, researchers and drug development professionals can proactively design molecules with more favorable environmental profiles. This approach, rooted in the principles of green chemistry, is essential for the sustainable development of new and existing chemical products.

References

A Comparative Guide to Validating the Mechanism of Action for 2,6-Dichloro-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery, the precise elucidation of a compound's mechanism of action (MoA) is a cornerstone of its preclinical development. A definitive MoA provides the rationale for therapeutic application, predicts potential toxicities, and guides lead optimization. The 2,6-dichloro-3-methylbenzoic acid scaffold has emerged as a structure of interest, yet its biological role remains ambiguous. Preliminary structural analyses and database annotations suggest two divergent potential mechanisms: inhibition of cyclooxygenase (COX) enzymes, akin to classic non-steroidal anti-inflammatory drugs (NSAIDs), or the induction of targeted protein degradation, a novel therapeutic modality.

This guide presents a comprehensive, data-driven framework for researchers, scientists, and drug development professionals to systematically investigate and validate the MoA of this compound derivatives. We will navigate the experimental pathways required to dissect these two plausible hypotheses, providing detailed protocols and comparative data to guide your research. Our approach emphasizes scientific integrity, ensuring that each experimental step serves as a self-validating system to build a robust and defensible mechanistic narrative.

Hypothesis 1: Cyclooxygenase (COX) Inhibition

The structural resemblance of the this compound core to N-phenylanthranilic acids (fenamates) provides a strong rationale for investigating its potential as a COX inhibitor.[1] COX enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[2] Inhibition of these enzymes, particularly the inducible COX-2 isoform, is a well-established therapeutic strategy for mitigating pain and inflammation.[3]

Experimental Workflow for Validating COX Inhibition

Our investigation into this hypothesis follows a two-tiered approach: initial biochemical validation of enzyme inhibition, followed by a cell-based assay to confirm the downstream functional consequences.

cluster_0 Biochemical Validation cluster_1 Cellular Validation Biochemical Assay In Vitro COX-1/COX-2 Inhibition Assay Data Analysis 1 Determine IC50 Values Biochemical Assay->Data Analysis 1 Measure Inhibition Cellular Assay Cell-Based PGE2 Production Assay Data Analysis 1->Cellular Assay Confirm Cellular Activity Data Analysis 2 Quantify PGE2 Reduction Cellular Assay->Data Analysis 2 Measure PGE2 Levels Conclusion Conclusion: COX Inhibition MoA Validated Data Analysis 2->Conclusion Validate MoA

Caption: Workflow for the validation of COX inhibition.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol details a fluorometric method to determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified COX-1 and COX-2 enzymes.[4]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • Fluorometric probe (e.g., ADHP - 10-Acetyl-3,7-dihydroxyphenoxazine).

  • This compound derivatives and reference compounds (e.g., Celecoxib for COX-2 selectivity, Indomethacin as a non-selective inhibitor).

  • 96-well black microplates.

  • Fluorescence microplate reader.

Procedure:

  • Prepare a reaction mixture containing COX Assay Buffer, Heme, and the fluorometric probe.

  • Add either COX-1 or COX-2 enzyme to the wells of the microplate.

  • Add serial dilutions of the this compound derivatives or reference compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at 37°C for 10 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the fluorescence kinetics over 5-10 minutes at an appropriate excitation/emission wavelength (e.g., 535/587 nm for ADHP).

  • Calculate the rate of reaction for each concentration.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 values using non-linear regression analysis.

Comparative Data (Hypothetical):

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Derivative A 15.20.819
Derivative B >1005.4>18.5
Indomethacin 0.11.50.07
Celecoxib 500.051000
Protocol 2: Cellular Prostaglandin E2 (PGE2) Production Assay

This protocol measures the ability of the test compounds to inhibit the production of PGE2 in a cellular context, typically in macrophages stimulated with lipopolysaccharide (LPS).[5][6]

Materials:

  • RAW 264.7 macrophage cell line.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • This compound derivatives and reference compounds.

  • PGE2 ELISA Kit.

  • Cell lysis buffer.

  • Microplate reader for absorbance.

Procedure:

  • Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or reference inhibitors for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce COX-2 expression and PGE2 production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.[7][8]

  • Normalize the PGE2 levels to the total protein concentration of the remaining cell lysate.

  • Calculate the percentage of inhibition of PGE2 production for each compound concentration.

Comparative Data (Hypothetical):

CompoundPGE2 Inhibition IC50 (µM)
Derivative A 1.2
Derivative B 7.8
Indomethacin 2.1
Celecoxib 0.08

Hypothesis 2: Targeted Protein Degradation

The classification of the core chemical scaffold as a "protein degrader building block" opens up an entirely different mechanistic avenue.[9] This suggests that the derivatives may function as Proteolysis-Targeting Chimeras (PROTACs) or "molecular glues," which co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[10][11][12][13]

Experimental Workflow for Validating Targeted Protein Degradation

Validating this hypothesis is a multi-step process that begins with identifying the protein target, confirming its degradation, and then elucidating the underlying machinery responsible.

cluster_0 Target Discovery cluster_1 Degradation Validation cluster_2 Mechanism Confirmation Target ID Target Identification (e.g., Affinity Pull-down + MS) Putative Target Identify Putative Target Protein(s) Target ID->Putative Target Western Blot Western Blot for Target Protein Levels Putative Target->Western Blot Validate Degradation DC50 Determine DC50 & Dmax Western Blot->DC50 Proteasome Inhibition Proteasome Inhibitor Rescue Assay DC50->Proteasome Inhibition Investigate Mechanism Ubiquitination Assay Target Ubiquitination Assay (IP-Western) DC50->Ubiquitination Assay Investigate Mechanism Mechanism Confirmed Confirm Proteasome- Dependent Ubiquitination Proteasome Inhibition->Mechanism Confirmed Ubiquitination Assay->Mechanism Confirmed Conclusion Conclusion: Targeted Protein Degradation MoA Validated Mechanism Confirmed->Conclusion Validate MoA

Caption: Workflow for validating targeted protein degradation.

Protocol 3: Target Identification via Affinity Pull-Down

This protocol outlines a common method for identifying the protein targets of a small molecule by using a modified version of the compound to "pull down" its binding partners from a cell lysate.[14]

Materials:

  • A derivative of this compound synthesized with a linker and a biotin tag.

  • Control compound (without the biotin tag).

  • Streptavidin-conjugated magnetic beads.

  • Cell line of interest (e.g., a cancer cell line).

  • Lysis buffer.

  • Wash buffers.

  • Elution buffer (e.g., containing high concentration of biotin).

  • SDS-PAGE gels and Western blot equipment.

  • Mass spectrometry facility for protein identification.

Procedure:

  • Lyse cultured cells to obtain a total protein lysate.

  • Incubate the lysate with the biotinylated derivative or the control compound.

  • Add streptavidin-conjugated magnetic beads to the lysate to capture the biotinylated compound and its binding partners.

  • Wash the beads extensively to remove non-specific protein binders.

  • Elute the bound proteins from the beads.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise protein bands that are present in the biotinylated derivative sample but absent or significantly reduced in the control sample.

  • Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).[15][16]

Protocol 4: Validation of Target Degradation by Western Blot

Once a putative target protein is identified, this protocol confirms its degradation in a dose- and time-dependent manner.

Materials:

  • Cell line expressing the target protein.

  • This compound derivatives.

  • Primary antibody specific to the target protein.

  • Primary antibody for a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Western blot equipment.

Procedure:

  • Treat cells with increasing concentrations of the test compounds for a fixed time (e.g., 24 hours).

  • In a separate experiment, treat cells with a fixed concentration of the compound for different durations (e.g., 0, 4, 8, 12, 24 hours).

  • Lyse the cells and quantify total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Probe the membrane with the primary antibody against the target protein and the loading control antibody.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the relative decrease in the target protein level.

  • Calculate the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Comparative Data (Hypothetical):

CompoundTarget Protein DC50 (nM)Dmax (%)
Derivative C 5095
Derivative D 25080
Known Degrader 2598
Protocol 5: Mechanistic Validation Assays

These experiments are crucial to confirm that the observed protein loss is due to the intended mechanism of proteasome-mediated degradation.

A. Proteasome Inhibitor Rescue Assay:

  • Treat cells with the derivative in the presence or absence of a proteasome inhibitor (e.g., MG132).

  • Perform a Western blot for the target protein as described in Protocol 4.

  • Expected Outcome: Co-treatment with MG132 should "rescue" the target protein from degradation, indicating that the process is proteasome-dependent.

B. Target Ubiquitination Assay:

  • Treat cells with the derivative and MG132 (to allow ubiquitinated protein to accumulate).

  • Lyse the cells under denaturing conditions.

  • Immunoprecipitate the target protein using a specific antibody.

  • Perform a Western blot on the immunoprecipitated sample using an antibody against ubiquitin.

  • Expected Outcome: An increase in the ubiquitination of the target protein in the presence of the derivative confirms that it is being marked for degradation.[17][18][19]

Comparative Analysis and Conclusion

The validation of the mechanism of action for this compound derivatives hinges on a comparative analysis of the experimental outcomes.

  • If the derivatives demonstrate potent, dose-dependent inhibition of COX-1 and/or COX-2 in biochemical assays, and subsequently reduce PGE2 production in cells , the evidence strongly supports a COX inhibition MoA . The selectivity index will further classify them as COX-1 selective, COX-2 selective, or non-selective inhibitors, which has significant implications for their therapeutic potential and side-effect profile.[3][20]

  • If, conversely, the derivatives show little to no activity in the COX assays but lead to the dose-dependent reduction of a specific protein, which is rescued by a proteasome inhibitor and accompanied by increased ubiquitination of the target , then a targeted protein degradation MoA is validated.[21] This would classify these compounds as novel protein degraders, a highly sought-after class of therapeutics.

It is also plausible that these derivatives exhibit polypharmacology, acting through both mechanisms. In such a scenario, the relative potencies (IC50 vs. DC50) would be critical in determining the primary driver of their biological effects at therapeutic concentrations.

This systematic and multi-faceted approach, grounded in robust experimental validation, is indispensable for accurately defining the molecular pharmacology of this compound derivatives. The insights gained will not only illuminate their therapeutic potential but also pave the way for rational drug design and development.

References

A Senior Application Scientist's Guide to Benchmarking the Purity of Commercial 2,6-Dichloro-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of pharmaceutical research and drug development, the purity of starting materials and key intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 2,6-Dichloro-3-methylbenzoic acid is a vital building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of even minute impurities, such as regioisomers or residual starting materials, can have profound impacts on downstream reaction yields, impurity profiles of the final API, and ultimately, biological activity and patient safety.

This guide provides a comprehensive framework for researchers, analytical chemists, and quality control professionals to rigorously assess and compare the purity of commercially available this compound. We move beyond simple data reporting to explain the causality behind our choice of analytical techniques, offering detailed, self-validating protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. By integrating these orthogonal methods, we establish a robust, multi-faceted approach to chemical purity assessment, ensuring the selection of materials that meet the stringent demands of modern drug development.

The Analytical Imperative: Why Orthogonal Methods are Non-Negotiable

Relying on a single analytical technique for purity determination is a significant risk. Each method possesses inherent strengths and biases. For instance, HPLC with UV detection is excellent for quantifying known, UV-active impurities but may fail to detect non-chromophoric species or co-eluting compounds.[1] GC-MS is highly sensitive for volatile and semi-volatile compounds but requires derivatization for non-volatile acids like our target, which can introduce variability.[2]

Quantitative NMR (qNMR), in contrast, offers a direct measure of purity against a certified internal standard without chromatographic separation, making it an excellent primary ratio measurement technique.[3] However, it may struggle with detecting impurities at very low levels (<0.1%) compared to separation-based methods.[4] By employing a combination of these techniques, we create a system of checks and balances that provides a highly confident and comprehensive purity profile.

The Benchmarking Workflow: From Sample Receipt to Purity Verdict

A systematic approach is critical for an unbiased comparison of different commercial lots or suppliers. The following workflow outlines the key stages of the process.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Orthogonal Analysis cluster_synthesis Phase 3: Data Synthesis & Decision A Receive Commercial Samples (Supplier A, B, C) B Log & Document (Lot #, CoA) A->B C Homogenize & Prepare Stock Solutions B->C D HPLC-UV Analysis (Relative Purity, Impurity Profile) C->D Analyze Aliquots E GC-MS Analysis (Volatile Impurities, Isomers) C->E Analyze Aliquots F qNMR Analysis (Absolute Purity vs. Standard) C->F Analyze Aliquots G Compare & Correlate Data (HPLC vs. qNMR vs. GC-MS) D->G E->G F->G H Generate Purity Report & Supplier Scorecard G->H I Qualify Supplier for Intended Use H->I

Caption: Overall workflow for benchmarking commercial samples.

Potential Impurities: Knowing What to Look For

Effective purity analysis requires an understanding of potential impurities that may arise during the synthesis of this compound. While specific proprietary synthesis routes vary, common impurities can be predicted.[5] These often include:

  • Regioisomers: Isomers such as 2,4-Dichloro-3-methylbenzoic acid or 3,5-Dichloro-2-methylbenzoic acid can be difficult to separate and may have different reactivity.

  • Precursors: Incomplete reactions could leave residual starting materials like 2,6-Dichlorotoluene.

  • Over-chlorinated/Under-chlorinated Species: Variations in reaction control could lead to trichlorinated or monochlorinated analogues.

  • Residual Solvents: Solvents used in the final crystallization step (e.g., toluene, heptane, ethyl acetate) may be present.

G cluster_impurities Potential Process-Related Impurities main This compound Target Molecule iso Isomers e.g., 2,4-Dichloro- 3-methylbenzoic acid main:f1->iso:f0 Isomerization pre Precursors e.g., 2,6-Dichlorotoluene main:f1->pre:f0 Incomplete Reaction sol Residual Solvents e.g., Toluene, Heptane main:f1->sol:f0 Purification Carryover

Caption: The target molecule and its potential impurity classes.

Experimental Protocols & Data Interpretation

The following sections provide detailed, step-by-step protocols. For this guide, we will analyze three hypothetical commercial suppliers (Supplier A, Supplier B, Supplier C) to illustrate the data comparison process.

High-Performance Liquid Chromatography (HPLC-UV)

Causality: HPLC is the workhorse of purity analysis in the pharmaceutical industry.[1][6] A reverse-phase method using a C18 column is the logical starting point, as it effectively separates compounds based on hydrophobicity. The acidic mobile phase ensures that our benzoic acid analyte is in its protonated, non-ionized form, leading to sharp, symmetrical peaks and reproducible retention times. A gradient elution is chosen to ensure that both more polar and less polar impurities are eluted and detected within a reasonable runtime.[7]

Protocol:

  • Instrumentation: HPLC system with a UV/Vis Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-35 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Sample Preparation: Accurately weigh ~25 mg of each sample and dissolve in 50 mL of 50:50 Acetonitrile:Water to create a 0.5 mg/mL solution.

  • System Suitability: Perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the main peak area and retention time should be ≤ 2.0%.

  • Analysis: Inject 10 µL of each sample solution.

  • Purity Calculation: Determine purity by area percent normalization, assuming all components have a similar response factor at 210 nm.

Data Interpretation (Illustrative):

SupplierRetention Time (min)Area % (Purity)Total Impurity Area %Key Impurity (RT, Area %)
Supplier A 18.5299.85%0.15%RRT 0.92, 0.08%
Supplier B 18.5599.21%0.79%RRT 1.15, 0.45%
Supplier C 18.5199.91%0.09%RRT 0.92, 0.05%

RRT = Relative Retention Time

From this data, Supplier C appears to be the highest purity by HPLC, while Supplier B has a significant impurity eluting after the main peak. This unknown would require further investigation by LC-MS to identify.

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or unreacted precursors like dichlorotoluene.[8] Since benzoic acids are not sufficiently volatile for direct GC analysis, a derivatization step is required. We use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert the acidic proton into a trimethylsilyl (TMS) ether, making the molecule volatile and thermally stable for GC analysis.[2]

Protocol:

  • Instrumentation: GC system with a Mass Spectrometric detector.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow 1.2 mL/min.

  • Oven Program:

    • Initial: 80 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Sample Preparation (Derivatization):

    • Accurately weigh ~5 mg of each sample into a GC vial.

    • Add 500 µL of Pyridine and 500 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Analysis: Inject 1 µL of the derivatized sample (split ratio 20:1).

Data Interpretation (Illustrative):

SupplierResidual Toluene (ppm)Precursor Impurity (Area %)Other Volatiles
Supplier A 150Not DetectedNone
Supplier B < 500.25% (2,6-Dichlorotoluene)None
Supplier C < 50Not DetectedNone

This GC-MS data reveals that Supplier B's material contains a significant amount of the 2,6-Dichlorotoluene precursor, which was not resolved or detected by HPLC. Supplier A has higher residual solvent compared to B and C.

Quantitative NMR (qNMR)

Causality: qNMR provides a direct, unbiased measure of the absolute purity (mass fraction) of the target analyte against a certified internal standard.[9] It is a primary analytical method that does not rely on the separation of impurities.[3] The key is selecting a standard with a known purity and a resonance that is in a clean region of the spectrum, away from any analyte or impurity signals. Maleic acid is an excellent choice here. This technique is invaluable for confirming the purity value obtained from chromatographic methods and detecting non-UV active or non-volatile impurities that other methods might miss.[10]

Protocol:

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Certified Maleic Acid (known purity, e.g., 99.95%).

  • Solvent: DMSO-d6.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the this compound sample.

    • Accurately weigh ~10 mg of the certified Maleic Acid internal standard into the same vial.

    • Dissolve the mixture in ~0.7 mL of DMSO-d6.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard 1D proton with water suppression.

    • Relaxation Delay (d1): At least 30 seconds (to ensure full relaxation of all protons for accurate integration).

    • Number of Scans: 16 or higher for good signal-to-noise.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully integrate the signals.

    • Analyte Signal: Aromatic protons of the target molecule.

    • Standard Signal: Olefinic protons of Maleic Acid (~6.3 ppm).

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • P_std = Purity of the standard

Data Interpretation (Illustrative):

SupplierCalculated Purity (w/w %)Standard DeviationNotes
Supplier A 99.7%± 0.15%Clean spectrum, minor unidentified signals at <0.1% level.
Supplier B 98.9%± 0.18%Correlates with HPLC and GC-MS data. Signals corresponding to precursor visible.
Supplier C 99.8%± 0.12%Exceptionally clean spectrum. Purity value aligns well with HPLC result.

The qNMR results provide the absolute purity assessment and largely confirm the hierarchy established by HPLC (C > A > B). It validates that the main peak in the HPLC for Supplier C indeed represents a high-purity compound and confirms that the impurities in Supplier B's material are significant.

Conclusion and Recommendations

This multi-faceted analysis provides a comprehensive picture of the quality of the three hypothetical commercial sources of this compound.

SupplierHPLC PurityGC-MS FindingsqNMR Purity (Absolute)Overall Recommendation
Supplier A 99.85%High residual solvent (150 ppm Toluene)99.7%Good. Suitable for general research but may require re-purification for GMP applications due to solvent content.
Supplier B 99.21%Contains 0.25% precursor impurity98.9%Conditional. Not recommended for late-stage development or GMP synthesis without significant re-purification. The presence of a reactive precursor is a high risk.
Supplier C 99.91%Clean, low solvent99.8%Excellent. Recommended for all applications, including GMP and sensitive downstream processes. Highest purity and consistency across all methods.

Final Verdict: For researchers, scientists, and drug development professionals, this guide demonstrates that a single purity value on a Certificate of Analysis is insufficient for critical applications. A rigorous, in-house verification using orthogonal analytical methods is essential. Based on our comprehensive benchmarking, Supplier C provides the highest quality material, ensuring the robustness and reproducibility required for pharmaceutical development. This investment in thorough analytical characterization at the outset mitigates significant risks in later stages of a project.

References

A Technical Guide to the Applications of 2,6-Dichloro-3-methylbenzoic Acid in Agrochemicals and Biotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-methylbenzoic acid is a halogenated aromatic carboxylic acid with the chemical formula C₈H₆Cl₂O₂. Its strategic substitution pattern, featuring two chlorine atoms flanking a carboxylic acid group and a methyl group on the benzene ring, renders it a valuable intermediate in the synthesis of specialized chemical compounds. While not a final product in itself, its structural motifs are critical for the biological activity of the molecules it helps create. This guide provides a comprehensive overview of the established and potential applications of this compound, with a focus on its role in the development of agricultural fungicides and its prospective use in the burgeoning field of targeted protein degradation. We will delve into the synthetic pathways, comparative performance, and experimental protocols relevant to its applications, offering insights for researchers in both agrochemical and pharmaceutical sciences.

I. Application in Fungicide Synthesis: A Key Precursor to Zoxamide

The most prominent and well-documented application of this compound is as a critical building block in the industrial synthesis of zoxamide.[1] Zoxamide is a benzamide fungicide highly effective against Oomycete pathogens, which are responsible for devastating plant diseases such as late blight in potatoes and tomatoes and downy mildew in grapevines.[2][3]

The mechanism of action of zoxamide is the disruption of microtubule dynamics in the fungal cells by binding to the β-tubulin subunit. This leads to the inhibition of mitosis and cell division, ultimately arresting fungal growth.[2] The specific substitution pattern of the benzamide moiety, derived from this compound, is crucial for its potent and selective activity.

Comparative Performance and Structural Significance

While direct, peer-reviewed comparative studies on the yield and efficiency of zoxamide synthesis using different precursors are limited in the public domain, the commercial success and widespread use of zoxamide underscore the efficacy of the synthetic route involving this compound. The structural features of this precursor are paramount for the biological activity of the final zoxamide molecule:

  • 2,6-Dichloro Substitution: The two chlorine atoms in the ortho positions to the amide linkage are critical for locking the conformation of the molecule, which is essential for high-affinity binding to the target protein (β-tubulin). This steric hindrance also contributes to the molecule's stability and resistance to metabolic degradation.

  • 3-Methyl Group: The methyl group at the 3-position influences the electronic properties and lipophilicity of the molecule, which can affect its uptake and transport within the plant and the fungal pathogen.

Alternative substituted benzoic acids could theoretically be used to synthesize other benzamide fungicides. However, the specific combination of substituents in zoxamide, originating from this compound, has been optimized for potent and selective activity against Oomycetes. The synthesis of other benzamide fungicides often involves different halogen and alkyl substitution patterns on the benzoic acid precursor to achieve desired activity spectra against various fungal pathogens.[4][5]

Synthetic Workflow: From this compound to Zoxamide

The synthesis of zoxamide from this compound typically involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by amidation with the appropriate amine.

zoxamide_synthesis cluster_start Starting Material cluster_activation Activation cluster_coupling Amide Coupling cluster_product Final Product This compound This compound Acyl Chloride Formation Acyl Chloride Formation This compound->Acyl Chloride Formation SOCl₂ or (COCl)₂ Amidation Amidation Acyl Chloride Formation->Amidation Amine coupling partner Zoxamide Zoxamide Amidation->Zoxamide

Caption: Synthetic workflow for Zoxamide from this compound.

Experimental Protocol: General Benzamide Synthesis

The following is a general, representative protocol for the synthesis of a benzamide from a benzoic acid, which can be adapted for the synthesis of zoxamide.

Step 1: Acyl Chloride Formation

  • To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as thionyl chloride (SOCl₂) (1.2-1.5 eq) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and remove the excess chlorinating agent and solvent under reduced pressure to yield the crude 2,6-dichloro-3-methylbenzoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Amidation

  • Dissolve the appropriate amine coupling partner (1.0-1.2 eq) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere and cool to 0 °C.

  • Add a solution of the crude 2,6-dichloro-3-methylbenzoyl chloride from Step 1 in the same solvent dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the final benzamide product.

II. Potential Application in Targeted Protein Degradation

Beyond its established role in agrochemicals, the chemical scaffold of this compound presents intriguing possibilities in the field of targeted protein degradation (TPD), particularly in the design of proteolysis-targeting chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.[7] They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[8]

The classification of this compound as a "Protein Degrader Building Block" by some chemical suppliers suggests its potential utility in the synthesis of novel E3 ligase ligands or as a scaffold for developing new PROTACs. The substituted benzoic acid motif is present in some known E3 ligase ligands, and the specific substitution pattern of this compound could be exploited to achieve selective binding to an E3 ligase.[9][10]

Conceptual Framework: this compound in PROTAC Design

The development of new E3 ligase ligands is a key area of research in the PROTAC field, as it would expand the range of proteins that can be targeted for degradation.[11] The structural features of this compound, such as the presence of multiple substitution sites and a carboxylic acid handle for linker attachment, make it an attractive starting point for the design of new E3 ligase ligands.

protac_concept cluster_protac PROTAC Molecule cluster_cellular Cellular Machinery POI Ligand POI Ligand Linker Linker POI Ligand->Linker Target Protein (POI) Target Protein (POI) POI Ligand->Target Protein (POI) binds E3 Ligase Ligand\n(Derived from this compound) E3 Ligase Ligand (Derived from this compound) Linker->E3 Ligase Ligand\n(Derived from this compound) E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ligase Ligand\n(Derived from this compound)->E3 Ubiquitin Ligase recruits Proteasome Proteasome Target Protein (POI)->Proteasome Ubiquitination & Degradation E3 Ubiquitin Ligase->Target Protein (POI) Ub

Caption: Conceptual role of a this compound derivative in a PROTAC.

Comparative Considerations for E3 Ligase Ligand Design

While no PROTACs utilizing a ligand directly derived from this compound have been reported in peer-reviewed literature to date, the principles of E3 ligase ligand design can be applied to assess its potential. The key is to achieve high-affinity and selective binding to a specific E3 ligase. The dichloro and methyl substitutions on the phenyl ring could be systematically modified to explore interactions with the binding pockets of various E3 ligases. The carboxylic acid group provides a convenient attachment point for the linker, a critical component for inducing a productive ternary complex between the POI and the E3 ligase.

III. Synthesis of this compound

The synthesis of this compound can be achieved through various routes, typically starting from a more readily available substituted toluene or benzoic acid derivative. A plausible synthetic pathway involves the chlorination of 3-methylbenzoic acid.

Synthetic Workflow

synthesis_workflow cluster_start Starting Material cluster_chlorination Chlorination cluster_product Final Product 3-Methylbenzoic Acid 3-Methylbenzoic Acid Direct Chlorination Direct Chlorination 3-Methylbenzoic Acid->Direct Chlorination Chlorinating Agent (e.g., Cl₂, SO₂Cl₂) Lewis Acid Catalyst This compound This compound Direct Chlorination->this compound

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: General Chlorination of a Benzoic Acid

The following is a generalized protocol for the chlorination of a benzoic acid derivative. The specific conditions, including the choice of chlorinating agent, catalyst, solvent, and temperature, would need to be optimized for the synthesis of this compound.

  • To a solution of the starting benzoic acid (e.g., 3-methylbenzoic acid) (1.0 eq) in a suitable solvent (e.g., a chlorinated solvent or a strong acid like sulfuric acid), add a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) (0.05-0.1 eq).

  • Introduce the chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), to the reaction mixture at a controlled rate and temperature. The reaction is typically exothermic and may require cooling.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or HPLC) to determine the formation of the desired dichlorinated product and minimize the formation of over-chlorinated byproducts.

  • Upon completion, quench the reaction by carefully adding it to ice water.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily serving as a key precursor for the synthesis of the highly effective fungicide zoxamide. Its specific substitution pattern is critical for the biological activity of the final product. While its application in targeted protein degradation is currently speculative, its structural features make it a molecule of interest for the future development of novel E3 ligase ligands and PROTACs. Further research into the synthesis and applications of this and structurally related molecules could open new avenues in both agrochemical and pharmaceutical development.

References

Safety Operating Guide

Navigating the Disposal of 2,6-Dichloro-3-methylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2,6-Dichloro-3-methylbenzoic acid, ensuring the protection of both laboratory personnel and the environment. Our approach is grounded in established safety protocols and regulatory standards, providing not just instructions, but the rationale behind them.

Hazard Assessment and Initial Precautions: Understanding the Compound

This compound is a chlorinated aromatic carboxylic acid. Before handling, it is crucial to recognize its inherent hazards. While specific toxicity data for this compound is not extensively published, its structural analogues suggest it should be handled with care. It is classified as an irritant, causing skin and serious eye irritation.[1][2] Inhalation of dust may lead to respiratory irritation.[2] Therefore, stringent adherence to safety protocols is paramount.

Immediate Safety Measures:

  • Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Eye Protection: Chemical safety goggles and a face shield.[1][2]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use.[3]

    • Body Protection: A flame-resistant lab coat.[3]

    • Respiratory Protection: In situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator is necessary.[4]

Waste Classification: A Regulatory Imperative

Proper disposal begins with correct waste classification. Under the Resource Conservation and Recovery Act (RCRA), a solid waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[5][6][7]

This compound is not explicitly listed as a P- or U-listed hazardous waste by the EPA.[6][8] However, it is a chlorinated organic compound and an acid. Therefore, it may be classified as hazardous waste based on its characteristics:

  • Toxicity (T): Chlorinated aromatic compounds can be toxic to aquatic life and may persist in the environment.[5]

  • Corrosivity (C): As a carboxylic acid, it will exhibit corrosive properties, especially in solution.[5]

Given these properties, it is prudent and often required by local regulations to manage this compound as a hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

Disposal Pathways: A Decision Framework

There are two primary, professionally recommended disposal pathways for this compound: incineration and chemical neutralization followed by disposal as hazardous waste. The choice of method depends on the quantity of waste, the form of the waste (solid or in solution), and the capabilities of your institution's waste management facility.

Pathway A: High-Temperature Incineration (Preferred Method)

High-temperature incineration in a licensed hazardous waste facility is the most effective and environmentally sound method for the disposal of chlorinated organic compounds.[9]

Why Incineration?

The high temperatures and controlled conditions of a hazardous waste incinerator are designed to break down the complex and stable structure of chlorinated aromatic compounds into simpler, less harmful substances like carbon dioxide, water, and hydrogen chloride.[9][10][11] The resulting hydrogen chloride is then scrubbed from the flue gases.[9]

Experimental Protocol: Preparing for Incineration

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can lead to dangerous reactions.

  • Containerization:

    • Solid Waste: Collect solid this compound in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) drum).

    • Solutions: If the waste is in a solvent, ensure the solvent is also a candidate for incineration. Collect in a labeled, sealed, and compatible container. Do not overfill containers.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of any solvents present.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Arrangement for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor.

Pathway B: Chemical Neutralization (For Small Quantities in Solution)

For very small quantities of this compound in an aqueous solution, chemical neutralization may be a viable pre-treatment step before collection as hazardous waste. Note: This procedure should only be performed by trained personnel in a controlled laboratory setting. The neutralized solution will still be considered hazardous waste due to the presence of the chlorinated organic salt and must be disposed of accordingly.

Why Neutralize?

Neutralization mitigates the corrosive hazard of the acidic waste, making it safer to handle and transport.[12][13][14] The process involves reacting the acid with a base to form a salt and water.[13][15]

Experimental Protocol: Chemical Neutralization

  • Preparation: In a chemical fume hood, place the beaker containing the acidic solution in a larger secondary container (e.g., an ice bath) to manage any heat generated during the reaction.[16]

  • Selection of Base: Prepare a dilute solution of a common laboratory base, such as sodium hydroxide or sodium bicarbonate.[13][14][15]

  • Slow Addition: Slowly and with constant stirring, add the basic solution to the acidic waste. Monitor the pH of the solution using a calibrated pH meter or pH strips.[15]

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[14]

  • Containerization and Labeling: Transfer the neutralized solution to a clearly labeled hazardous waste container. The label should indicate "Neutralized this compound solution" and list the resulting salt (e.g., sodium 2,6-dichloro-3-methylbenzoate).

  • Disposal: Arrange for the disposal of the neutralized hazardous waste through your institution's EHS department. Do not pour the neutralized solution down the drain. While the corrosivity has been addressed, the organic component remains.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Small Spills (Solid):

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a labeled hazardous waste container. Avoid creating dust.[17]

    • Clean the spill area with soap and water.

    • Collect all cleanup materials as hazardous waste.

  • Large Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent the spill from entering drains.[3]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance decision-making tool, the following diagrams illustrate the key steps in the disposal process for this compound.

Figure 1: Disposal Decision Workflow for this compound cluster_prep Preparation & Assessment cluster_solid Solid Waste Pathway cluster_solution Solution Waste Pathway cluster_final Final Disposal start Start: Handling this compound Waste ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_form Is the waste solid or in solution? fume_hood->waste_form solid_container Collect in a labeled, sealed, compatible container waste_form->solid_container Solid small_quantity Is it a small quantity in aqueous solution? waste_form->small_quantity Solution incineration High-Temperature Incineration (Preferred Method) solid_container->incineration store Store in Designated Hazardous Waste Area incineration->store neutralize Chemical Neutralization (pH 6.0-8.0) small_quantity->neutralize Yes solution_container Collect in a labeled, sealed, compatible container small_quantity->solution_container No neutralized_container Collect neutralized solution in a labeled hazardous waste container neutralize->neutralized_container neutralized_container->store solution_container->incineration ehs_pickup Arrange for EHS Pickup and Disposal store->ehs_pickup end End: Compliant Disposal ehs_pickup->end Figure 2: Spill Response Protocol spill Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill (Solid) assess_size->small_spill Small large_spill Large Spill assess_size->large_spill Large don_ppe Don Appropriate PPE small_spill->don_ppe evacuate_lab Evacuate Laboratory large_spill->evacuate_lab sweep Gently sweep into a labeled hazardous waste container don_ppe->sweep clean Clean spill area with soap and water sweep->clean collect_cleanup Collect cleanup materials as hazardous waste clean->collect_cleanup alert_others Alert others in the vicinity evacuate_lab->alert_others contact_ehs Contact EHS/Emergency Response alert_others->contact_ehs prevent_drains Prevent entry into drains contact_ehs->prevent_drains

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.